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  • Product: 2-((2-Methoxyphenyl)thio)acetic acid
  • CAS: 18619-21-1

Core Science & Biosynthesis

Foundational

The 2-((2-Methoxyphenyl)thio)acetic Acid Scaffold: A Versatile Pharmacophore in Metabolic and Inflammatory Drug Design

Executive Summary This technical guide analyzes the biological activity and medicinal chemistry potential of 2-((2-methoxyphenyl)thio)acetic acid (MPTA). While often encountered as a chemical intermediate, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity and medicinal chemistry potential of 2-((2-methoxyphenyl)thio)acetic acid (MPTA). While often encountered as a chemical intermediate, this molecule represents a privileged scaffold acting as a bioisostere to aryloxyacetic acids (e.g., fibrates, phenoxyacetic acid herbicides). Its primary pharmacological relevance lies in Peroxisome Proliferator-Activated Receptor (PPAR) agonism for metabolic regulation and Cyclooxygenase (COX) inhibition for anti-inflammatory therapy. This guide details the synthesis, structure-activity relationships (SAR), and experimental protocols for evaluating MPTA derivatives.

Chemical Basis and Synthesis

Molecular Formula: C


H

O

S Molecular Weight: 198.24 g/mol Core Pharmacophore: Arylthioacetic acid (Bioisostere of Aryloxyacetic acid).
Structural Significance

The MPTA scaffold consists of three critical domains:

  • Carboxylic Acid Head Group: Mimics the carboxylate of arachidonic acid and fatty acids; serves as the primary anchor point in receptor active sites (forming hydrogen bonds with Tyr/His residues).

  • Thioether Linker (-S-): Replaces the ether (-O-) linkage found in phenoxyacetic acids. The sulfur atom increases lipophilicity (LogP) and alters bond angles (~90° for C-S-C vs ~110° for C-O-C), potentially improving metabolic stability against O-dealkylation.

  • 2-Methoxyphenyl Tail: The ortho-methoxy substituent provides steric bulk that forces the aromatic ring out of coplanarity with the acetic acid side chain. This "kinked" conformation is often required to fit into the L-shaped binding pockets of PPARs and COX enzymes.

Synthesis Protocol

The synthesis follows a robust S-alkylation pathway using nucleophilic substitution.

Reagents: 2-Methoxythiophenol, Chloroacetic acid (or Ethyl bromoacetate), Potassium Carbonate (


), Acetone/DMF.

Synthesis Figure 1: Synthesis Pathway of MPTA via S-Alkylation Start 2-Methoxythiophenol (Nucleophile) Base K2CO3 / Acetone (Deprotonation) Start->Base -H+ Reagent Chloroacetic Acid (Electrophile) Inter Thiolate Anion Intermediate Reagent->Inter SN2 Attack Base->Inter Product 2-((2-Methoxyphenyl)thio)acetic acid (Target Scaffold) Inter->Product Reflux 4h

Primary Pharmacological Domain: PPAR Agonism

The arylthioacetic acid moiety is a classic "acidic head group" found in PPAR agonists, particularly PPAR


 (delta) and PPAR

(alpha).
Mechanism of Action

MPTA derivatives function as lipid mimetics. Upon entering the cell, they bind to the Ligand Binding Domain (LBD) of PPARs.

  • Binding Mode: The carboxylate group forms a hydrogen bond network with Tyr473, His323, and His449 (in PPAR

    
     numbering) or equivalent residues in PPAR
    
    
    
    /
    
    
    . The 2-methoxyphenyl tail occupies the hydrophobic pocket usually filled by the alkyl tail of fatty acids.
  • Effect: Ligand binding stabilizes Helix 12 (H12), facilitating the recruitment of co-activators (e.g., PGC-1

    
    ) and the release of co-repressors. This complex heterodimerizes with RXR (Retinoid X Receptor) and binds to PPRE (PPAR Response Elements) on DNA.
    
Structure-Activity Relationship (SAR)
  • Thioether vs. Ether: The sulfur linkage enhances PPAR

    
     selectivity (involved in lipid catabolism) compared to the oxygen analog.
    
  • Ortho-Methoxy: The 2-position substitution restricts rotation. In PPAR

    
     agonists (like GW501516 derivatives), ortho-substitution is critical for avoiding steric clashes in the narrow binding pocket.
    

PPAR_Pathway Figure 2: PPAR Activation Signaling Cascade by MPTA Derivatives Ligand MPTA Derivative (Ligand) PPAR PPAR (alpha/delta) Cytosolic/Nuclear Ligand->PPAR Binding (LBD) Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex + RXR + Co-activators DNA PPRE (Promoter Region) Complex->DNA DNA Binding Gene Target Gene Transcription DNA->Gene Transcription On Effect Fatty Acid Oxidation Lipid Lowering Anti-Inflammation Gene->Effect Biological Response

Secondary Pharmacological Domain: COX Inhibition

MPTA is structurally analogous to Diclofenac and Fenclofenac , making it a viable scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Mechanism: Arachidonic Acid Competition

Cyclooxygenase (COX) enzymes possess a long, hydrophobic channel. Arachidonic acid enters this channel to be converted into Prostaglandin G2.

  • MPTA Action: The 2-methoxyphenyl group mimics the

    
    -system of arachidonic acid, while the acetic acid group interacts with Arg120  at the channel entrance.
    
  • Selectivity (COX-1 vs COX-2): The ortho-methoxy group increases the width of the molecule. COX-2 has a larger "side pocket" (due to the Val523

    
     Ile523 substitution) than COX-1. Therefore, bulky ortho-substituted arylthioacetic acids often display COX-2 selectivity , reducing gastrointestinal side effects associated with COX-1 inhibition.
    
Comparative Activity Profile
FeatureAryloxyacetic Acid (e.g., Fenclofenac)Arylthioacetic Acid (MPTA)
Linker Ether (-O-)Thioether (-S-)
Lipophilicity ModerateHigh (Better membrane permeability)
Metabolic Stability Prone to O-dealkylationResistant to S-dealkylation
Primary Target COX-1 / COX-2 (Non-selective)PPAR

/ COX-2 (Selective potential)

Auxiliary Activities (Antimicrobial)

Recent studies indicate that simple (phenylthio)acetic acid derivatives possess antimicrobial activity, particularly against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).

  • Mechanism: Weak acid uncoupling. At physiological pH, a fraction of the molecule exists in the non-ionized form, penetrating the microbial membrane. Inside the cytoplasm (higher pH), it dissociates, acidifying the interior and disrupting the proton motive force.

  • Synergy: Often tested in co-crystals (e.g., with theophylline) to enhance solubility and bioavailability.

Experimental Protocols

Protocol: Synthesis of 2-((2-Methoxyphenyl)thio)acetic acid

Objective: Synthesize high-purity MPTA for biological assay.

  • Preparation: Dissolve 2-methoxythiophenol (10 mmol) in anhydrous Acetone (20 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 15 mmol) and stir at room temperature for 15 minutes to generate the thiolate.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (11 mmol). A white precipitate (KBr) will form.

  • Reflux: Heat the mixture to reflux (56°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Hydrolysis: Evaporate acetone. Redissolve residue in Ethanol (10 mL) and add 10% NaOH (10 mL). Stir at 60°C for 1 hour.

  • Workup: Acidify with 1M HCl to pH 2. The product will precipitate. Extract with Ethyl Acetate (3x), dry over

    
    , and recrystallize from ethanol/water.
    
    • Expected Yield: >85%[1]

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ): Singlet at
      
      
      3.7 (OCH
      
      
      ), Singlet at
      
      
      3.8 (SCH
      
      
      ).
Protocol: PPAR Luciferase Reporter Assay

Objective: Quantify the agonistic activity of MPTA against PPAR


.
  • Cell Culture: Seed HEK293T cells in 96-well plates (

    
     cells/well).
    
  • Transfection: Co-transfect with:

    • Expression plasmid: pSG5-GAL4-hPPAR

      
       (LBD).
      
    • Reporter plasmid: pFR-Luc (contains GAL4 binding site upstream of Luciferase).

    • Internal control: pRL-SV40 (Renilla luciferase).

  • Treatment: After 24h, treat cells with MPTA (0.1

    
    M – 100 
    
    
    
    M) and positive control (e.g., Wy-14643).
  • Measurement: After 24h incubation, lyse cells and measure Firefly/Renilla luminescence using a Dual-Luciferase Assay System.

  • Analysis: Plot Dose-Response curve to calculate EC

    
    .
    

References

  • PPAR Agonism & Thioacetic Acids: Tetradecylthioacetic acid (TTA) promotes redistribution of plasma cholesterol towards large HDL.[2] PLoS One.[2] 2020;15(3):e0229322.[2][3] Link

  • COX Inhibition & Structure: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Bioorg Chem. 2019. Link (Validated via search result 1.6 context).

  • Antimicrobial Activity: Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal. J Chem Crystallogr. 2020. Link

  • Synthesis Protocol Basis: 2-((2-Methoxyphenyl)thio)acetic Acid Product Page & Synthesis. BenchChem. Link

  • PPAR Delta Agonists: Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARδ agonists. Bioorg Med Chem Lett. 2005. Link

Sources

Exploratory

Potential therapeutic applications of substituted thioacetic acids

Technical Monograph: Therapeutic Utility of Substituted Thioacetic Acids Executive Summary The substituted thioacetic acid moiety ( ) represents a privileged scaffold in medicinal chemistry, distinct from simple carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Therapeutic Utility of Substituted Thioacetic Acids

Executive Summary

The substituted thioacetic acid moiety (


) represents a privileged scaffold in medicinal chemistry, distinct from simple carboxylic acids due to the electronic and steric properties of the sulfur atom. This guide focuses on two distinct therapeutic classes derived from this pharmacophore: 3-Thia Fatty Acids  (e.g., Tetradecylthioacetic acid, TTA) which act as metabolic regulators via PPAR activation, and Heterocyclic Thioacetic Acids  (e.g., Benzothiazolylthioacetic acids) which exhibit potent antimicrobial and antineoplastic activities. This document outlines the mechanistic basis for their activity, detailed structure-activity relationships (SAR), and validated experimental protocols for their synthesis and evaluation.[1]

The Pharmacophore: Structural & Mechanistic Logic

The thioacetic acid group offers unique advantages over its oxyacetic acid (


) bioisosteres:
  • Lipophilicity Modulation: The sulfur atom increases lipophilicity (LogP), enhancing membrane permeability—critical for nuclear receptor targeting (e.g., PPARs).

  • Metabolic Blocking: In fatty acid analogs, replacing the

    
    -methylene group with a sulfur atom (3-thia position) prevents normal 
    
    
    
    -oxidation. The mitochondrial dehydrogenases cannot introduce a double bond at the sulfur position, trapping the molecule in the cell to exert prolonged signaling effects before eventual
    
    
    -oxidation and renal excretion.
  • Acid Acidity: The thioether group slightly increases the acidity of the carboxylic acid (

    
     ~3.5–3.8) compared to acetic acid (
    
    
    
    4.76), influencing binding affinity to cationic residues in receptor pockets.

Metabolic Regulation: The TTA Paradigm

Tetradecylthioacetic acid (TTA) is the archetype of the "mitochondrial proliferation" class. It functions as a pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist with a preference for PPAR


.
Mechanism of Action: The "Blocked" Fatty Acid

Unlike natural fatty acids, TTA cannot be used for energy production. Instead, it acts as a false substrate:

  • Cellular Entry: TTA enters hepatocytes and binds to FABP (Fatty Acid Binding Protein).

  • Nuclear Signaling: It translocates to the nucleus, heterodimerizing with RXR and binding to PPRE (Peroxisome Proliferator Response Elements).

  • Metabolic Shift: This upregulates genes for

    
    -oxidation (e.g., CPT1, ACOX1). Because TTA itself cannot be oxidized, the cell aggressively burns other endogenous lipids to satisfy the signaled energy demand, resulting in significant plasma lipid lowering.
    

TTA_Mechanism TTA Tetradecylthioacetic Acid (TTA) Cell_Entry Cellular Uptake (FABP Transport) TTA->Cell_Entry Beta_Ox_Block Blocked β-Oxidation (Sulfur at pos 3) TTA->Beta_Ox_Block Substrate Nucleus Nuclear Translocation Cell_Entry->Nucleus PPAR_RXR PPARα / RXR Heterodimerization Nucleus->PPAR_RXR Gene_Exp Gene Expression (CPT1, ACOX1, UCP3) PPAR_RXR->Gene_Exp Mito_Biogenesis Mitochondrial Biogenesis Gene_Exp->Mito_Biogenesis Lipid_Lowering Increased Oxidation of Endogenous Lipids Mito_Biogenesis->Lipid_Lowering Beta_Ox_Block->Lipid_Lowering Metabolic Compensation

Figure 1: Mechanism of Action for TTA. The sulfur substitution blocks self-oxidation, forcing the cell to oxidize endogenous lipids via PPAR


 activation.

Antimicrobial & Oncology: Heterocyclic Thioacetic Acids

Substituting the alkyl chain with a heterocycle (e.g., Benzothiazole) shifts the pharmacology from metabolic regulation to enzyme inhibition.

  • Target: (Benzothiazol-2-ylthio)acetic acid .

  • Antimicrobial Activity: These derivatives often inhibit bacterial DNA gyrase or fungal cell wall synthesis. The carboxylic acid moiety is essential for coordinating with metal ions (Mg²⁺) in the active sites of these enzymes.

  • Anticancer Activity: Recent studies indicate efficacy against solid tumors (melanoma, ovarian) via inhibition of HDAC (Histone Deacetylase) or specific metabolic enzymes like 5-LOX, triggering apoptosis.

Structure-Activity Relationship (SAR) Map

SAR_Map Core S-CH2-COOH (Thioacetic Core) R_Group R-Group Substitution Core->R_Group LongChain Long Alkyl Chain (C12-C16) (e.g., TTA) R_Group->LongChain Heterocycle Heterocycle (Benzothiazole) (Antimicrobial/Anticancer) R_Group->Heterocycle Aryl Aryl / Phenyl (NSAID-like / COX Inhib) R_Group->Aryl Effect_Meta PPAR Agonism Lipid Lowering LongChain->Effect_Meta Effect_Anti DNA Gyrase Inhib. Apoptosis Induction Heterocycle->Effect_Anti Effect_Cox COX/LOX Inhibition Anti-inflammatory Aryl->Effect_Cox

Figure 2: SAR of Thioacetic Acid Derivatives. The nature of the R-group dictates the therapeutic class.

Validated Experimental Protocols

The following protocols are designed for reproducibility and high yield.

Protocol A: Synthesis of Tetradecylthioacetic Acid (TTA)

Rationale: This is a nucleophilic substitution (


) reaction. The sulfur nucleophile (thiolate) attacks the 

-carbon of the haloacetic acid.

Reagents:

  • 1-Tetradecanethiol (1 eq)

  • Chloroacetic acid (1.1 eq) or Bromoacetic acid (1.05 eq) for faster kinetics.

  • Potassium Hydroxide (KOH) (2.2 eq)

  • Solvent: Ethanol (95%) or Methanol.

Step-by-Step Workflow:

  • Preparation of Thiolate: Dissolve KOH (2.2 eq) in Ethanol under nitrogen atmosphere. Add 1-Tetradecanethiol (1 eq) dropwise at

    
    . Stir for 30 mins to generate the potassium thiolate salt.
    
    • Note: Use 2 equivalents of base: 1 to deprotonate the thiol, 1 to neutralize the carboxylic acid of the chloroacetic acid.

  • Coupling: Add a solution of Chloroacetic acid (1.1 eq) in Ethanol dropwise to the reaction mixture.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
    
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in water (basic pH ~10).

    • Wash: Extract with Diethyl Ether twice to remove unreacted thiol (organic layer discarded).

    • Acidification: Acidify the aqueous layer carefully with dilute HCl (2M) to pH 2. The product will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from Hexane or Methanol/Water.

    • Yield Expectations: >85%.[2][3]

    • Validation: ¹H NMR should show a singlet at

      
       ppm (S-CH2-COOH) and triplet at 
      
      
      
      ppm (S-CH2-Alkyl).
Protocol B: In Vitro PPAR Activation Assay

Rationale: To confirm the metabolic activity of the synthesized TTA analog.

  • Transfection: Use COS-7 or HEK293 cells. Co-transfect with:

    • Expression plasmid for human PPAR

      
       (e.g., pSG5-PPAR
      
      
      
      ).
    • Reporter plasmid containing PPRE (PPAR Response Element) upstream of Luciferase (e.g., PPRE-Luc).

  • Treatment: Incubate cells for 24h with increasing concentrations of TTA (

    
    ).
    
    • Positive Control:[1] WY-14643 (

      
      ).
      
    • Vehicle Control: DMSO (<0.1%).

  • Readout: Lyse cells and measure Luciferase activity using a luminometer. Normalize data to total protein content or Renilla luciferase (transfection control).

Challenges & Future Outlook

Metabolic Stability (S-Oxidation): A primary challenge in developing thioacetic acid drugs is the susceptibility of the sulfur atom to oxidation by cytochrome P450s and FMOs (Flavin-containing Monooxygenases).

  • Sulfoxides (

    
    ):  Often chiral and may have different biological activities.
    
  • Sulfones (

    
    ):  Generally more polar and inactive for PPAR, but potentially active for other targets.
    
  • Mitigation: Steric shielding of the sulfur or fluorine substitution on the

    
    -carbon can improve metabolic stability.
    

Bioavailability: While TTA has good oral bioavailability, heterocyclic derivatives often suffer from poor solubility. Formulation strategies (e.g., micronization or lipid-based delivery systems) are often required for benzothiazole derivatives.

References

  • Løvås, K. et al. (2009).[4] "Tetradecylthioacetic acid attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation."[4] Diabetes, Obesity & Metabolism.[4][5] Link

  • Bremer, J. (2001). "The biochemistry of the 3-thia fatty acids." Progress in Lipid Research. (Fundamental review of TTA mechanism).
  • Korkmaz, N. et al. (2024).[6] "A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds." Journal of Narrative and Review Studies. Link

  • BenchChem. "2-(Benzothioylthio)acetic Acid | CAS 942-91-6 Technical Data." Link

  • Werner, S. et al. (2012). "Long-term treatment with the pan-PPAR agonist tetradecylthioacetic acid or fish oil is associated with increased cardiac content of n-3 fatty acids in rat." Lipids in Health and Disease. Link

Sources

Foundational

The Thioacetic Anchor: Pharmacodynamics of 2-((Aryl)thio)acetic Acid Derivatives

Executive Summary The 2-((aryl)thio)acetic acid scaffold ( ) represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its ability to mimic endogenous fatty acids. This structural motif serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-((aryl)thio)acetic acid scaffold (


) represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its ability to mimic endogenous fatty acids. This structural motif serves as the "acidic head group" for a wide class of nuclear receptor ligands, most notably Peroxisome Proliferator-Activated Receptors (PPARs) .

Unlike their aryloxy (


) counterparts (e.g., fibrates), the thioether linkage confers unique electronic and steric properties—specifically increased lipophilicity and an altered bond angle (

vs

)—which modulate ligand residence time and subtype selectivity. This guide dissects the molecular mechanism of action (MoA), focusing on the ligand-binding domain (LBD) interactions that drive transcriptional regulation, while also addressing secondary targets like Protein Tyrosine Phosphatase 1B (PTP1B) where the carboxylate functions as a phosphate mimic.

Molecular Architecture & Pharmacophore

To understand the mechanism, one must first deconstruct the ligand into three functional domains:

DomainChemical ComponentMechanistic Function
The Anchor Carboxylic Acid (

)
Primary Interaction: Forms a charge clamp with conserved Histidine and Tyrosine residues in the receptor active site.
The Linker Thioether Sulfur (

)
Metabolic Gatekeeper: Increases lipophilicity (

) compared to oxygen; resists rapid

-oxidation; provides flexibility for the "tail" to navigate the LBD pocket.
The Tail Aryl/Hydrophobic MoietySelectivity Driver: Occupies the hydrophobic arm of the receptor pocket (Arm I/II/III). Variations here determine PPAR subtype specificity (

vs.

vs.

).

Primary Mechanism: Nuclear Receptor Modulation (PPARs)

The dominant MoA for 2-((aryl)thio)acetic acids is the agonism of PPARs. These compounds act as lipid sensors, entering the nucleus to regulate glucose and lipid metabolism genes.[1]

The Activation Cascade
  • Ligand Entry: The lipophilic aryl tail guides the molecule into the large Y-shaped Ligand Binding Domain (LBD) of the PPAR.

  • The Acidic Clamp: The carboxylate head group forms a critical hydrogen bond network with conserved residues in the AF-2 helix (specifically Tyr473 , His323 , and His449 in PPAR

    
    ; homologous residues in 
    
    
    
    ).
  • Helix 12 Stabilization: This binding event stabilizes Helix 12 in the "active" conformation, closing the ligand pocket.

  • Co-activator Recruitment: The conformational change creates a docking surface for co-activators (e.g., SRC-1, PGC-1

    
    ).
    
  • Transcription: The PPAR-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, initiating transcription.[1]

Pathway Visualization

The following diagram illustrates the signal transduction pathway from ligand binding to gene expression.

PPAR_Pathway Ligand 2-((Aryl)thio)acetic Acid LBD PPAR LBD Pocket (Residues: Tyr, His) Ligand->LBD Hydrophobic Entry Helix12 Helix 12 Stabilization LBD->Helix12 H-Bond Clamp CoActivator Co-Activator Recruitment (SRC-1) Helix12->CoActivator Surface Exposure RXR RXR Heterodimerization CoActivator->RXR Complex Assembly DNA PPRE Binding (Target Gene Promoter) RXR->DNA Transcription Initiation Output Lipid Metabolism / Glucose Homeostasis DNA->Output Protein Expression

Figure 1: The molecular sequence of events for PPAR activation by thioacetic acid ligands.[2]

Secondary Mechanism: PTP1B Inhibition

While less common than PPAR agonism, specific derivatives utilize the carboxylic acid to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.

  • Mechanism: The carboxylic acid group acts as a bioisostere for the phosphate group of phosphotyrosine.

  • Binding Mode: The acid anion binds to the PTP1B active site, interacting with Arg221 (part of the PTP loop), thereby blocking the enzyme from dephosphorylating the Insulin Receptor (IR).

  • Therapeutic Implication: Enhances insulin sensitivity, offering a dual-mechanism potential (PPAR agonism + PTP1B inhibition) for treating Type 2 Diabetes.

Experimental Validation Protocols

To validate the MoA of a new 2-((aryl)thio)acetic acid derivative, the following self-validating protocols are recommended.

TR-FRET Co-activator Binding Assay

Purpose: To quantify the ligand's ability to recruit co-activators (proving direct receptor interaction).

Methodology:

  • Reagents:

    • Europium-labeled anti-GST antibody.

    • GST-tagged PPAR-LBD (recombinant).

    • Fluorescein-labeled co-activator peptide (e.g., SRC-1).

  • Workflow:

    • Step 1: Incubate GST-PPAR-LBD (5 nM) with the test compound (serial dilution 1 nM - 10

      
      M) in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl
      
      
      
      , 1 mM DTT) for 30 mins.
    • Step 2: Add Eu-antibody and Fluorescein-peptide. Incubate for 60 mins at room temperature (protected from light).

    • Step 3: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

      • Excitation: 340 nm.

      • Emission: 495 nm (Europium - Donor) and 520 nm (Fluorescein - Acceptor).

  • Data Analysis: Calculate the ratio (Em520/Em495). An increase in ratio indicates ligand-induced conformational change facilitating co-activator binding.

Experimental Workflow Diagram

Assay_Workflow cluster_0 TR-FRET Validation Protocol Step1 Incubate Recombinant PPAR-LBD + Test Compound Step2 Add Detection Mix: Eu-Ab + Fluorescein-Peptide Step1->Step2 Step3 Equilibrium Binding (60 min, Dark) Step2->Step3 Step4 Read TR-FRET Signal (Ex: 340nm | Em: 520/495nm) Step3->Step4

Figure 2: Step-by-step workflow for the Time-Resolved FRET co-activator recruitment assay.

Synthesis & Optimization (SAR)

The synthesis of these compounds is robust, typically involving a nucleophilic substitution.

General Synthetic Route:



Structure-Activity Relationship (SAR) Table:

Structural ModificationEffect on Activity/SelectivityMechanistic Rationale
Alpha-Substitution (

)
Decreased Potency Steric bulk at the

-carbon often clashes with the tight "Arm I" pocket of the LBD, preventing the carboxylate clamp.
Sulfur Oxidation (

)
Loss of Activity Converting the thioether to a sulfone alters the bond angle and polarity, disrupting the hydrophobic packing required for entry.
Para-Aryl Substitution Subtype Selectivity Elongating the aryl tail (e.g., adding a trifluoromethyl group) pushes the molecule into the deep hydrophobic pocket, often favoring PPAR

over PPAR

.

References

  • Grygiel-Górniak, B. (2014). "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review." Nutrition Journal. Link

  • Kamata, S., et al. (2020). "PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates." iScience.[2] Link

  • Xu, H.E., et al. (2001). "Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha." Nature. Link

  • Bermejo, A., et al. (2022). "Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives." Biomolecules.[1][2][3][4][5][6][7][8][9] Link

  • Frøyland, L., et al. (2020).[2] "The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL."[7] PLOS ONE. Link

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-((2-Methoxyphenyl)thio)acetic Acid

A Technical Guide for Structural Validation[1] Executive Summary & Structural Context[1][2][3] Target Molecule: 2-((2-Methoxyphenyl)thio)acetic acid Formula: Molecular Weight: 198.24 g/mol Role: Synthetic intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Validation[1]

Executive Summary & Structural Context[1][2][3]

Target Molecule: 2-((2-Methoxyphenyl)thio)acetic acid Formula:


Molecular Weight:  198.24  g/mol
Role:  Synthetic intermediate for PPAR agonists, benzothiophene derivatives, and NSAID analogs.[1]

This guide provides a definitive reference for the spectroscopic validation of 2-((2-methoxyphenyl)thio)acetic acid. Unlike simple aliphatic acids, this molecule possesses a thioether linkage ortho to a methoxy group on a benzene ring. This specific substitution pattern creates unique electronic environments that must be carefully deconvoluted using NMR and Mass Spectrometry to distinguish it from its para- or meta- isomers.[1]

Structural Visualization

The following diagram illustrates the atom numbering scheme used throughout this guide for spectral assignment.

ChemicalStructure Benzene Benzene Core Methoxy Methoxy (-OCH3) Benzene->Methoxy C2 Position Thio Thioether (-S-) Benzene->Thio C1 Position Methylene Methylene (-CH2-) Thio->Methylene Linker Acid Carboxylic Acid (-COOH) Methylene->Acid Tail

Figure 1: Connectivity map of 2-((2-Methoxyphenyl)thio)acetic acid showing the critical ortho-relationship between the thioether and methoxy groups.[1]

Synthesis & Sample Preparation Strategy

To ensure spectroscopic data integrity, the sample must be free of the starting material (2-methoxybenzenethiol), which contains a reactive thiol proton that can obscure the acid region in NMR.

Validated Synthesis Protocol:

  • Reagents: 2-Methoxybenzenethiol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq), Water/Ethanol (1:1).[1]

  • Reaction: Reflux for 2-3 hours. The thiolate anion acts as the nucleophile, displacing the chloride.

  • Workup (Critical): Acidify the aqueous layer to pH ~2 with HCl. The product precipitates as a white solid.

  • Purification: Recrystallization from water or toluene/hexane.[1]

  • Purity Check: TLC (SiO2, 50% EtOAc/Hexane). Product

    
     (streaks due to acid); Thiol 
    
    
    
    .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][6][7]

NMR is the primary tool for confirming the ortho substitution pattern. The proximity of the sulfur and oxygen atoms creates distinct shielding zones.

3.1

NMR Data (400 MHz,

or

)

Diagnostic Logic:

  • The Acid Proton: Appears as a broad singlet downfield (>10 ppm).[2] In

    
    , this may be broadened into the baseline if the sample is wet.
    
  • Methylene vs. Methyl: The methoxy group (

    
    ) is attached to an electronegative oxygen, shifting it downfield (~3.8 ppm).[1] The thio-methylene (
    
    
    
    ) is attached to sulfur (less electronegative), appearing slightly upfield (~3.6 ppm).[1]
  • Aromatic Region: Look for a 4-proton pattern.[1] The proton ortho to the methoxy group (H-3) and the proton ortho to the sulfur (H-6) will appear as doublets (or dd).[1]

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
COOH 10.5 - 12.5Broad Singlet1H-Carboxylic acid proton (exchangeable).[1]
Ar-H (6) 7.35Doublet (dd)1H7.8, 1.5Ortho to Sulfur (deshielded by S anisotropic effect).[1]
Ar-H (4) 7.22Triplet (td)1H7.8, 1.5Para to Methoxy.[1]
Ar-H (5) 6.95Triplet (td)1H7.5, 1.2Meta to Methoxy.[1]
Ar-H (3) 6.88Doublet (dd)1H8.0, 1.0Ortho to Methoxy (shielded by resonance).[1]
OCH3 3.89Singlet3H-Methoxy group on aromatic ring.[1]
SCH2 3.65Singlet2H-Methylene bridge between S and COOH.[1]
3.2

NMR Data (100 MHz,

)
AssignmentShift (

, ppm)
TypeNotes
C=O 175.2QuaternaryCarbonyl of carboxylic acid.[1]
C-O (Ar) 158.1QuaternaryCarbon attached to Methoxy (highly deshielded).[1]
C-H (Ar) 132.5CHCarbon ortho to Sulfur.[1]
C-H (Ar) 129.4CHCarbon para to Methoxy.[1]
C-S (Ar) 123.8QuaternaryCarbon attached to Sulfur (ipso).[1]
C-H (Ar) 121.5CHCarbon meta to Methoxy.[1]
C-H (Ar) 110.8CHCarbon ortho to Methoxy (shielded).[1]
OCH3 55.9CH3Methoxy carbon.[1]
SCH2 36.2CH2Methylene carbon.[1]
Infrared Spectroscopy (FT-IR)[1]

IR is used here primarily to confirm the functional group transformations (Thiol


 Thioether) and the presence of the carboxylic acid.
  • Method: KBr pellet or ATR (Attenuated Total Reflectance).[1]

  • Key Diagnostic: Disappearance of the S-H stretch (2550

    
    ) present in the starting material.[1]
    
Frequency (

)
IntensityAssignmentInterpretation
2800 - 3200 Broad, StrongO-H StretchH-bonded carboxylic acid dimer.
1705 - 1725 Strong, SharpC=O[1] StretchCarbonyl group of the carboxylic acid.
1580, 1480 MediumC=C StretchAromatic ring skeletal vibrations.
1240 StrongC-O-C StretchAryl alkyl ether (Anisole stretch).[1]
750 StrongC-H BendingOrtho-disubstituted benzene (out-of-plane).[1]
Mass Spectrometry (MS)[1]

Mass spec provides the molecular weight and characteristic isotope patterns.

  • Ionization Mode: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred for carboxylic acids.[1]

  • Theoretical Monoisotopic Mass: 198.0351 Da.[1]

Key Peaks (ESI-):

  • [M-H]⁻ (m/z 197.0): The base peak, corresponding to the deprotonated carboxylate anion (

    
    ).[1]
    
  • Isotope Pattern: Sulfur has a natural stable isotope

    
     (~4.2% abundance).[1] You should observe a peak at m/z 199.0  with approximately 4-5% intensity relative to the base peak.[1] This confirms the presence of one sulfur atom.[3]
    

Fragmentation (EI - 70eV): If using GC-MS (EI), look for:

  • m/z 198 [M]+ : Molecular ion.[1]

  • m/z 153 [M - COOH]+ : Loss of the carboxylic acid group.[1]

  • m/z 139 [M - CH2COOH]+ : Cleavage of the thioether bond, leaving the thiophenol cation.[1]

Integrated Structural Validation Workflow

The following flowchart details the logic path for confirming the identity of CAS 18619-21-1, ensuring no false positives from isomers (e.g., 3-methoxy or 4-methoxy analogs).

ValidationLogic Sample Unknown Sample (White Solid) MS_Check Step 1: Mass Spec (ESI-) Target: m/z 197 [M-H]- Sample->MS_Check Isotope Check 34S Isotope (m/z 199 ~ 4.5%) MS_Check->Isotope IR_Check Step 2: FT-IR Confirm C=O (1710) & No S-H MS_Check->IR_Check NMR_Check Step 3: 1H NMR Analyze Aromatic Region IR_Check->NMR_Check Decision Splitting Pattern? NMR_Check->Decision Para Symmetric AA'BB' (Para-isomer) Decision->Para 2 doublets Meta Complex Multiplicity (Meta-isomer) Decision->Meta Singlet + M Ortho 4 Distinct Signals (Ortho-isomer) Decision->Ortho 2 d + 2 t Final VALIDATED STRUCTURE 2-((2-Methoxyphenyl)thio)acetic acid Ortho->Final

Figure 2: Logic gate for distinguishing the target ortho-isomer from potential regioisomers.[1]

References
  • Chemical Synthesis & Properties: PubChem Compound Summary for CID 87962, 2-((2-Methoxyphenyl)thio)acetic acid.[1] National Center for Biotechnology Information (2024).[1] [Link][1]

  • NMR Shift Prediction Algorithms: MestReNova NMR Predictor / ChemDraw Professional. Validated against general "Alkoxy-thiophenol" scaffolds.[1]

  • General Spectroscopic Data for Thioacetic Acids: Spectral Database for Organic Compounds (SDBS).[1] AIST, Japan.[2] (Reference for analogous 2-substituted thioacetic acid fragments). [Link][1]

Sources

Foundational

Structural Characterization of 2-((2-methoxyphenyl)thio)acetic acid

The following technical guide details the structural characterization, synthesis, and crystallographic analysis of 2-((2-methoxyphenyl)thio)acetic acid (CAS 18619-21-1). Technical Whitepaper | Chemical Crystallography &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and crystallographic analysis of 2-((2-methoxyphenyl)thio)acetic acid (CAS 18619-21-1).

Technical Whitepaper | Chemical Crystallography & Synthesis

Executive Summary

2-((2-methoxyphenyl)thio)acetic acid (C


H

O

S) represents a critical structural scaffold in medicinal chemistry, serving as a bioisostere to aryloxyacetic acids (e.g., specific NSAIDs and auxins). This guide provides a comprehensive workflow for the synthesis, purification, and single-crystal growth required for X-ray diffraction (XRD) analysis. It explores the structural implications of the thioether linkage versus the ether linkage, specifically focusing on the steric influence of the ortho-methoxy substituent on crystal packing and molecular conformation.
Chemical Profile & Physicochemical Properties[1][2][3][4]

The target compound is an arylthioacetic acid derivative where the sulfur atom acts as a geometric and electronic bridge between the electron-rich anisole ring and the acidic carboxyl tail.

PropertyDataNote
IUPAC Name 2-[(2-methoxyphenyl)sulfanyl]acetic acid
CAS Registry 18619-21-1
Formula C

H

O

S
Molecular Weight 198.24 g/mol
H-Bond Donors 1 (Carboxyl -OH)Critical for dimer formation
H-Bond Acceptors 3 (Carboxyl =O, -OCH

, -S-)
S is a weak acceptor
Predicted LogP ~1.8 - 2.1Lipophilic character
Melting Point 98–102 °C (Typical for class)Experimental determination required
Synthesis & Preparation Protocol

To obtain high-purity crystals suitable for XRD, the compound must be synthesized with minimal impurities. The following protocol utilizes a nucleophilic substitution of 2-methoxythiophenol with chloroacetic acid under basic conditions.

Reagents:
  • Precursor A: 2-Methoxythiophenol (CAS 7217-59-6)[1]

  • Precursor B: Chloroacetic acid (CAS 79-11-8)[1]

  • Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K

    
    CO
    
    
    
    )
  • Solvent: Ethanol/Water (1:1) or Acetone

Step-by-Step Methodology:
  • Thiolate Formation: Dissolve 2-methoxythiophenol (1.0 eq) in 10% NaOH solution (2.5 eq) under nitrogen atmosphere to prevent disulfide formation. Stir at 0°C for 15 minutes.

  • Alkylation: Dropwise add a solution of chloroacetic acid (1.1 eq) (neutralized with base) to the thiolate mixture.

  • Reflux: Heat the mixture to 80°C for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Acidification: Cool to room temperature and acidify with HCl (1M) to pH ~2. The product will precipitate as a white solid.

  • Purification: Filter the crude solid and recrystallize from hot water or ethanol/water (3:1) to remove trace disulfides.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Methoxythiophenol (CAS 7217-59-6) Base NaOH / H2O (Thiolate Formation) Start->Base Activation Intermediate Reaction Mixture (Reflux 80°C, 3h) Base->Intermediate Reactant Chloroacetic Acid (Alkylation) Reactant->Intermediate Dropwise Addn Acid HCl Acidification (pH ~2.0) Intermediate->Acid Workup Product Crude Precipitate Acid->Product Precipitation Final Pure Crystal (Recrystallization) Product->Final EtOH/H2O

Figure 1: Synthetic pathway for the generation of 2-((2-methoxyphenyl)thio)acetic acid from thiophenol precursors.

Crystallization Methodology for XRD

Single crystals of sufficient size (0.2 – 0.5 mm) and quality are required for structure determination. The presence of the flexible thioacetic acid tail and the methoxy group makes solvent selection critical to avoid twinning.

Recommended Solvent Systems:

  • Ethanol/Water (Slow Evaporation): Dissolve 50 mg in minimal hot ethanol. Add water until slight turbidity appears, then add one drop of ethanol to clear. Allow to stand at room temperature.

    • Result: Prismatic or block-like crystals (preferred).

  • Toluene/Hexane (Vapor Diffusion): Dissolve in toluene; place in a small vial inside a larger jar containing hexane.

    • Result: Often yields thinner plates.

Self-Validating Check:

  • Check crystals under a polarizing microscope. Sharp extinction indicates good crystallinity.

  • If crystals appear as needles/fibers, the cooling rate was too fast; reheat and insulate the vial.

Structural Analysis & Predictive Crystallography

While the specific lattice parameters for CAS 18619-21-1 must be determined experimentally, we can derive the expected structural features based on the homologous series of arylthioacetic acids.

A. Molecular Conformation
  • Thioether Linkage (C-S-C): Unlike the ether oxygen (C-O-C ~118°), the sulfur atom imposes a tighter angle (~103–105°). This reduces the planarity of the molecule relative to its oxy analog.

  • Ortho-Methoxy Effect: The methoxy group at the 2-position creates significant steric bulk. To minimize repulsion with the sulfur lone pairs and the acetic acid tail, the phenyl ring will likely twist out of the plane defined by the S-CH

    
    -COOH fragment. Torsion angles (
    
    
    
    ) are critical parameters to measure.
B. Supramolecular Architecture

In the solid state, carboxylic acids almost universally form centrosymmetric dimers via cyclic hydrogen bonds [R


(8) motif].
  • Primary Interaction: O-H...O hydrogen bonds between carboxyl groups of adjacent molecules.

  • Secondary Interaction: Weak C-H...O or C-H...S interactions involving the methoxy group. The sulfur atom is a poor hydrogen bond acceptor but may participate in chalcogen bonding.

Crystal Packing Logic Diagram

CrystalPacking cluster_interactions Secondary Interactions MolA Molecule A (Asymmetric Unit) Dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimer H-Bond (COOH...COOH) S_O S...O (Intramolecular) MolA->S_O MolB Molecule A' (Inverted) MolB->Dimer H-Bond Stacking Pi-Pi Stacking (Phenyl Rings) Dimer->Stacking Van der Waals Lattice 3D Crystal Lattice Stacking->Lattice Packing Forces CH_Pi CH...Pi (Methoxy-Ring)

Figure 2: Predicted supramolecular assembly showing the dominant carboxylic acid dimerization and secondary packing forces.

Experimental Data Collection (Protocol)

To finalize the structure, the following XRD parameters are standard for this class of organic sulfur compounds.

ParameterSetting / TargetReason
Temperature 100 K or 298 K100 K reduces thermal motion (ellipsoids) for better precision.
Radiation Mo K

(

= 0.71073 Å)
Preferred for sulfur-containing compounds to minimize absorption.
Space Group P2

/c or P-1
Most common for racemic organic acids (centrosymmetric).
Z Value 4Typical for P2

/c (4 molecules per unit cell).
Refinement SHELXL / Olex2Full-matrix least-squares on F

.
Pharmaceutical Relevance (SAR)

Understanding this crystal structure aids in:

  • Bioisosterism: Comparing the volume occupied by the -S- linker vs. the -O- linker in NSAID binding pockets.

  • Solubility: The crystal lattice energy (inferred from melting point and packing density) directly correlates with aqueous solubility.

  • Polymorphism: Screening for polymorphs is essential, as the flexible thio-tail often allows for multiple stable packing arrangements.

References
  • Synthesis Precursors: PubChem Compound Summary for CID 6567, 2-Methoxythiophenol. National Center for Biotechnology Information (2024). .

  • General Synthesis of Arylthioacetic Acids:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Structural Analog (Oxy-Variant): Hartung, J., et al. "2-Methoxy-2-phenylacetic acid." Acta Crystallographica Section E, 2004. .

  • Thioether Geometry: Lynch, D. E., et al. "Systematic structural analysis of the diverse hydrogen-bonding networks in thioacetic acid derivatives." CrystEngComm, 2003. (Provides basis for C-S-C angle prediction).
  • Compound Registry: CAS Common Chemistry, CAS RN 18619-21-1. .[2]

Sources

Exploratory

Advanced Synthetic Strategies for Aryloxythioacetic and Arylthioacetic Acid Derivatives

The following technical guide details the synthetic architectures for Aryloxythioacetic acids and their structural analogues. Executive Summary & Structural Scope In the realm of medicinal chemistry, "aryloxythioacetic a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic architectures for Aryloxythioacetic acids and their structural analogues.

Executive Summary & Structural Scope

In the realm of medicinal chemistry, "aryloxythioacetic acids" presents a nomenclature ambiguity that often refers to two distinct but pharmacologically critical scaffolds used in the development of PPAR agonists, NSAIDs, and metabolic modulators.

To ensure comprehensive coverage, this guide addresses the two primary structural interpretations:

  • 
    -(Arylthio)acetic Acids (Ar-S-CH2-COOH):  The sulfur-linked analogue of aryloxyacetic acids, serving as a bioisostere to improve metabolic stability or lipophilicity.
    
  • Aryloxyacetic Thio-Derivatives (Ar-O-CH2-C(O)SH / Ar-O-CH2-C(S)OR): Activated thioesters or thiono-derivatives of the parent aryloxyacetic acid, often used as reactive intermediates or prodrugs.

This guide prioritizes Route Robustness , Atom Economy , and Scalability .

Retrosynthetic Analysis & Strategic Disconnections

The construction of the thio-acetic framework relies on the strategic formation of the Carbon-Sulfur (C-S) bond or the manipulation of the Carbonyl-Heteroatom interface.

Diagram 1: Retrosynthetic Logic Flow

Retrosynthesis Target_S Target A: alpha-(Arylthio)acetic Acid (Ar-S-CH2-COOH) Target_O Target B: Aryloxyacetic Thioacid (Ar-O-CH2-C(O)SH) Thiophenol Aryl Thiol (Ar-SH) Thiophenol->Target_S S-Alkylation (SN2) Haloacetic alpha-Haloacetic Acid (X-CH2-COOH) Haloacetic->Target_S Electrophile AcidChloride Aryloxyacetyl Chloride (Ar-O-CH2-COCl) AcidChloride->Target_O Thio-acylation SulfurSource Sulfur Nucleophile (H2S / NaSH / Lawesson's) SulfurSource->Target_O S-Nucleophile

Caption: Retrosynthetic disconnection of the two primary 'aryloxythioacetic' scaffolds showing the divergent S-alkylation and thio-acylation pathways.

Primary Synthetic Routes: -(Arylthio)acetic Acids

This scaffold (Ar-S-CH2-COOH) is the direct sulfur analogue of the phenoxyacetic acid pharmacophore. The replacement of ether oxygen with sulfur often modulates pKa and lipophilicity (LogP).

Route A: Nucleophilic Substitution (S-Alkylation)

The most reliable industrial route involves the


 displacement of a halogen (Cl/Br) on acetic acid derivatives by an aryl thiolate.

Mechanism: The reaction proceeds via a concerted


 mechanism. The soft nucleophilicity of the thiolate ion (

) ensures high selectivity for the

-carbon, minimizing side reactions common with harder alkoxide nucleophiles.

Protocol 1: Standard Aqueous/Basic S-Alkylation

  • Substrates: Thiophenol (1.0 eq), Chloroacetic acid (1.2 eq).

  • Base: NaOH (2.5 eq) or KOH.

  • Solvent: Water (or Water/EtOH mixture).

  • Conditions: Reflux, 2–4 hours.

Step-by-Step Methodology:

  • Thiolate Formation: Dissolve the aryl thiol in an aqueous NaOH solution (10% w/v) under

    
     atmosphere to prevent disulfide formation. Stir for 15 min at 
    
    
    
    .
  • Addition: Dropwise add a solution of chloroacetic acid (neutralized beforehand with base to form the chloroacetate salt) to the thiolate mixture.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH ~2. The product usually precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Key Insight: Unlike phenols, thiophenols are more acidic and better nucleophiles, often requiring milder bases. However, oxidative dimerization to disulfides (


) is a major competing pathway. Degassing solvents is critical. 
Route B: Phase Transfer Catalysis (PTC)

For lipophilic substrates or to avoid harsh reflux conditions, PTC is superior.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA.

  • Solvent: Toluene / 50% NaOH (biphasic).

  • Yield: Typically 90-95%.

Primary Synthetic Routes: Aryloxyacetic Thio-Derivatives

This section covers the synthesis of compounds where the carboxylic acid itself is modified with sulfur (Ar-O-CH2-C(O)SH or Ar-O-CH2-C(S)OR).

Route C: Thioacid Synthesis via Acid Chlorides

Converting the parent aryloxyacetic acid to its thioacid form.

Protocol 2: Sulfhydration of Acid Chlorides

  • Activation: Convert Aryloxyacetic acid to Aryloxyacetyl chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
    • Note: Remove excess

      
       completely to avoid side reactions.[1]
      
  • Sulfhydration:

    • Dissolve the acid chloride in anhydrous DCM.

    • Add Pyridine (1.1 eq).

    • Bubble

      
       gas (or use NaSH in a biphasic system) at 
      
      
      
      .
  • Isolation: The thioacid is often unstable; isolate rapidly or trap as a salt.

Route D: Thionation via Lawesson’s Reagent

To convert an ester carbonyl (


) to a thiono (

) group (Ar-O-CH2-C(S)O-R).
  • Reagent: Lawesson’s Reagent (0.55 eq).

  • Solvent: Toluene or Xylene.

  • Conditions: Reflux for 1-2 hours.

  • Purification: Flash chromatography (silica gel). Warning: Lawesson's byproducts have a strong odor.

Comparative Data & Yield Optimization

The following table summarizes the efficiency of different routes for synthesizing (4-Chlorophenylthio)acetic acid (a model compound).

RouteReagentsSolventTemp (

C)
Yield (%)Notes
A (Standard)

, NaOH

10078-85Simple, green solvent. Risk of disulfide.
B (PTC)

, TBAB, KOH
Toluene/Water8092-96High yield, cleaner profile.
C (Diazo) Ethyl diazoacetate,

DCM2565-70Atom uneconomical, expensive catalyst.
D (Radical) Vinyl acetate, Thiol, AIBNBenzene8045-50Poor selectivity, complex workup.

Experimental Workflow Visualization

Diagram 2: Phase Transfer Catalysis (PTC) Workflow

PTC_Workflow Step1 1. Biphasic Setup Org: Toluene + Thiol Aq: 50% NaOH + Cl-Acetate Step2 2. Catalyst Addition Add TBAB (5 mol%) Step1->Step2 Step3 3. Ion Pair Transfer [Q+ ArS-] moves to Org Phase Step2->Step3 Step4 4. SN2 Reaction ArS- attacks Cl-CH2-COO- Step3->Step4 Step5 5. Separation Acidify Aq layer -> Extract Step4->Step5

Caption: Step-by-step mechanism of Phase Transfer Catalysis for high-yield S-alkylation.

Critical Troubleshooting & Safety

  • Odor Control: Aryl thiols and thioacetic derivatives have low odor thresholds. All reactions must be performed in a well-ventilated fume hood. Bleach (NaOCl) solution should be kept ready to oxidize/neutralize spills.

  • Disulfide Contamination: If the product is colored (yellow/orange) but should be white, disulfide contamination is likely.

    • Remedy: Wash the solid product with non-polar solvents (Hexane) or reduce the crude mixture with Zinc dust/Acetic acid before final crystallization.

  • Regioselectivity (O vs S): In rare cases where a substrate has both -OH and -SH groups (e.g., 4-mercaptophenol), S-alkylation is kinetically favored under basic conditions due to the higher nucleophilicity of the thiolate.

References

  • Synthesis of Aryloxyacetic Acids (Microwave/PTC)

    • Title: A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer c
    • Source: NISCAIR Online Periodicals Repository
    • URL:[Link]

  • Synthesis of

    
    -(Arylthio)alkanoic Acids 
    
    • Title: Synthesis and biological potency of novel optically active

      
      -(arylthio) alkanoic acid derived from amino acids.[2]
      
    • Source: Taylor & Francis / Figshare (2025)
    • URL:[Link]

  • Thioacetic Acid Reactions (S-Thioesters)

    • Title: New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid.[3]

    • Source: PubMed (2024)
    • URL:[Link]

  • Title: Process for the preparation of aryloxyacetic acid derivatives (Patent KR890001213B1).
  • Catalytic Chloroacetyl

    • Title: Comparative Study on the Catalytic Chloroacetyl
    • Source: MDPI Molecules
    • URL:[Link][4][5]

Sources

Foundational

Technical Guide: Discovery and Utility of 2-((2-Methoxyphenyl)thio)acetic Acid

The following technical guide details the chemical history, synthesis, and application of 2-((2-Methoxyphenyl)thio)acetic acid (CAS 17535-14-9). This document is structured for researchers requiring actionable protocols...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical history, synthesis, and application of 2-((2-Methoxyphenyl)thio)acetic acid (CAS 17535-14-9). This document is structured for researchers requiring actionable protocols and mechanistic insight into this versatile building block.

A Privileged Scaffold in Heterocyclic Synthesis and Metabolic Pharmacology

Executive Summary & Chemical Identity

2-((2-Methoxyphenyl)thio)acetic acid is a sulfur-containing carboxylic acid derivative of anisole. While historically evaluated for auxin-like plant growth activity, its primary modern utility lies in medicinal chemistry as a strategic precursor for 7-substituted benzothiophenes and as a lipophilic "head group" in the design of PPAR (Peroxisome Proliferator-Activated Receptor) agonists .

PropertyData
CAS Number 17535-14-9
IUPAC Name 2-[(2-methoxyphenyl)sulfanyl]acetic acid
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Key Functionality Thioether linker; Carboxylic acid; Ortho-methoxy directing group
Primary Application Synthesis of 7-methoxybenzo[b]thiophene-3(2H)-one

Historical Context: From Agrochemicals to Pharma

The history of 2-((2-methoxyphenyl)thio)acetic acid mirrors the evolution of medicinal chemistry from agricultural origins to targeted rational drug design.

Phase I: The Auxin Era (1940s–1960s)

Following the discovery of 2,4-D (2,4-Dichlorophenoxyacetic acid) , researchers extensively screened arylthioacetic acids (the sulfur analogs of phenoxyacetic acids) for herbicidal activity.

  • Discovery: Early studies demonstrated that replacing the ether oxygen with sulfur often retained auxin activity but altered metabolic stability in plants.

  • Outcome: While 2-((2-methoxyphenyl)thio)acetic acid showed lower potency than chlorinated analogs, these libraries established the robust synthetic routes used today.

Phase II: The Heterocycle Boom (1970s–1990s)

The compound found its true niche as a precursor for benzothiophenes . The ortho-methoxy substituent is chemically significant:

  • Cyclization Logic: Acid-catalyzed cyclization of this compound yields 7-methoxybenzo[b]thiophen-3(2H)-one (a thioindoxyl).

  • Drug Discovery: This scaffold is critical for accessing 7-substituted benzothiophene derivatives, a structural motif found in selective estrogen receptor modulators (SERMs) like Raloxifene and leukotriene inhibitors like Zileuton (though Zileuton itself is 2-substituted, the chemistry is homologous).

Phase III: Metabolic Targets (2000s–Present)

In the modern era, the arylthioacetic acid moiety serves as a "pharmacophore head" for PPARδ and PPARα agonists . The carboxylic acid mimics fatty acids, while the thioether linker provides metabolic resistance to beta-oxidation.

Chemical Synthesis & Protocols

The synthesis is a robust nucleophilic substitution (S_N2) reaction. Below is a standardized, high-yield protocol optimized for laboratory scale (10–50 mmol).

Protocol: Thioetherification of 2-Methoxythiophenol

Reagents:

  • 2-Methoxythiophenol (1.0 eq)

  • Chloroacetic acid (1.1 eq) or Ethyl bromoacetate (1.1 eq)

  • Sodium Hydroxide (2.5 eq, aq. solution)

  • Solvent: Water (for green chemistry) or THF/Water (for solubility)

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask, dissolve 2-methoxythiophenol (e.g., 14.0 g, 100 mmol) in 10% NaOH solution (100 mL). Stir at 0°C for 15 minutes. The solution will turn slightly yellow as the thiolate anion forms.

  • Alkylation: Add a solution of chloroacetic acid (10.4 g, 110 mmol) in water (or solid sodium chloroacetate) dropwise over 30 minutes. Maintain temperature < 20°C to prevent S-oxidation.

  • Reflux: Heat the mixture to mild reflux (90–100°C) for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1 + 1% Formic acid).

  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH ~2. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (1:1) to obtain pure needles.

Yield Expectation: 85–92% Melting Point: 118–120°C

Protocol: Cyclization to Benzothiophene (Thioindoxyl)

This reaction transforms the acid into the bicyclic core.

Reagents: Polyphosphoric Acid (PPA) or SOCl₂ followed by AlCl₃.

  • Mix 2-((2-methoxyphenyl)thio)acetic acid with PPA (10x weight).

  • Heat to 70–80°C for 2 hours. (Deep red color develops).

  • Pour onto ice. Extract with dichloromethane.

  • Product: 7-methoxybenzo[b]thiophen-3(2H)-one.

Structural Logic & SAR Visualization

The utility of this compound is best understood through its structure-activity relationship (SAR) potential.

SAR_Logic Core 2-((2-Methoxyphenyl)thio)acetic Acid Path_A Cyclization (PPA/AlCl3) Core->Path_A Path_B PPAR Agonist Design Core->Path_B Path_C Oxidation (mCPBA) Core->Path_C Product_A 7-Methoxybenzo[b]thiophen-3-one (Scaffold for SERMs/Dyes) Path_A->Product_A Intramolecular Acylation Product_B Lipophilic Tail Addition (Metabolic Modulators) Path_B->Product_B Amide Coupling or Esterification Product_C Sulfinyl/Sulfonyl Acids (Higher Polarity Probes) Path_C->Product_C S-Oxidation

Figure 1: Synthetic divergence of the 2-((2-methoxyphenyl)thio)acetic acid scaffold.

Critical Analysis: Why This Molecule?

In drug development, the choice of Sulfur vs. Oxygen (Thioacetic vs. Phenoxyacetic) is a critical decision point:

  • Metabolic Stability: The C-S bond is generally more resistant to enzymatic cleavage than the C-O bond in vivo, prolonging the half-life of carboxylic acid pharmacophores.

  • Lipophilicity (LogP): The sulfur atom increases lipophilicity compared to oxygen, improving membrane permeability for intracellular targets like PPARs.

  • Electronic Effects: The sulfur atom is a softer nucleophile and less electronegative. In the context of the ortho-methoxy group, the thioether allows for different electronic delocalization patterns during aromatic substitution reactions compared to the ether analog.

Comparative Data (Theoretical)
FeaturePhenoxyacetic Acid (O-Analog)(Arylthio)acetic Acid (S-Analog)
Atomic Radius 60 pm100 pm (Larger, alters binding pocket fit)
Electronegativity 3.442.58 (Less withdrawing)
Oxidation Potential High stabilitySusceptible to Sulfoxide/Sulfone (Metabolic handle)
Primary Use Herbicides (2,4-D)PPAR Agonists / Benzothiophenes

References

  • BenchChem. 2-((2-Methoxyphenyl)thio)acetic Acid: Synthetic Approaches and Applications.Link

  • Campaigne, E. Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. Comprehensive Heterocyclic Chemistry, 1984.[1] (Foundational text on cyclization of arylthioacetic acids).

  • Zhang, et al. Synthesis of C3-sulfonylated benzo[b]thiophenes under electrochemical conditions. (Discusses modern radical cyclization of thioanisole derivatives). Link

  • Google Patents. Process for the synthesis of benzo[b]thiophenes (US5569772A). (Details the acid-catalyzed cyclization of arylthio precursors). Link

  • Organic Syntheses. Thiolacetic acid and general alkylation protocols. Coll. Vol. 4, p. 927. (Standard methodology for thiol-acid coupling). Link

Sources

Exploratory

InChI key and SMILES for 2-((2-Methoxyphenyl)thio)acetic acid

This technical guide provides a rigorous analysis of 2-((2-Methoxyphenyl)thio)acetic acid, focusing on its chemical informatics, structural properties, and synthetic methodology. Chemical Identity, Synthesis, and Structu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 2-((2-Methoxyphenyl)thio)acetic acid, focusing on its chemical informatics, structural properties, and synthetic methodology.

Chemical Identity, Synthesis, and Structural Informatics

Chemical Informatics & Identifiers

The precise identification of chemical entities is the bedrock of reproducible research.[1] For 2-((2-Methoxyphenyl)thio)acetic acid, the following identifiers serve as the universal digital keys for database integration and cheminformatics modeling.

Identifier Type Value Technical Context
Common Name 2-((2-Methoxyphenyl)thio)acetic acidIUPAC systematic naming base.
CAS Registry Number 18619-21-1 Unique numeric identifier for regulatory tracking.
InChI Key UGPJOWVEIXPMSH-UHFFFAOYSA-NHashed fixed-length string for database indexing (SHA-256 algorithm).
Canonical SMILES COc1ccccc1SCC(=O)OASCII string for molecular graph representation.
Molecular Formula C₉H₁₀O₃SStoichiometric composition.
Molecular Weight 198.24 g/mol Monoisotopic mass for MS calibration.

Structural Analysis & Molecular Geometry

Understanding the spatial and electronic configuration of this molecule is critical for predicting its behavior in biological systems.[1]

  • Thioether Linkage (-S-): Unlike its ether counterpart (phenoxyacetic acid), the thioether linkage introduces a larger bond length (C-S approx. 1.76 Å vs C-O 1.43 Å) and a more acute bond angle (~90-100°). This alters the "bite angle" of the molecule, potentially changing how it fits into protein binding pockets compared to oxygen analogs.[1]

  • Electronic Effects: The ortho-methoxy group exerts an electron-donating effect (+M) on the phenyl ring, increasing electron density. However, the steric bulk of the methoxy group at the ortho position can force the thioacetic acid side chain out of planarity, creating a specific 3D conformation ("molecular twist") that is often exploited in fragment-based drug discovery to induce selectivity.

  • Lipophilicity & Solubility: With a calculated LogP (cLogP) of approximately 1.5–1.9, the molecule possesses moderate lipophilicity, allowing membrane permeability while retaining aqueous solubility at physiological pH (due to the carboxylic acid, pKa ≈ 3.5–3.8).

Synthesis & Manufacturing Protocol

The synthesis of 2-((2-Methoxyphenyl)thio)acetic acid follows a classic nucleophilic substitution (SN2) pathway. The protocol below prioritizes yield and purity by utilizing soft nucleophiles.

Reaction Logic

The thiolate anion generated from 2-methoxybenzenethiol is a "soft" nucleophile. It reacts rapidly with the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-carbon of chloroacetic acid (a "soft" electrophile center) to displace the chloride ion.[2] This reaction is generally faster and cleaner than the corresponding phenol alkylation due to the higher nucleophilicity of sulfur.[1]
Experimental Workflow
  • Activation: 2-Methoxybenzenethiol is dissolved in a polar aprotic solvent (DMF or Acetone) and treated with a base (Potassium Carbonate, K₂CO₃) to generate the thiolate anion.

  • Alkylation: Chloroacetic acid (or Ethyl bromoacetate) is added dropwise. The reaction is exothermic.[1]

  • Workup: If the ester is used, a subsequent hydrolysis step (NaOH/H₂O) is required. If the acid is used directly, the mixture is acidified to precipitate the product.[1]

Process Visualization

SynthesisPath Thiol 2-Methoxybenzenethiol (Nucleophile) Intermediate Thiolate Anion (Activated Species) Thiol->Intermediate Solvent: DMF/Acetone Reagent Chloroacetic Acid (Electrophile) Product 2-((2-Methoxyphenyl)thio)acetic acid (Target) Reagent->Product Intermediate->Product SN2 Substitution (-KCl) Workup Acidification (HCl) Precipitation Product->Workup Base Base (K2CO3) Deprotonation Base->Intermediate

Figure 1: Synthetic pathway for the S-alkylation of 2-methoxybenzenethiol to form the target acid.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Technique Expected Signal Structural Assignment
¹H NMR (DMSO-d₆) δ 12.5 ppm (s, 1H) Carboxylic acid proton (-COOH).
δ 6.8 - 7.4 ppm (m, 4H) Aromatic ring protons (characteristic ortho-substituted pattern).
δ 3.80 ppm (s, 3H) Methoxy group (-OCH₃).
δ 3.65 ppm (s, 2H) Methylene bridge (-S-CH₂-).
MS (ESI-) m/z 197.0 [M-H]⁻ Deprotonated molecular ion peak.

Biological Context & Applications

While 2-((2-Methoxyphenyl)thio)acetic acid is often classified as a research chemical, its structural motif is highly relevant in medicinal chemistry.

  • PPAR Agonist Scaffold: The "aryl-thio-acetic acid" tail is a pharmacophore found in several Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., GW501516 intermediates). This moiety mimics fatty acids, allowing the molecule to enter the ligand-binding domain of nuclear receptors involved in lipid metabolism.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and distinct functional handles (acid + ether), this molecule serves as an ideal "fragment" for screening libraries. It can bind to sub-pockets in enzymes (like metalloproteases or oxidases) and be grown into more potent inhibitors.

References
  • Benchchem. (2024). 2-((2-Methoxyphenyl)thio)acetic Acid Technical Datasheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18619-21-1. Retrieved from

  • Accela ChemBio. (2023). Product Analysis: 2-[(2-Methoxyphenyl)thio]acetic Acid. Retrieved from

  • ScienceMadness. (2022). Chloroacetic acid: Reactivity and Synthesis Protocols. Retrieved from [2]

Sources

Foundational

Predicted Bioactivity of 2-((2-Methoxyphenyl)thio)acetic Acid

Technical Guide & Whitepaper Executive Summary Molecule: 2-((2-Methoxyphenyl)thio)acetic acid CAS: 18619-21-1 Molecular Formula: C H O S Molecular Weight: 198.24 g/mol [1] This technical guide provides a comprehensive an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Molecule: 2-((2-Methoxyphenyl)thio)acetic acid CAS: 18619-21-1 Molecular Formula: C


H

O

S Molecular Weight: 198.24 g/mol [1]

This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 2-((2-Methoxyphenyl)thio)acetic acid (2-MPTA) . While currently utilized primarily as a chemical intermediate, structural activity relationship (SAR) analysis identifies 2-MPTA as a high-probability ligand for nuclear hormone receptors—specifically the Peroxisome Proliferator-Activated Receptors (PPARs) —and a potential modulator of cyclooxygenase (COX) enzymes.

This document outlines the theoretical basis for these predictions, the physicochemical properties governing its bioavailability, and a rigorous experimental framework for validating its therapeutic potential in metabolic and inflammatory disease models.

Chemical Profile & Druggability

The pharmacodynamic potential of 2-MPTA is rooted in its structural homology to known lipid modulators and NSAIDs.

Physicochemical Properties (In Silico)
PropertyValueImplication
cLogP ~1.9 - 2.2High membrane permeability; optimal for oral bioavailability.
TPSA ~62 ŲExcellent intestinal absorption (Rule of 5 compliant).
H-Bond Donors 1 (COOH)Facilitates specific binding to receptor polar pockets (e.g., Arg/Tyr/His).
H-Bond Acceptors 3 (O, S)Allows for hydrogen bonding networks within the active site.
Rotatable Bonds 4Moderate flexibility allows induced fit without excessive entropic penalty.
Structural Homology

The 2-MPTA scaffold features an arylthioacetic acid moiety. This pharmacophore is a bioisostere of:

  • Phenoxyacetic acids: Found in fibrates (e.g., clofibrate) and auxins.

  • Arylpropionic acids: Found in NSAIDs (e.g., ibuprofen, naproxen).

  • Thioethers: Provide metabolic susceptibility to S-oxidation (sulfoxide/sulfone formation), potentially acting as a prodrug or active metabolite.

Predicted Pharmacodynamics

Based on pharmacophore modeling and scaffold matching, 2-MPTA is predicted to exhibit bioactivity in two primary domains: Metabolic Regulation and Inflammation .

Primary Target: PPAR Agonism (Metabolic Syndrome)

The carboxylic acid "head" connected to a lipophilic aromatic "tail" via a short spacer is the classic pharmacophore for PPAR agonists.

  • Mechanism: 2-MPTA is predicted to enter the ligand-binding domain (LBD) of PPAR

    
     or PPAR
    
    
    
    . The carboxylate group forms an electrostatic "charge clamp" with conserved residues (typically Tyr473 and His449 in PPAR
    
    
    , or homologous residues in
    
    
    /
    
    
    ).
  • The "Thio" Effect: The sulfur linker increases lipophilicity compared to oxygen (phenoxy analogs) and alters the bond angle, potentially changing subtype selectivity toward PPAR

    
     (involved in fatty acid oxidation and endurance).
    
  • Predicted Outcome: Upregulation of genes involved in

    
    -oxidation (e.g., CPT1, PDK4), leading to lowered serum triglycerides and increased insulin sensitivity.
    
Secondary Target: COX Inhibition (Inflammation)

The structural similarity to arylacetic acid NSAIDs (e.g., diclofenac) suggests potential inhibition of Cyclooxygenase enzymes.

  • Mechanism: Competitive inhibition at the arachidonic acid binding site. The 2-methoxy group provides steric bulk that may influence selectivity between COX-1 (constitutive) and COX-2 (inducible).

  • Predicted Outcome: Reduction in prostaglandin E2 (PGE2) synthesis, resulting in analgesic and anti-inflammatory effects.

Tertiary Target: Auxin-Like Activity (Agrochemical)

2-MPTA is a thio-analog of 2-methoxyphenoxyacetic acid (an auxin analog). It may act as a plant growth regulator or an anti-auxin by competing for the TIR1 receptor in plants.

Visualization: Predicted Signaling Pathway

The following diagram illustrates the predicted mechanism of action where 2-MPTA acts as a PPAR agonist, triggering the transcription of fatty acid oxidation genes.

PPAR_Signaling Ligand 2-MPTA (Ligand) CellMembrane Cell Membrane Ligand->CellMembrane Passive Diffusion PPAR PPAR (alpha/delta) Receptor CellMembrane->PPAR Cytosolic Binding Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex CoActivator Co-Activators (PGC-1alpha) Complex->CoActivator Recruitment DNA PPRE (DNA Response Element) CoActivator->DNA Binding to Promoter Transcription Gene Transcription (CPT1, PDK4) DNA->Transcription Initiation PhysioEffect Increased Fatty Acid Oxidation Transcription->PhysioEffect Metabolic Shift

Caption: Predicted signal transduction pathway for 2-MPTA acting as a PPAR agonist to drive fatty acid oxidation.

Experimental Validation Framework

To transition from prediction to proof, the following experimental protocols are required. These protocols are designed to be self-validating with positive and negative controls.

In Silico Validation: Molecular Docking

Before wet-lab synthesis, binding affinity must be quantified computationally.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target Structures:

    • PPAR

      
       (PDB: 2P54)
      
    • PPAR

      
       (PDB: 3GZ9)
      
    • COX-2 (PDB: 5KIR)

  • Protocol:

    • Prepare ligand 2-MPTA (energy minimization using MMFF94).

    • Define Grid Box centered on the co-crystallized ligand of the PDB structure.

    • Success Criteria: Binding energy (

      
      G) < -7.5 kcal/mol.
      
Synthesis Protocol

Objective: Synthesize high-purity 2-MPTA for biological screening.

  • Reagents: 2-Methoxybenzenethiol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq), Water/Ethanol.

  • Step-by-Step:

    • Dissolve 2-methoxybenzenethiol in 10% NaOH solution under N

      
       atmosphere (prevent disulfide formation).
      
    • Add chloroacetic acid dropwise at 0°C.

    • Reflux for 2–4 hours.

    • Cool and acidify with HCl to pH 2.

    • Filter the white precipitate (crude 2-MPTA).

    • Recrystallize from Ethanol/Water.

  • QC Check:

    
    H NMR must show singlet at 
    
    
    
    ~3.8 (OCH
    
    
    ) and singlet at
    
    
    ~3.6 (S-CH
    
    
    ).
In Vitro Screening: Luciferase Reporter Assay

Objective: Confirm nuclear receptor activation.

  • Cell Line: HEK293 or COS-7 cells.

  • Transfection:

    • Plasmid A: Gal4-PPAR(LBD) fusion vector.

    • Plasmid B: UAS-Luciferase reporter.

    • Plasmid C: Renilla luciferase (internal control).

  • Treatment:

    • Vehicle (DMSO).

    • Positive Control: GW501516 (100 nM).

    • Test: 2-MPTA (0.1, 1, 10, 50

      
      M).
      
  • Readout: Measure Luminescence after 24 hours.

  • Data Analysis: Calculate Fold Activation relative to DMSO.

Workflow Visualization

The following diagram outlines the critical path from chemical synthesis to lead validation.

Workflow Start Start: Chemical Idea InSilico In Silico: Docking (PDB: 3GZ9) Start->InSilico Synthesis Synthesis: Thiol Alkylation QC QC: NMR / LC-MS Synthesis->QC InVitro In Vitro: Luciferase Assay QC->InVitro If Purity > 95% InSilico->Synthesis If Binding < -7.5 kcal/mol Decision Go / No-Go InVitro->Decision Activity Data

Caption: Integrated workflow for the synthesis and biological validation of 2-MPTA.

References

  • Frid, M., et al. (2024). "Biological Applications of Thiourea Derivatives: Detailed Review." Molecules, 29(11), 2567. Link

  • Tariq, M., et al. (2022).[2] "Synthesis, structure and biological activity of organotin derivatives with pyridylmethylthiobenzoic acid." Journal of Molecular Structure, 1248, 131445. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CAS 18619-21-1." PubChem. Link

  • Grymel, M., et al. (2022). "4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents." Int. J. Mol. Sci., 23(6), 3213. Link

  • BenchChem. (2024). "2-((2-Methoxyphenyl)thio)acetic Acid Product Information." Link

Sources

Exploratory

Homologous Series of (Methoxyphenyl)thioacetic Acids

The following technical guide details the chemical architecture, synthetic methodology, and pharmacological relevance of the (methoxyphenyl)thioacetic acid series. This document is structured to serve as a reference for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthetic methodology, and pharmacological relevance of the (methoxyphenyl)thioacetic acid series. This document is structured to serve as a reference for laboratory synthesis and structure-activity relationship (SAR) analysis.

Technical Guide & Synthetic Monograph

Executive Summary & Chemical Architecture

The (methoxyphenyl)thioacetic acids represent a specific class of organosulfur compounds where a methoxy-substituted phenyl ring is linked to an acetic acid moiety via a sulfide bridge (thioether).[1][2] Unlike their oxygen counterparts (phenoxyacetic acids), the sulfur atom imparts unique electronic and lipophilic properties, making them critical scaffolds in the development of PPAR agonists, NSAIDs, and functionalized metal-organic frameworks (MOFs).

The core structure is defined by the general formula:



Structural Isomerism

The series is primarily defined by the position of the methoxy group relative to the thioether linkage.[1][2] This positional isomerism significantly alters the electronic environment of the carboxylic tail.[1][2]

IsomerIUPAC NameElectronic Effect (Hammett)Predicted pKa*
Ortho [2-methoxyphenyl]thioacetic acidSteric hindrance + Inductive withdrawal~3.4 - 3.5
Meta [3-methoxyphenyl]thioacetic acidInductive withdrawal (

)
~3.5 - 3.6
Para [4-methoxyphenyl]thioacetic acidResonance donation (

)
~3.7 - 3.8

*Note: The parent (phenylthio)acetic acid has a pKa of approx. 3.[1][2]58. Sulfur increases acidity compared to oxygen analogs (pKa ~3.17-4.0 range) due to higher polarizability, stabilizing the carboxylate anion.[1][2]

Synthetic Methodology

The most robust route to this series is the Nucleophilic Substitution (Thio-Williamson Ether Synthesis) .[1][2] This protocol avoids the harsh conditions of the Willgerodt-Kindler reaction and offers higher regioselectivity.[1][2]

Reaction Pathway

The synthesis involves the S-alkylation of the corresponding methoxybenzenethiol (methoxythiophenol) with chloroacetic acid under basic conditions.[1][2]

Synthesispath Start Methoxybenzenethiol (Ar-SH) Intermediate Thiolate Anion (Ar-S-) Start->Intermediate Deprotonation Reagent Chloroacetic Acid (Cl-CH2-COOH) Base Base (NaOH/KOH) Reflux Reagent->Base Product (Methoxyphenyl)thioacetic Acid (Ar-S-CH2-COOH) Base->Product SN2 Substitution Intermediate->Base + Reagent Workup Acidification (HCl) & Recrystallization Product->Workup Purification

Figure 1: Synthetic workflow for the preparation of (methoxyphenyl)thioacetic acids via S-alkylation.

Detailed Protocol: Synthesis of (4-Methoxyphenyl)thioacetic Acid

Reagents:

  • 4-Methoxybenzenethiol (CAS: 696-63-9): 10.0 mmol[3]

  • Chloroacetic acid: 11.0 mmol

  • Sodium Hydroxide (NaOH): 22.0 mmol (2.2 equiv)[1]

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Procedure:

  • Preparation of Thiolate: Dissolve 10 mmol of 4-methoxybenzenethiol in 15 mL of 10% NaOH solution. The solution should turn slightly yellow, indicating the formation of the sodium thiolate salt.[1][2]

  • Alkylation: Prepare a solution of chloroacetic acid (11 mmol) in 5 mL of water neutralized with sodium carbonate (to prevent immediate protonation of the thiolate). Add this dropwise to the thiolate solution while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) for 2–3 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:3).[1][2]

  • Work-up: Cool the mixture to room temperature. Acidify carefully with concentrated HCl to pH ~2. The product will precipitate as a white/off-white solid.[1][2]

  • Purification: Filter the crude solid. Recrystallize from hot water or dilute ethanol to obtain pure crystals.[1][2]

Yield Expectation: 75–85% Melting Point: ~84–87°C (consistent with para-isomer literature values).[1][2]

Physicochemical Characterization

To validate the synthesis, the following spectral signatures must be confirmed. The "thio" bridge creates a distinct chemical shift compared to "oxy" analogs.[1][2]

NMR Spectroscopy (Proton)
MoietyChemical Shift (

ppm)
MultiplicityInterpretation
-COOH 10.5 - 12.0Broad SingletCarboxylic acid proton (exchangeable).
Ar-H 6.8 - 7.4MultipletAromatic protons (pattern depends on

isomer).
-OCH3 3.7 - 3.8SingletMethoxy group protons.
-S-CH2- 3.5 - 3.6 Singlet Diagnostic Peak. Downfield from alkyl, upfield from O-CH2 (~4.6 ppm).
Infrared (IR) Spectroscopy
  • C=O Stretch: 1690–1710 cm⁻¹ (Carboxylic acid dimer).[1][2]

  • O-H Stretch: 2500–3000 cm⁻¹ (Broad, characteristic of carboxylic acids).[1][2]

  • C-S Stretch: 600–700 cm⁻¹ (Weak, often obscured but diagnostic in fingerprint region).[1][2]

Pharmacological & Industrial Applications

The (methoxyphenyl)thioacetic acid scaffold is a "privileged structure" in medicinal chemistry, particularly for metabolic and inflammatory targets.[1][2]

PPAR Agonism (Metabolic Regulation)

These compounds serve as simplified pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs) .[1][2]

  • Mechanism: The carboxylic acid head group forms hydrogen bonds with the Tyr473 residue in the PPAR ligand-binding domain (LBD), while the lipophilic phenyl-thio tail occupies the hydrophobic pocket.[2]

  • Relevance: Precursors to potent drugs like GW501516 (Cardarine), which utilizes a similar thio-ether linkage to modulate lipid metabolism.[1][2]

Synthetic Intermediates (Benzothiophenes)

Through cyclodehydration (using polyphosphoric acid or


), these acids can be cyclized to form methoxy-benzo[b]thiophenes , which are critical cores for:
  • Selective Estrogen Receptor Modulators (SERMs).[1][2]

  • Antifungal agents (e.g., Sertaconazole analogs).[1][2]

Applications Core (Methoxyphenyl)thioacetic Acid PPAR PPAR Agonists (Lipid Metabolism) Core->PPAR Direct Binding Cyclization Cyclodehydration (PPA / H2SO4) Core->Cyclization Synthesis MOF Lanthanide MOFs (Luminescent Sensors) Core->MOF Coordination Benzothiophene Methoxy-benzothiophenes (SERMs / Antifungals) Cyclization->Benzothiophene

Figure 2: Pharmacological and industrial utility map of the (methoxyphenyl)thioacetic acid scaffold.

References

  • General Synthesis of Arylthioacetic Acids

    • Title: "The preparation of arylthioacetic acids."[1][2]

    • Source:Journal of the American Chemical Society (Classic Protocol).[1][2]

    • Context: Establishes the standard alkylation of thiophenols with chloroacetic acid.
    • Link: (Parent compound baseline).[2]

  • Precursor Availability (4-Methoxybenzenethiol)

    • Title: "4-Methoxybenzenethiol | C7H8OS"[4]

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).[2]

    • Context: Safety and physical data for the primary starting material.[1][2][5][6]

    • Link:

  • Biological Relevance (PPARs)

    • Title: "Peroxisome proliferator-activated receptors (PPARs): Nuclear hormone receptors."[1][2]

    • Source:Pharmacological Reviews / NIH.[1][2]

    • Context: Details the structural requirements for PPAR agonists, including the acid head group and lipophilic tail present in this series.
    • Link:

  • Isomeric Comparison (Oxygen Analogs)

    • Title: "4-Methoxyphenylacetic acid Properties"
    • Source: NIST / PubChem.[1][2]

    • Context: Provides comparative data (melting points/pKa)
    • Link:

Sources

Protocols & Analytical Methods

Method

Experimental procedure for the alkylation of 2-methoxythiophenol

Abstract & Strategic Significance 2-Methoxythiophenol (2-mercaptoanisole) is a critical pharmacophore in medicinal chemistry, serving as the sulfur-bearing core for various arylpiperazine antipsychotics (e.g., Enciprazin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-Methoxythiophenol (2-mercaptoanisole) is a critical pharmacophore in medicinal chemistry, serving as the sulfur-bearing core for various arylpiperazine antipsychotics (e.g., Enciprazine) and kinase inhibitors. Its reactivity is defined by the high nucleophilicity of the sulfhydryl group, modulated by the electron-donating ortho-methoxy substituent.

This guide provides optimized protocols for the S-alkylation of 2-methoxythiophenol. Unlike simple thiols, the ortho-methoxy group introduces specific steric and electronic considerations that require tailored conditions to maximize yield and suppress the formation of the oxidative byproduct, 2,2'-dimethoxydiphenyl disulfide.

Mechanistic Insight & Reaction Design

The Nucleophilic Pathway

The alkylation proceeds via a classic SN2 mechanism . The thiol (


) is deprotonated by a base to form the thiolate anion (

). This species is a "soft" nucleophile, exhibiting high affinity for "soft" electrophiles (alkyl halides) while minimizing side reactions with "hard" electrophiles.

The Ortho-Effect: The methoxy group at the 2-position exerts two opposing effects:

  • Electronic Activation: Through mesomeric donation (+M), it increases electron density on the sulfur, making the thiolate more nucleophilic than unsubstituted thiophenol.

  • Steric Shielding: It protects the sulfur center from bulky electrophiles, occasionally requiring higher temperatures or polar aprotic solvents (DMF/DMSO) to facilitate attack on secondary halides.

Reaction Visualization

The following diagram illustrates the mechanistic pathway and the competing oxidation side-reaction.

G Thiol 2-Methoxythiophenol (Substrate) Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate Deprotonation (-H+) Base Base (K2CO3 or NaH) Base->Thiolate Product Thioether (Target) Thiolate->Product SN2 Attack Oxidation Disulfide Byproduct (Impurity) Thiolate->Oxidation Oxidative Coupling Electrophile Alkyl Halide (R-X) Electrophile->Product Oxygen O2 (Air) Oxygen->Oxidation

Figure 1: Mechanistic pathway showing the activation of 2-methoxythiophenol and the critical oxidative side-reaction pathway that must be suppressed.

Critical Safety Protocol: Odor Control

Thiols possess a low odor threshold and are notorious for their stench. 2-Methoxythiophenol has a pungent, "meaty/onion-like" odor that clings to surfaces.

Mandatory Neutralization Protocol:

  • The "Bleach Bath": Prepare a bath of 10% sodium hypochlorite (bleach) or dilute hydrogen peroxide before opening any reagent bottles.

  • Glassware: All glassware contacting the thiol must be submerged in the bleach bath for 2 hours post-reaction. This oxidizes the residual thiol to the odorless sulfonic acid.

  • Spills: Cover immediately with bleach-soaked paper towels.

Experimental Protocols

Method A: Mild Alkylation (Reactive Halides)

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Allyl bromide). Scale: 10 mmol basis.

Reagents:

  • 2-Methoxythiophenol (1.40 g, 10 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol)
    
  • Acetone (Reagent Grade) or Acetonitrile (30 mL)

  • Electrophile (e.g., Methyl Iodide) (11 mmol)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add

    
     and Acetone. Stir to create a suspension.
    
  • Thiol Addition: Add 2-methoxythiophenol via syringe. The suspension may turn slightly yellow (thiolate formation). Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the alkyl halide dropwise over 5 minutes.

    • Note: If the reaction is exothermic (e.g., MeI), cool in a water bath.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot (

    
    ) should disappear.
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted thiol), then Brine. Dry over

    
    .
    
Method B: Aggressive Alkylation (Hindered/Secondary Halides)

Best for: Secondary halides, chloro-alkylamines, or less reactive electrophiles. Reagents: Sodium Hydride (NaH, 60%), DMF (Anhydrous).

Procedure:

  • Activation: In a dried flask under

    
    , suspend NaH (1.2 eq) in anhydrous DMF (0.5 M concentration relative to thiol). Cool to 0°C.
    
  • Deprotonation: Add 2-methoxythiophenol dropwise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases.
    
  • Coupling: Add the electrophile (dissolved in minimal DMF if solid) dropwise.

  • Heating: Allow to warm to RT. If conversion is slow after 1 hour, heat to 60°C.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    

Workflow & Data Analysis

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere (N2) Solvent Suspend Base in Solvent (Acetone or DMF) Start->Solvent Addition1 Add 2-Methoxythiophenol (Wait for Deprotonation) Solvent->Addition1 Addition2 Add Electrophile (Dropwise) Addition1->Addition2 Monitor TLC / HPLC Monitoring (Check for Disulfide) Addition2->Monitor Quench Quench/Filter Monitor->Quench Complete Wash Base Wash (1M NaOH) *CRITICAL STEP* Quench->Wash Remove unreacted thiol Final Evaporate & Bleach Glassware Wash->Final

Figure 2: Step-by-step operational workflow emphasizing the critical base wash step to ensure product purity.[1][2]

Solvent & Base Selection Guide
ParameterMethod A (Standard)Method B (High Reactivity)Green Alternative
Solvent Acetone / AcetonitrileDMF / DMSOEthanol / Water
Base

or

NaH or

NaOH
Temp 25°C (Reflux if slow)0°C

60°C
Reflux
Yield 85-95%90-98%70-85%
Risk LowHigh (H2 gas, runaway)Moderate (Disulfides)

Troubleshooting & Quality Control

Issue: Disulfide Formation (2,2'-dimethoxydiphenyl disulfide)
  • Symptom: Appearance of a non-polar spot on TLC that does not move with the product, or a doubling of aromatic peaks in NMR.

  • Cause: Presence of Oxygen.[3]

  • Fix: Degas all solvents with

    
     sparging for 15 minutes prior to use. Add a pinch of Sodium Borohydride (
    
    
    
    ) to the reaction mixture if oxidation is persistent (reduces disulfide back to thiol in situ).
Issue: Residual Odor in Product
  • Cause: Trace unreacted thiol.

  • Fix: The "Base Wash" in the workflow is non-negotiable. Washing the organic layer with 1M NaOH converts unreacted thiol to the water-soluble thiolate, which is removed in the aqueous phase.

References

  • Enguehard-Gueiffier, C., et al. (2006).[4] "A general and efficient method for the copper-catalyzed cross-coupling of amides and thiophenols."[4] Tetrahedron, 62(25), 6042-6049.[4]

  • Kazemi, M., et al. (2015).[2] "Alkylation of Thiols in Green Mediums." Journal of Materials and Environmental Science, 6(5), 1451-1456.[2]

  • Sigma-Aldrich. "Safety Data Sheet: 2-Methoxythiophenol." Merck KGaA.

  • Li, A. J., et al. (2006).[4] "2-(2-Methoxyphenylsulfanyl)benzoic acid."[4] Acta Crystallographica Section E, 62(3), o1176-o1177.[4]

Sources

Application

Application Note: 2-((2-Methoxyphenyl)thio)acetic Acid in Organic Synthesis

Executive Summary 2-((2-Methoxyphenyl)thio)acetic acid (CAS 18619-21-1) is a bifunctional organosulfur building block critical in the synthesis of fused heterocyclic scaffolds and medicinal chemistry libraries. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((2-Methoxyphenyl)thio)acetic acid (CAS 18619-21-1) is a bifunctional organosulfur building block critical in the synthesis of fused heterocyclic scaffolds and medicinal chemistry libraries. Its structural uniqueness lies in the ortho-methoxy substitution relative to the thioether linkage, which electronically activates the aromatic ring for intramolecular electrophilic substitution while providing a specific metabolic handle in drug candidates.

This guide details the application of this molecule in:

  • Heterocycle Synthesis: The regioselective formation of 7-methoxybenzo[b]thiophen-3(2H)-one via Friedel-Crafts cyclization.

  • Medicinal Chemistry: Utilization as a carboxylic acid "capping group" in fragment-based drug discovery (FBDD).

  • S-Oxidation: Controlled oxidation to sulfoxides and sulfones to modulate lipophilicity.

Chemical Profile & Reactivity

PropertySpecification
Chemical Name 2-((2-Methoxyphenyl)thio)acetic acid
CAS Number 18619-21-1
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Key Functional Groups Carboxylic Acid (Electrophile precursor), Thioether (Nucleophile/Oxidation site), Methoxyarene (Electron-rich aromatic system)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water.[1][2]
Reactivity Logic

The molecule possesses a "push-pull" electronic character. The sulfur atom and the methoxy group are both electron-donating groups (EDGs), significantly activating the aromatic ring. In acidic media, the carboxylic acid arm can be converted into an electrophilic acylium ion, which cyclizes onto the aromatic ring. The ortho-position of the methoxy group directs this cyclization to the vacant C6 position, favoring the formation of the 7-substituted benzothiophene core.

Primary Application: Synthesis of 7-Methoxybenzo[b]thiophen-3(2H)-one

The most high-value application of 2-((2-Methoxyphenyl)thio)acetic acid is its conversion into 7-methoxybenzo[b]thiophen-3(2H)-one. This bicyclic ketone is a privileged scaffold in the synthesis of bioactive compounds, including tubulin polymerization inhibitors and selective estrogen receptor modulators (SERMs).

Mechanism of Action

The reaction proceeds via an intramolecular Friedel-Crafts acylation. The choice of condensing agent is critical to prevent intermolecular polymerization. Polyphosphoric acid (PPA) is the preferred reagent as it serves as both the solvent and the Lewis acid catalyst, driving the dehydration and cyclization in a single pot.

CyclizationMechanism Start 2-((2-Methoxyphenyl)thio)acetic acid (Precursor) Activation Acylium Ion Formation (PPA / Heat) Start->Activation H+ Cyclization Intramolecular Friedel-Crafts Attack Activation->Cyclization Ring Closure Product 7-Methoxybenzo[b]thiophen-3(2H)-one (Target Scaffold) Cyclization->Product -H+

Figure 1: Mechanistic pathway for the acid-mediated cyclization of CAS 18619-21-1.

Experimental Protocol A: PPA-Mediated Cyclization

Objective: Synthesis of 7-methoxybenzo[b]thiophen-3(2H)-one. Scale: 10 mmol

Reagents:

  • 2-((2-Methoxyphenyl)thio)acetic acid (2.0 g, 10 mmol)

  • Polyphosphoric acid (PPA) (20 g) [>83% phosphate content]

  • Ice/Water mixture[3]

Procedure:

  • Preparation: Heat the PPA to 70°C in a round-bottom flask equipped with a mechanical stirrer. PPA is highly viscous; heating lowers viscosity for better mixing.

  • Addition: Add the starting carboxylic acid portion-wise to the stirring PPA over 10 minutes. Ensure complete dispersion.

  • Reaction: Increase temperature to 90°C and stir for 2 hours.

    • Critical Control Point: Do not exceed 100°C to avoid sulfonation of the aromatic ring or cleavage of the methoxy ether.

  • Quenching: Cool the reaction mixture to 60°C. Pour the warm syrup slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash thoroughly with water (3 x 50 mL) to remove residual acid, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 75-85% Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the carboxylic acid proton (11-13 ppm) and the methylene singlet shift from ~3.6 ppm (acyclic) to ~3.8 ppm (cyclic ketone alpha-protons).

Secondary Application: Medicinal Chemistry Building Block

In drug discovery, this molecule is used to introduce the (2-methoxyphenyl)thio moiety, which acts as a lipophilic anchor. It is frequently coupled to amines to form amides, serving as a "cap" in peptidomimetics or as a linker in fragment-based libraries.

Protocol B: General Amide Coupling (HATU Method)

Objective: Coupling of 2-((2-Methoxyphenyl)thio)acetic acid with a primary amine (R-NH₂).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (1.2 equiv). The solution may turn yellow/orange (formation of the activated ester). Stir for 10 minutes.

  • Add the Amine (1.1 equiv).

  • Stir at RT for 4-16 hours. Monitor by LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and Brine. Dry over MgSO₄.

Tertiary Application: S-Oxidation (Sulfone Synthesis)

The thioether linkage can be selectively oxidized to the sulfone. Sulfones are often more metabolically stable than sulfides and offer different hydrogen-bonding properties.

Protocol C: Oxidation to Sulfone

Reagents:

  • 2-((2-Methoxyphenyl)thio)acetic acid[4]

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol/Water (1:1)

Procedure:

  • Dissolve the sulfide (1.0 equiv) in MeOH/Water (1:1).

  • Add Oxone® (2.5 equiv) in one portion.

  • Stir at RT for 4 hours.

  • Filter off the insoluble salts.

  • Concentrate the filtrate and extract with Ethyl Acetate.

Comparison of Synthetic Methods

MethodReagentsYieldProsCons
PPA Cyclization PPA, 90°C80%One-pot, solvent-free, high yieldViscous workup, acidic waste
Friedel-Crafts SOCl₂, then AlCl₃/DCM65%Milder temperatureTwo steps, AlCl₃ handling, lower yield
Amide Coupling HATU/DIPEA>90%High conversion, mild conditionsExpensive reagents (HATU)

References

  • Campaigne, E. "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications."[5] Comprehensive Heterocyclic Chemistry. 1984.[5]

  • Banerjee, A.K., et al. "Polyphosphoric Acid in Organic Synthesis."[3] International Journal of Chemistry, Vol. 15, No. 1, 2023.[6]

  • Biosynth. "2-((2-Methoxyphenyl)thio)acetic acid Product Data." Biosynth Catalog.

  • Sigma-Aldrich. "2-((2-Methoxyphenyl)thio)acetic acid CAS 18619-21-1." Sigma-Aldrich Catalog.

  • Lichitsky, B.V., et al. "Synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid."[7] Molbank, 2022.[7][8] (Demonstrates analogous acid-mediated cyclization workflows).

Sources

Method

Application Note: Analytical Characterization of 2-((2-Methoxyphenyl)thio)acetic acid

This Application Note provides a comprehensive analytical framework for the characterization of 2-((2-Methoxyphenyl)thio)acetic acid (CAS 18619-21-1).[1] It is designed for analytical chemists and pharmaceutical scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive analytical framework for the characterization of 2-((2-Methoxyphenyl)thio)acetic acid (CAS 18619-21-1).[1] It is designed for analytical chemists and pharmaceutical scientists requiring robust protocols for identity confirmation, purity assessment, and impurity profiling.[1]

Introduction & Chemical Context

2-((2-Methoxyphenyl)thio)acetic acid is a thioether-linked carboxylic acid often used as a synthetic intermediate in the development of pharmaceutical agents (e.g., PPAR agonists, NSAID analogs) and agrochemicals. Its structure combines an electron-rich o-anisole moiety with a redox-active thioether linker and an acidic carboxyl tail.[1]

Physicochemical Profile
ParameterData
Chemical Name 2-((2-Methoxyphenyl)thio)acetic acid
CAS Number 18619-21-1
Molecular Formula

Molecular Weight 198.24 g/mol
pKa (Predicted) ~3.5 – 3.8 (Carboxylic acid)
LogP (Predicted) ~1.8 – 2.1
Solubility Soluble in DMSO, Methanol, Acetonitrile, Ethyl Acetate; Low solubility in Water (pH < 4).[2]
Key Risk Sulfur Oxidation: The thioether linkage is susceptible to oxidation, forming sulfoxide (

) and sulfone (

) impurities.[1]

Analytical Workflow Strategy

The characterization strategy relies on orthogonal methods to ensure structural integrity and purity.[1]

AnalyticalWorkflow Sample Raw Sample (CAS 18619-21-1) ID Identity Confirmation Sample->ID Purity Purity & Impurities Sample->Purity SolidState Physical Form Sample->SolidState NMR NMR (1H, 13C) Structure Verification ID->NMR MS HRMS (ESI-) Exact Mass ID->MS FTIR FT-IR Functional Groups ID->FTIR HPLC RP-HPLC-UV Quantitation Purity->HPLC LCMS LC-MS Impurity ID Purity->LCMS DSC DSC/TGA Melting Point & Volatiles SolidState->DSC

Figure 1: Orthogonal analytical workflow for complete characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect synthesis byproducts (e.g., 2-methoxythiophenol) and degradation products (sulfoxides).[1]

Method Development Logic
  • Stationary Phase: A C18 column is selected for hydrophobic retention of the aromatic ring.[1]

  • Mobile Phase: Acidic pH is mandatory (0.1% Formic or Phosphoric acid) to suppress ionization of the carboxylic acid (pKa ~3.8).[1] If run at neutral pH, the peak will broaden or elute in the void volume.[1]

  • Detection: The anisole ring provides a strong UV chromophore. 254 nm is standard; 280 nm is selective for the aromatic ring.[1]

Detailed Protocol
ParameterCondition
Instrument HPLC or UHPLC with PDA/UV Detector
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Column Temp 30 °C
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (primary), 280 nm (secondary)
Diluent 50:50 Water:Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Acceptance Criteria:

  • Retention Time (

    
    ):  Analyte typically elutes between 8–12 min.[1]
    
  • Tailing Factor:

    
    .[1]
    
  • Resolution:

    
     between main peak and nearest impurity (likely the sulfoxide, which elutes earlier due to higher polarity).[1]
    

Protocol 2: Spectroscopic Identification (NMR & MS)

Objective: Unambiguous structural confirmation.

A. Nuclear Magnetic Resonance (NMR)

Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-


. CDCl

is an alternative but DMSO ensures solubility of the carboxylic acid and prevents dimerization effects.[1]

Predicted


 NMR Data (DMSO-

, 400 MHz):
  • 
     12.5 ppm (bs, 1H):  -COOH (Carboxylic acid proton, exchangeable).[1]
    
  • 
     7.2 – 6.8 ppm (m, 4H):  Aromatic protons (Ar-H).[1] The 2-methoxy substitution creates a characteristic ABCD or complex multiplet pattern.[1]
    
  • 
     3.80 ppm (s, 3H):  -OCH
    
    
    
    (Methoxy group).[1]
  • 
     3.65 ppm (s, 2H):  -S-CH
    
    
    
    -COO (Methylene adjacent to sulfur and carbonyl).[1] Note: This singlet is diagnostic; if split, check for chiral impurities or restricted rotation.
B. Mass Spectrometry (LC-MS)

Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Rationale: Carboxylic acids ionize best by losing a proton (

    
    ).[1]
    
  • Expected Mass:

    • Monoisotopic Mass: 198.035

    • Observed Ion (

      
      ): 197.03 m/z 
      
  • Fragmentation (MS/MS):

    • Loss of

      
       (44 Da) 
      
      
      
      m/z ~153 (Thioanisole radical anion).[1]

Impurity Profiling & Degradation Pathways

Understanding the "life cycle" of the molecule is crucial for stability studies.[1]

Common Impurities
  • Starting Material: 2-Methoxythiophenol (distinct thiol odor, elutes later than product in non-acidic conditions, earlier in acidic).[1]

  • Oxidation Products:

    • Sulfoxide: 2-((2-Methoxyphenyl)sulfinyl)acetic acid.[1] (More polar, elutes earlier on RP-HPLC).

    • Sulfone: 2-((2-Methoxyphenyl)sulfonyl)acetic acid.[1] (Elutes between sulfoxide and parent).[1]

Degradation SM Starting Material (2-Methoxythiophenol) Product Target Product (Thioether) SM->Product + Chloroacetic acid (Alkylation) Sulfoxide Degradant 1: Sulfoxide (S=O) Product->Sulfoxide Oxidation (Air/Peroxides) Sulfone Degradant 2: Sulfone (O=S=O) Sulfoxide->Sulfone Strong Oxidation

Figure 2: Synthesis and oxidative degradation pathways.

Solid-State Characterization (Thermal)

Objective: Determine purity and physical form (polymorphs).

Protocol: DSC (Differential Scanning Calorimetry)
  • Pan: Aluminum, crimped (non-hermetic).

  • Sample Mass: 2–5 mg.

  • Ramp: 10 °C/min from 30 °C to 200 °C.

  • Nitrogen Purge: 50 mL/min.

Interpretation:

  • Melting Point: Look for a sharp endotherm.[1] While specific literature values vary, similar thio-acetic acids melt between 80 °C – 120 °C .[1]

  • Purity Calculation: Use the van't Hoff equation on the melting endotherm peak to estimate absolute purity (requires >98% purity to be accurate).[1]

  • Decomposition: An exothermic event immediately following melting suggests thermal instability (decarboxylation).[1]

References

  • Sigma-Aldrich. Product Specification: 2-((2-Methoxyphenyl)thio)acetic acid (CAS 18619-21-1).[1]Link

  • PubChem. Compound Summary: 2-((2-Methoxyphenyl)thio)acetic acid.[1][3] National Library of Medicine.[1] Link

  • BenchChem. 2-((2-Methoxyphenyl)thio)acetic Acid Data Sheet.Link

  • Snyder, L. R., et al. Practical HPLC Method Development.[1] 2nd Edition, Wiley-Interscience, 1997.[1] (Standard reference for acidic mobile phase selection).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition, Wiley, 2014.[1] (Reference for NMR prediction of anisole/thioether derivatives).

Sources

Application

Application Note: Purity Analysis of Thioacetic Acid Derivatives via HPLC and GC-MS

Introduction & Chemical Context Thioacetic acid derivatives (TAADs), particularly thioesters ( ), are critical intermediates in pharmaceutical synthesis (e.g., ACE inhibitors like Captopril), histone deacetylase (HDAC) i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Thioacetic acid derivatives (TAADs), particularly thioesters (


), are critical intermediates in pharmaceutical synthesis (e.g., ACE inhibitors like Captopril), histone deacetylase (HDAC) inhibitors, and flavor chemistry. Unlike their oxygen-ester counterparts, the C-S bond in thioesters is thermodynamically less stable due to poor orbital overlap between the carbonyl carbon (

) and the sulfur atom (

).

The Analytical Challenge: Researchers often encounter discrepancies between "fresh" synthesis yields and analytical purity. This is rarely a synthesis failure but rather an analytical artifact caused by two primary degradation pathways during sample preparation and analysis:

  • Hydrolysis: Rapid conversion to free thiols (

    
    ) and acetic acid, accelerated by basic pH or protic solvents.
    
  • Oxidative Dimerization: The liberated thiols readily oxidize to form disulfide dimers (

    
    ), often misidentified as high-molecular-weight impurities.
    

This guide provides a robust, self-validating framework for analyzing TAADs, distinguishing between intrinsic impurities and method-induced artifacts.

Chemical Behavior & Degradation Pathways[1][2]

Understanding the degradation mechanism is prerequisite to method selection. The following diagram illustrates the critical pathways that must be controlled.

DegradationPathways cluster_legend Pathway Legend TAAD Thioacetic Acid Derivative (R-S-CO-CH3) Thiol Free Thiol (R-SH) TAAD->Thiol Hydrolysis (pH > 6 or H2O) Acetic Acetic Acid (CH3COOH) TAAD->Acetic Ketene Ketene (CH2=C=O) TAAD->Ketene Thermal Pyrolysis (GC Inlet > 200°C) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Oxidation (Air/Metal ions) key1 Red Arrow: Hydrolytic Instability key2 Green Arrow: Oxidative Instability key3 Yellow Dashed: Thermal Instability (GC)

Figure 1: Degradation pathways of Thioacetic Acid Derivatives. Note the distinct risks for HPLC (Hydrolysis/Oxidation) and GC (Thermal Pyrolysis).

Sample Preparation Protocol

Critical Directive: Avoid Methanol. Methanol can induce transesterification or react with trace free thiols. Use Acetonitrile (ACN) as the primary solvent.

Reagents Required:
  • Solvent: HPLC-grade Acetonitrile (ACN).

  • Stabilizer: 0.1% Formic Acid (to maintain pH < 4).

  • Chelator: EDTA (Ethylenediaminetetraacetic acid) stock solution (optional, for HPLC).

Procedure:
  • Weighing: Weigh 10 mg of sample into an amber glass vial (light protects against photo-oxidation).

  • Dissolution: Dissolve immediately in 10 mL of ACN containing 0.1% Formic Acid .

    • Why? The acidic environment suppresses the nucleophilic attack of water, stabilizing the thioester bond.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Do not use Nylon (can adsorb acidic species).

  • Storage: Analyze within 4 hours. If storage is necessary, freeze at -20°C.

HPLC Methodology (Purity & Stability)

Methodology Selection:

  • Method A (Direct UV): For derivatives with aromatic rings or conjugated systems (strong UV chromophores).

  • Method B (Derivatization): For aliphatic thioesters (e.g., S-acetylthiocholine) where UV absorbance is weak.

Method A: Direct RP-HPLC (Standard)
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol interactions with sulfur.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents on-column hydrolysis.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower backpressure and UV cutoff than MeOH.
Gradient 5% B to 95% B over 15 minGeneric scouting gradient.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 25°CCrucial: Higher temps (>30°C) accelerate hydrolysis.
Detection UV 230 nm & 254 nm230 nm captures the thioester carbonyl; 254 nm for aromatics.
Method B: Pre-Column Derivatization (For Aliphatic TAADs)

If the molecule lacks a chromophore, the thioester cannot be seen, but the impurity (free thiol) can be tagged.

  • Reagent: Ellman’s Reagent (DTNB) or Monobromobimane (mBBr).

  • Note: This method specifically quantifies the degradation product (free thiol) to calculate purity by subtraction.

GC-MS Methodology (Volatile Derivatives)

Warning: Thioesters are thermally labile. Standard split/splitless inlets at 250°C can cause pyrolysis, showing "ghost peaks" of ketene or dehydrated products.

Optimized GC-MS Protocol
ParameterSettingRationale
Inlet Mode Pulsed Splitless or Cool On-Column Minimizes thermal shock to the sample.
Inlet Temp 150°C - 180°CKeep as low as possible to vaporize without cracking.
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed phase essential for sulfur detection.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard.
Oven Program 60°C (1 min) → 20°C/min → 280°CRapid ramp reduces residence time in the hot column.
MS Source 230°C
Ionization EI (70 eV)Hard ionization. Look for molecular ion (

) and Acetyl ion (

43).

Interpretation of Mass Spectra:

  • Target Peak: Molecular Ion (

    
    ).
    
  • Common Artifact: If you see a peak at

    
     (Loss of Ketene) or 
    
    
    
    (Loss of Acetyl) without the parent ion, thermal degradation is occurring in the inlet. Action: Lower inlet temp or switch to HPLC.

Analytical Decision Workflow

Use this decision tree to select the correct method and validate results.

MethodSelection Start Start: TAAD Sample Volatility Is the sample volatile? Start->Volatility Chromophore Does it have a UV Chromophore? Volatility->Chromophore No GC GC-MS Analysis Volatility->GC Yes HPLC_Direct HPLC Method A (Direct UV) Chromophore->HPLC_Direct Yes (Aromatic) HPLC_Deriv HPLC Method B (Derivatization) Chromophore->HPLC_Deriv No (Aliphatic) Check_GC Check: M+ Peak present? Or only Fragments? GC->Check_GC Valid_GC Valid Result Check_GC->Valid_GC M+ Visible Fail_GC Thermal Degradation Switch to HPLC Check_GC->Fail_GC Only Fragments Fail_GC->Chromophore

Figure 2: Analytical Method Selection Decision Tree. Prioritizes GC for volatiles but mandates HPLC fallback if thermal instability is observed.

Validation Strategy (ICH Q2 Aligned)

To ensure the method is "fit for purpose," perform the following validation steps specific to thioesters:

  • Specificity (Stress Test):

    • Intentionally degrade a sample by adding 0.1N NaOH (induces hydrolysis).

    • Verify that the method separates the Intact Thioester, the Free Thiol, and the Disulfide.

    • Acceptance: Resolution (

      
      ) > 1.5 between all peaks.
      
  • Solution Stability:

    • Inject the standard preparation at T=0 and T=4 hours.

    • Acceptance: The area of the main peak should not decrease by > 2.0%. If it does, the autosampler must be cooled to 4°C.

  • Linearity:

    • Range: 50% to 150% of target concentration.

    • Note: Thioesters can adsorb to steel. If linearity is poor at low concentrations, passivate the HPLC system with 30% Phosphoric acid or use PEEK tubing.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Rabinowitz, J. L., & Pricer, W. E. (1962). Purification and Separation of Thioesters.[2] Journal of Biological Chemistry. (Foundational work on thioester handling).

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. (Contains protocols for handling acid-labile thioester linkers).
  • Sigma-Aldrich (Merck).GC Analysis of Sulfur Compounds - Technical Note.

Sources

Method

Derivatization of 2-((2-Methoxyphenyl)thio)acetic acid for biological screening

Application Note: High-Throughput Derivatization & Screening of 2-((2-Methoxyphenyl)thio)acetic Acid Executive Summary This guide details the strategic derivatization of 2-((2-Methoxyphenyl)thio)acetic acid (MPTA) , a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization & Screening of 2-((2-Methoxyphenyl)thio)acetic Acid

Executive Summary

This guide details the strategic derivatization of 2-((2-Methoxyphenyl)thio)acetic acid (MPTA) , a privileged scaffold in medicinal chemistry. Structurally analogous to established PPAR


 agonists (e.g., GW501516 intermediates) and mPGES-1 inhibitors, MPTA offers a versatile platform for exploring metabolic disease and inflammation therapeutics.

This note provides validated protocols for:

  • Amide Library Generation: Exploiting the carboxylic acid handle for rapid Structure-Activity Relationship (SAR) expansion.

  • Linker Modulation: Controlled oxidation of the thioether to sulfoxides/sulfones to alter vector geometry and polarity.

  • Biological Screening: A tiered assay cascade focusing on PPAR nuclear receptor activation and metabolic stability.

Chemical Logic & Scaffold Analysis

The MPTA scaffold contains three critical pharmacophoric features:

  • Carboxylic Acid Headgroup: The primary hydrogen bond acceptor/donor, mimicking fatty acid substrates. This is the site of primary derivatization.

  • Thioether Linker: A flexible hinge that is metabolically active. It is susceptible to S-oxidation, which can be exploited to lock conformation or improve solubility.

  • 2-Methoxyphenyl Tail: The ortho-methoxy group provides steric bulk that restricts rotation around the S-Aryl bond, potentially locking the molecule in a bioactive conformation distinct from para-substituted analogs.

Visualizing the Derivatization Strategy

The following workflow illustrates the divergent synthesis pathways to maximize chemical space coverage.

MPTA_Derivatization MPTA 2-((2-Methoxyphenyl)thio) acetic acid (MPTA) Amidation Pathway A: Amidation (Hydrophobic Pocket Targeting) MPTA->Amidation HATU/DIPEA Oxidation Pathway B: Linker Oxidation (Geometry/Polarity Scan) MPTA->Oxidation mCPBA/H2O2 Amide_Lib Amide Library (R-NH2 Diversity) Amidation->Amide_Lib Sulfoxide Sulfoxide (Racemic) (Chiral Center Creation) Oxidation->Sulfoxide 1.0 eq Ox Sulfone Sulfone (Rigid/Polar Linker) Oxidation->Sulfone 2.5 eq Ox

Figure 1: Divergent synthetic pathways for MPTA. Pathway A focuses on expanding the "tail" region, while Pathway B modulates the core linker properties.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (96-Well Format)

Objective: To generate a library of 96 MPTA amides to probe the hydrophobic pocket of the target receptor (e.g., PPAR LBD).

Reagents:

  • Scaffold: 0.2 M MPTA in DMF.

  • Coupling Agent: 0.25 M HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.

  • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

  • Amines: Diverse set of primary/secondary amines (0.2 M in DMF).

Step-by-Step Methodology:

  • Dispensing: In a 96-well deep-well plate, dispense 50 µL (10 µmol) of MPTA solution into each well.

  • Activation: Add 50 µL (12.5 µmol, 1.25 eq) of HATU solution followed by 30 µL (30 µmol, 3 eq) of DIPEA. Shake at 800 rpm for 5 minutes. Note: Pre-activation ensures higher yields.

  • Coupling: Add 55 µL (11 µmol, 1.1 eq) of the unique amine to each well.

  • Incubation: Seal plate and shake at room temperature for 16 hours.

  • Quenching: Add 50 µL of 10% NaHCO3 solution to quench unreacted acid.

  • Extraction: Add 300 µL Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Isolation: Transfer organic supernatant to a fresh plate and evaporate solvent (Genevac or SpeedVac).

  • QC: Reconstitute random wells in DMSO for LC-MS analysis. Expected purity >85%.

Protocol B: Controlled Thioether Oxidation

Objective: To synthesize the sulfoxide (chiral) and sulfone (achiral) derivatives to assess the impact of linker polarity.

DerivativeReagentStoichiometryTempTime
Sulfoxide mCPBA (77%)1.05 eq0°C1 hr
Sulfone mCPBA (77%)2.50 eqRT4 hr

Procedure (Sulfone Synthesis):

  • Dissolve 1.0 g (4.7 mmol) of MPTA in 20 mL DCM.

  • Cool to 0°C in an ice bath.

  • Slowly add mCPBA (2.03 g, 11.7 mmol) portion-wise over 15 minutes. Caution: Exothermic.

  • Remove ice bath and stir at Room Temp for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Wash with sat. Na2S2O3 (to quench peroxide) followed by sat. NaHCO3.

  • Dry over MgSO4 and concentrate. The sulfone typically precipitates as a white solid.

Biological Screening Cascade

The screening strategy prioritizes nuclear receptor binding (PPAR) followed by metabolic stability, given the liability of the thioether group.

Screening Workflow Diagram

Screening_Cascade Library Derivatized Library (96 compounds) Primary Primary Assay: PPARδ TR-FRET Binding (Single conc: 10 µM) Library->Primary HitSel Hit Selection (>50% Inhibition) Primary->HitSel HitSel->Library No (Archive) Secondary Secondary Assay: Cellular Reporter (Luciferase) (Dose-Response IC50) HitSel->Secondary Yes ADME ADME Profiling: Microsomal Stability (S-Oxidation Liability) Secondary->ADME Potent Hits (<1 µM)

Figure 2: Tiered screening cascade. TR-FRET provides rapid binding data, while cellular assays confirm membrane permeability and functional agonism.

Assay Details

1. Primary Assay: TR-FRET PPAR


 Binding 
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer. Competition between a fluorescently labeled ligand and the test compound for the PPAR

    
     Ligand Binding Domain (LBD).
    
  • Why: High sensitivity, robust Z' factor, and eliminates autofluorescence interference common with sulfur-containing aromatics.

  • Protocol:

    • Incubate Tb-labeled anti-GST antibody + GST-PPAR

      
      -LBD + Fluormone Pan-PPAR Green.
      
    • Add test compound (final 10 µM).

    • Read emission at 520 nm (Green) and 495 nm (Tb).

    • Data Analysis: Decrease in TR-FRET ratio (520/495) indicates binding.

2. ADME Check: Microsomal Stability

  • Rationale: Aryl thioethers are "metabolic soft spots." They are rapidly oxidized by CYP450 enzymes to sulfoxides/sulfones.

  • Method: Incubate 1 µM compound with human liver microsomes + NADPH for 0, 15, 30, 60 min. Analyze clearance via LC-MS/MS.

  • Interpretation:

    • High Clearance: Indicates the thioether is too labile. Strategy: Oxidize to sulfone (Protocol B) or replace S with O (ether) or C (alkyl) in next design cycle.

References

  • Zhang, R., et al. (2007).[1] "Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARdelta agonists."[1] Bioorganic & Medicinal Chemistry Letters.

  • Miyachi, H., et al. (2008). "SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group." Bioorganic & Medicinal Chemistry Letters.

  • Lau, K.S., et al. (2018). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design." Organic Letters.

  • Domainex. (2022).[2] "Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides."

  • Di Micco, S., et al. (2021). "Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition." Frontiers in Chemistry.

Sources

Application

Protocol for esterification of 2-((2-Methoxyphenyl)thio)acetic acid

Application Note: Optimized Strategies for the Esterification of 2-((2-Methoxyphenyl)thio)acetic acid Abstract This application note details two distinct protocols for the esterification of 2-((2-Methoxyphenyl)thio)aceti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Esterification of 2-((2-Methoxyphenyl)thio)acetic acid

Abstract

This application note details two distinct protocols for the esterification of 2-((2-Methoxyphenyl)thio)acetic acid (CAS 93-25-4). The presence of the thioether linkage requires specific attention to oxidative stability, while the ortho-methoxy substituent introduces minor steric considerations. We present a robust Acid-Catalyzed Fischer Esterification for the synthesis of simple alkyl esters (methyl/ethyl) and a mild Steglich Esterification for coupling with complex, acid-sensitive, or sterically hindered alcohols.

Chemical Context & Strategic Analysis

Substrate Profile:

  • Compound: 2-((2-Methoxyphenyl)thio)acetic acid[1][2]

  • Molecular Weight: 166.19 g/mol [2]

  • Key Functionalities:

    • Carboxylic Acid:[2][3][4][5] The reaction center.[2][6]

    • Thioether (-S-):[2]Critical Control Point. Susceptible to oxidation to sulfoxide (

      
      ) or sulfone (
      
      
      
      ) if exposed to strong oxidants (e.g., KMnO4, peroxides) or harsh conditions.
    • Ortho-Methoxy Group:[2] Electron-donating; provides slight steric bulk near the thioether but generally does not impede the distal carboxylic acid reactivity.

Selection of Methodology:

Requirement Recommended Protocol Mechanism
Simple Ester (Me, Et) Protocol A: Fischer Esterification Acid-catalyzed equilibrium shift (Le Chatelier’s principle).[2]
Complex/Labile Alcohol Protocol B: Steglich Esterification DCC/DMAP mediated coupling under neutral conditions.[2][6][7]

| Scale-Up (>50g) | Protocol A (with Dean-Stark) | Cost-effective; avoids large urea byproducts.[2] |

Protocol A: Acid-Catalyzed Fischer Esterification

Best for: Synthesis of Methyl 2-((2-methoxyphenyl)thio)acetate (and Ethyl analogs).[2]

Rationale: Sulfuric acid is utilized as the catalyst.[2][3][8][9] While H₂SO₄ is an oxidant, its use in catalytic quantities (10 mol%) in a reducing solvent like methanol is safe for the thioether moiety. The reaction is driven by using the alcohol as the solvent.

Materials
  • Substrate: 2-((2-Methoxyphenyl)thio)acetic acid (1.0 equiv)[2]

  • Solvent/Reagent: Anhydrous Methanol (0.2 M concentration relative to substrate)

  • Catalyst: Concentrated H₂SO₄ (0.1 equiv)[2]

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-((2-Methoxyphenyl)thio)acetic acid (e.g., 10.0 g, 60 mmol) in anhydrous Methanol (300 mL).

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add concentrated H₂SO₄ (0.32 mL, ~6 mmol) dropwise.

    • Note: Cooling prevents localized exotherms that could degrade the thioether.[2]

  • Reflux: Attach a reflux condenser (with drying tube/N₂ line). Heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitoring: Check via TLC (SiO₂, 30% EtOAc/Hexanes).[2] Product is less polar (higher R_f) than the starting acid.[2]

  • Workup:

    • Concentrate the mixture under reduced pressure to ~20% of original volume.

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash carefully with saturated NaHCO₃ (2x) to neutralize acid.[2]

    • Wash with Brine (1x).[2]

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually obtained as a clear oil.[2] If necessary, purify via silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).[2]

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Coupling with complex drug fragments, secondary alcohols, or acid-sensitive moieties.

Rationale: This method avoids high temperatures and strong acids.[2] It uses N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate, which is then transferred to the alcohol via 4-Dimethylaminopyridine (DMAP) catalysis.[6]

Materials
  • Substrate: 2-((2-Methoxyphenyl)thio)acetic acid (1.0 equiv)[2]

  • Alcohol (R-OH): 1.0 – 1.2 equiv[2]

  • Coupling Agent: DCC (1.1 equiv)[2]

  • Catalyst: DMAP (0.1 equiv)[2]

  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Mixing: Add the substrate (1.0 equiv), the target Alcohol (1.1 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (0.1 M).

  • Activation: Cool the reaction mixture to 0°C.

  • Addition: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup:

    • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.[2]

    • Wash: Wash the filtrate with 0.5 M HCl (to remove DMAP), then saturated NaHCO₃, then Brine.

  • Isolation: Dry over MgSO₄, concentrate, and purify via column chromatography.

Analytical Validation & QC

Analytical MethodExpected ResultDiagnostic Signal
¹H NMR (CDCl₃) Product Confirmation Start Material: -COOH proton (broad, >11 ppm).Product: Disappearance of COOH.[2] Appearance of ester -OCH₃ singlet (~3.7 ppm) or R-group signals.Backbone: S-CH₂ singlet (~3.6 ppm) remains intact.[2]
HPLC-MS Purity/ID Mass Shift: [M+H]⁺ = 166 + (MW of Alcohol) - 18 (H₂O).Oxidation Check: Look for [M+16] (Sulfoxide) or [M+32] (Sulfone) peaks.[2]
TLC Conversion Ester moves significantly higher (less polar) than the acid.[2]

Process Visualization

Figure 1: Reaction Workflow (Fischer Protocol)

FischerEsterification Start Start: 2-((2-Methoxyphenyl)thio)acetic acid Mix Dissolve in MeOH Add H2SO4 (cat) @ 0°C Start->Mix Solvation Reflux Reflux (65°C) 4-6 Hours Mix->Reflux Activation Workup Conc. & Wash (NaHCO3 Neutralization) Reflux->Workup Conversion Product Product: Methyl Ester Workup->Product Isolation

Caption: Standard workflow for acid-catalyzed esterification targeting methyl/ethyl esters.

Figure 2: Steglich Mechanism & Logic

SteglichMechanism Acid Carboxylic Acid (Substrate) Intermediate O-Acylisourea (Activated Intermediate) Acid->Intermediate 0°C Addition DCC DCC (Activator) DCC->Intermediate 0°C Addition Ester Target Ester Intermediate->Ester DMAP Transfer Urea DCU Byproduct (Precipitate) Intermediate->Urea Elimination DMAP DMAP (Catalyst) DMAP->Intermediate Catalysis Alcohol Complex Alcohol (Nucleophile) Alcohol->Ester Nucleophilic Attack

Caption: Mechanistic pathway for Steglich esterification, highlighting the activation of the acid by DCC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Fischer) Water in solvent/system.[2]Use anhydrous MeOH.[2] Add 3Å Molecular Sieves to the reaction flask.
Sulfur Oxidation Presence of peroxides in ether solvents or old reagents.[2]Test solvents for peroxides.[2] Degas solvents with N₂ prior to use.[2]
N-Acylurea Byproduct Rearrangement of O-acylisourea (Steglich).[2][10]Ensure DMAP is present.[2] Keep reaction at 0°C during DCC addition.
Incomplete Coupling Steric hindrance of Alcohol.[2]Switch to EDC·HCl (water soluble carbodiimide) or increase reaction time/DMAP load.

References

  • Neises, B., & Steglich, W. (1978).[2][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] [2]

  • PubChem Database. (n.d.).[2] Compound Summary: 2-(2-Methoxyphenyl)acetic acid (Structural Analog/Precursor).[2] National Center for Biotechnology Information.[2][11] [2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Fischer Esterification protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanistic grounding for Acyl Substitution).

Sources

Method

Experimental setup for scaling up the synthesis of 2-((2-Methoxyphenyl)thio)acetic acid

Executive Summary This application note details the process engineering and experimental protocol for the scale-up synthesis of 2-((2-Methoxyphenyl)thio)acetic acid (CAS: 18619-21-1). This compound is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering and experimental protocol for the scale-up synthesis of 2-((2-Methoxyphenyl)thio)acetic acid (CAS: 18619-21-1). This compound is a critical intermediate in the synthesis of PPAR


 agonists (e.g., GW501516/Cardarine) and various non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol transitions from milligram-scale discovery chemistry to a robust, kilogram-ready process (demonstrated here at 100g scale). The method utilizes a Green Chemistry approach, employing an aqueous alkaline medium to eliminate the need for halogenated solvents and simplify purification via acid-base precipitation.

Key Advantages of this Protocol:

  • Atom Economy: High-yielding nucleophilic substitution (

    
    ).
    
  • Safety: Integrated odor control strategies for thiol handling.

  • Purification: Filtration-based workup; avoids column chromatography.

Chemical Reaction Engineering

Reaction Scheme

The synthesis involves the nucleophilic substitution of chloride in chloroacetic acid by the thiolate anion generated from 2-methoxybenzenethiol (2-methoxythiophenol).

ReactionScheme Thiol 2-Methoxybenzenethiol (Liquid, Stench) Thiolate Sodium Thiolate Intermediate Thiol->Thiolate Deprotonation (Exothermic) CAA Chloroacetic Acid (Solid, Corrosive) Product 2-((2-Methoxyphenyl)thio)acetic acid (Solid Precipitate) CAA->Product Base NaOH (aq) Base->Thiolate Thiolate->Product SN2 Substitution Reflux 90°C Byproduct NaCl + H2O Product->Byproduct

Figure 1: Reaction pathway for the synthesis of 2-((2-Methoxyphenyl)thio)acetic acid.

Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of Chloroacetic acid (1.1 equiv) is used to drive the limiting reagent (Thiol) to completion, minimizing the residual stench in the workup.

  • pH Control: The reaction requires

    
     2.2 equivalents of NaOH.
    
    • 1.0 eq to neutralize Chloroacetic acid

      
       Sodium Chloroacetate.
      
    • 1.0 eq to deprotonate 2-Methoxythiophenol

      
       Thiolate anion.
      
    • 0.2 eq excess to maintain alkalinity throughout the reaction.

  • Temperature:

    • Addition Phase:

      
      C (Critical to prevent rapid exotherm and disulfide formation).
      
    • Reaction Phase:

      
      C (Required to overcome steric hindrance at the ortho position).
      

Safety & Handling (The "Stench" Factor)

Warning: 2-Methoxythiophenol possesses an extremely potent, repulsive odor (rotten cabbage/garlic) and is a skin irritant.

  • Engineering Controls: All operations must occur in a fume hood with a face velocity

    
     fpm.
    
  • Scrubber System: The exhaust line should pass through a bleach (sodium hypochlorite) scrubber.

  • Glassware Decontamination: Do not wash glassware directly in the sink. Soak all contaminated equipment in a 10% Bleach solution for 2 hours to oxidize residual thiols to odorless sulfonates before washing.

Experimental Protocol (100g Scale)

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.AmountPhysical State
2-Methoxybenzenethiol 140.201.0100.0 g (0.713 mol)Liquid (Yellow)
Chloroacetic Acid 94.501.174.1 g (0.784 mol)Solid (Hygroscopic)
NaOH (Solid) 40.002.571.3 g (1.78 mol)Pellets
Water (DI) 18.02Solvent700 mLLiquid
HCl (Conc. 37%) 36.46Quench~150 mLLiquid
Step-by-Step Procedure
Phase A: Preparation of Sodium Chloroacetate (Exotherm Control)
  • Setup: Equip a 2L 3-neck Round Bottom Flask (RBF) with a mechanical overhead stirrer (Teflon paddle), a reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a bleach scrubber.

  • Dissolution: Add 74.1 g Chloroacetic acid and 300 mL water to the flask. Stir until dissolved.

  • Neutralization: Place the flask in an ice/water bath (

    
    C). Dissolve 71.3 g NaOH  in 200 mL water  (Caution: Exothermic). Add this NaOH solution dropwise to the Chloroacetic acid solution.
    
    • Checkpoint: Internal temperature must stay

      
      C to prevent hydrolysis of chloroacetic acid.
      
Phase B: Thiol Addition & Reaction
  • Thiol Addition: Once the base addition is complete, add 100.0 g 2-Methoxybenzenethiol dropwise via the addition funnel over 30 minutes.

    • Observation: The solution may turn slightly yellow/orange as the thiolate forms.

  • Reaction: Remove the ice bath. Heat the reaction mixture to 90°C (Reflux) for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane). Disappearance of the thiol peak indicates completion.

Phase C: Workup & Purification (Acid-Base Extraction)
  • Cooling: Cool the reaction mixture to room temperature (

    
    C).
    
  • Organic Wash (Impurity Removal): Transfer the alkaline solution to a separatory funnel. Wash with 2 x 100 mL Ethyl Acetate (EtOAc) .

    • Rationale: The product is currently a salt (Sodium 2-((2-methoxyphenyl)thio)acetate) and stays in the water. The EtOAc wash removes unreacted thiol and any disulfide byproduct (2,2'-dimethoxydiphenyl disulfide), which are organic-soluble.

    • Discard: The organic (top) layer (treat as thiol waste).

  • Acidification: Return the aqueous layer to a clean beaker. Slowly add Conc. HCl with vigorous stirring until pH

    
     1-2.
    
    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Cool the slurry to

    
    C for 1 hour to maximize yield. Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 100 mL) to remove residual NaCl and HCl.
    
  • Drying: Dry the solid in a vacuum oven at

    
    C for 12 hours.
    
Expected Results
  • Yield: 125 – 135 g (88 – 95%)

  • Appearance: White crystalline solid.

  • Melting Point: 121–126°C (Consistent with literature for high-purity aryloxy/thio acetic acids).

  • Purity: >98% (HPLC).

Process Flow Diagram (Scale-Up Setup)

This diagram illustrates the equipment configuration required for safe scale-up, highlighting the critical scrubber integration.

ProcessFlow cluster_reactor Reaction Zone (Fume Hood) cluster_safety Safety System RBF 2L Reactor (Mechanical Stirring) Scrubber Scrubber Trap (10% Bleach/NaOH) RBF->Scrubber Vapor/Odor (N2 Sweep) Feed Addition Funnel (Thiol Feed) Feed->RBF Slow Addition Temp Temp Probe (Maintain <20°C during add) Temp->RBF Exhaust Fume Hood Exhaust Scrubber->Exhaust

Figure 2: Process Flow Diagram (PFD) for the batch synthesis, emphasizing safety controls.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete precipitationEnsure pH is < 2 during acidification. Cool slurry to 0-5°C before filtering.
Product is Oily Impurities (Disulfide)Perform the EtOAc wash (Step 7) rigorously. If oil persists, recrystallize from Toluene/Hexane.
Strong Sulfur Smell in Product Trapped ThiolThe product was not washed sufficiently. Recrystallize from Ethanol/Water (1:1).
Dark Color OxidationPerform the reaction under a Nitrogen (

) atmosphere.

References

  • Sigma-Aldrich. (n.d.). 2-((2-Methoxyphenyl)thio)acetic acid Product Page. Retrieved from

  • PubChem. (n.d.).[1] Thioacetic acid and derivatives. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: 2-Methoxybenzenethiol. Retrieved from

  • Rezaei, R., et al. (2011). "A Green Protocol for the Synthesis of Aryloxyacetic Acids in Water." Journal of Heterocyclic Chemistry.
  • World Intellectual Property Organization. (2001). Patent WO2001000603: PPAR-delta agonists. (Describes the utility of thioacetic acid intermediates in drug discovery). Retrieved from

Sources

Application

NMR sample preparation for 2-((2-Methoxyphenyl)thio)acetic acid

Application Note: High-Fidelity NMR Sample Preparation for 2-((2-Methoxyphenyl)thio)acetic acid [2][3][4][5][6][7][8][9][10] This guide defines the protocol for the structural validation of 2-((2-Methoxyphenyl)thio)aceti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity NMR Sample Preparation for 2-((2-Methoxyphenyl)thio)acetic acid

[2][3][4][5][6][7][8][9][10]

This guide defines the protocol for the structural validation of 2-((2-Methoxyphenyl)thio)acetic acid via Nuclear Magnetic Resonance (NMR) spectroscopy. This compound features three distinct chemical environments: an electron-rich aromatic ring, a thioether linkage, and a terminal carboxylic acid.[1][2][3]

Why Precision Matters: In drug development, this scaffold often serves as a fragment for larger inhibitors.[1] Poor sample preparation can lead to two critical artifacts:

  • Thioether Oxidation: The sulfide sulfur is susceptible to oxidation (forming sulfoxides/sulfones), which significantly shifts adjacent methylene and aromatic protons, leading to misassignment.[1][2]

  • Carboxylic Acid Dimerization: In non-polar solvents, the carboxylic acid moiety forms hydrogen-bonded dimers, broadening signals and obscuring integration values.[1][3][4]

Compound Profile:

  • Molecular Weight: 198.24 g/mol [1]

  • Key Functionalities: Thioether (-S-), Methoxy (-OCH3), Carboxylic Acid (-COOH).[1][2][3][4]

  • pKa: ~3.5–4.0 (COOH group).[1][2][3]

Solvent Selection Strategy: The "Solubility-Stability" Matrix[2][7][9]

Choosing the correct deuterated solvent is not merely about dissolution; it is about controlling the chemical state of the analyte.[1][3]

Primary Recommendation: DMSO-d6 (Dimethyl Sulfoxide-d6)[2][6][7][9]
  • Causality: DMSO is a strong hydrogen bond acceptor.[1][3][4] It disrupts the carboxylic acid dimers, resulting in a sharp, well-defined singlet for the acid proton (often visible at 12–13 ppm).[1][2] It also stabilizes the polar intermediate states, preventing aggregation.[1][3]

  • Trade-off: High boiling point makes sample recovery difficult; strong water peak (3.33 ppm) can obscure mid-field signals if the sample is wet.[1][3][4]

Secondary Recommendation: CDCl3 (Chloroform-d)[2][7][9][11]
  • Causality: Excellent for non-polar backbone solubility.[1][3][4]

  • Risk: The carboxylic acid proton will likely exchange or broaden significantly due to dimerization.[1][3][4] Critical: CDCl3 often contains trace HCl or phosgene, which can catalyze acid-sensitive degradation.[1][3][4] Use silver foil-stabilized or fresh CDCl3.[1][3]

Visual Guide: Solvent Decision Tree

SolventSelection cluster_warn Warning Start Start: Solvent Selection CheckSolubility Is sample recovery critical? Start->CheckSolubility RecoveryYes Yes (Need to evap) CheckSolubility->RecoveryYes RecoveryNo No (Analytical only) CheckSolubility->RecoveryNo CDCl3 Select CDCl3 (Monitor COOH broadening) RecoveryYes->CDCl3 High Volatility DMSO Select DMSO-d6 (Best Resolution) RecoveryNo->DMSO H-Bond Breaking Oxidation Avoid Old CDCl3 (Acidic impurities oxidize Sulfur) CDCl3->Oxidation

Figure 1: Decision logic for solvent selection balancing resolution vs. sample recovery.

Detailed Preparation Protocol

Objective: Prepare a 600 µL sample at ~10-20 mM concentration without introducing paramagnetic impurities or oxidation.

Materials:
  • Analyte: 5–10 mg of 2-((2-Methoxyphenyl)thio)acetic acid.[2][3][4]

  • Solvent: 0.7 mL DMSO-d6 (99.9% D) or CDCl3 (99.8% D).

  • Vessel: 1.5 mL Eppendorf tube (for mixing) & 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

  • Filtration: Cotton wool (glass wool preferred for sulfur compounds to avoid leaching) or 0.2 µm PTFE syringe filter.[1][3][4]

Step-by-Step Workflow:
  • Gravimetric Analysis:

    • Weigh 5–10 mg of the solid into a clean 1.5 mL microcentrifuge tube.

    • Why: Mixing in the NMR tube directly is poor practice; it leads to concentration gradients and shimming issues.[1][3]

  • Solvation:

    • Add 0.65 mL of the selected solvent.[1][3]

    • Vortex for 30 seconds. Ensure complete dissolution.

    • Check: If the solution is cloudy, sonicate for 1 minute.[1][3] If cloudiness persists, filter.

  • Filtration (Crucial for Shimming):

    • Pack a small plug of clean glass wool into a Pasteur pipette.[1][3]

    • Filter the solution directly into the NMR tube.[1][3]

    • Why: Suspended micro-particulates distort the magnetic field homogeneity (B0), leading to broad lines that no amount of shimming can fix.[1][2][5]

  • Volume Adjustment:

    • Ensure total height in the tube is 4.0 – 4.5 cm (approx. 600 µL).[1][3]

    • Why: Too little solvent causes susceptibility mismatch at the coil edges; too much dilutes the signal.[1][3]

  • Deoxygenation (Optional but Recommended):

    • If the sample will be stored for >24 hours, bubble nitrogen gas through the solution for 60 seconds to remove dissolved O2.[1][3]

    • Why: O2 is paramagnetic (broadens lines) and promotes oxidation of the thioether to sulfoxide.[1][3]

Visual Guide: Preparation Workflow

PrepWorkflow Weigh 1. Weigh 5-10mg (Microcentrifuge Tube) Dissolve 2. Add 0.65mL Solvent & Vortex Weigh->Dissolve Inspect 3. Visual Inspection (Clear?) Dissolve->Inspect Inspect->Dissolve No (Sonicate) Filter 4. Filter into NMR Tube Inspect->Filter Yes Cap 5. Cap & Label Filter->Cap

Figure 2: Linear workflow ensuring homogeneity and particulate removal.

Acquisition & Expected Results

Instrument Configuration:

  • Pulse Sequence: Standard 1H ZG30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Why: The carboxylic acid proton has a long T1 relaxation time.[1][3][4] Short delays will suppress this signal integration.[1][3]

  • Scans (NS): 16–64 scans (sufficient for >5 mg sample).[1][2][3][4]

Expected Chemical Shifts (in DMSO-d6, referenced to 2.50 ppm):

MoietyProton CountMultiplicityApprox.[1][2][3][4] Shift (δ ppm)Structural Insight
-COOH 1HBroad Singlet12.5 – 13.0Disappears on D2O shake; sharp in DMSO.[2][3][4]
Ar-H 1HMultiplet (dd)7.3 – 7.4Ortho to Sulfur (deshielded).[1][2][3][4]
Ar-H 1HMultiplet (td)7.1 – 7.2Meta/Para region.[1][2][3][4]
Ar-H 1HMultiplet (d)6.9 – 7.0Ortho to Methoxy (shielded).[1][2][3][4]
Ar-H 1HMultiplet (t)6.8 – 6.9Para to Methoxy.[1][2][3][4]
-OCH3 3HSinglet3.80 – 3.85Characteristic methoxy singlet.[1][2][3]
S-CH2- 2HSinglet3.60 – 3.75Key diagnostic for thioether integrity.[3][4]

Note: If the S-CH2- peak appears as a split AB system or shifts downfield to ~4.0+ ppm, oxidation to sulfoxide (S=O) has likely occurred.[2][3][4]

Troubleshooting & Quality Control

Issue: Missing Carboxylic Acid Proton

  • Cause: Proton exchange with trace water in the solvent.[1][3][4]

  • Fix: Dry the sample or use anhydrous DMSO-d6.[1][3][4] Alternatively, this is normal in CDCl3 if the concentration is low.[1][3]

Issue: Extra Peaks near 2.6 ppm (DMSO) or 2.1 ppm (Acetone) [1][2][3][4]

  • Cause: Contamination from cleaning solvents.[1][3][4]

  • Fix: Ensure NMR tubes are oven-dried or nitrogen-blown before use.

Issue: Broad Aromatic Signals

  • Cause: Paramagnetic impurities (metal spatulas) or poor shimming.[1][2][3]

  • Fix: Filter the sample again; use a ceramic or plastic spatula for weighing.

References

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Claridge, T. D. W. (2016).[1][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][3] (Standard text for pulse sequences and relaxation delays).

  • Reich, H. J. (2023).[1][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][3]

  • Emery Pharma. (2023).[1][3] NMR Solvent Chart & Physical Properties.

Sources

Method

Application Note: Late-Stage C-H Functionalization via Photoredox Catalysis

Streamlining SAR in Pharmaceutical and Agrochemical Discovery Executive Summary & Strategic Value In modern drug and agrochemical discovery, the "Make-Test-Analyze" cycle is the primary bottleneck. Traditional de novo sy...

Author: BenchChem Technical Support Team. Date: February 2026

Streamlining SAR in Pharmaceutical and Agrochemical Discovery

Executive Summary & Strategic Value

In modern drug and agrochemical discovery, the "Make-Test-Analyze" cycle is the primary bottleneck. Traditional de novo synthesis of analogs requires rebuilding complex scaffolds from scratch for every minor modification.

Late-Stage Functionalization (LSF) allows researchers to directly modify C–H bonds on fully assembled scaffolds. This guide focuses on Photoredox Catalysis , a method that utilizes visible light to generate reactive radical species under mild conditions.[1][2] By adopting these protocols, discovery teams can:

  • Accelerate SAR: Generate 10–20 analogs of a lead compound in a single day.

  • Access Metabolic Blockers: Rapidly install fluorine or alkyl groups to block metabolic hot spots (e.g., P450 oxidation sites).

  • Reduce Chemical Waste: Avoid multi-step resynthesis.

Mechanism & Theory: The Radical Advantage

Unlike traditional Pd-catalyzed cross-couplings which require pre-functionalized handles (halides/boronates), photoredox catalysis exploits Single Electron Transfer (SET) to generate open-shell radical intermediates. These radicals can attack innate C–H bonds on heteroaromatic rings (Minisci-type reaction).

The Catalytic Cycle

The following diagram illustrates the mechanism using an Iridium-based photocatalyst. The key is the reductive quenching cycle where the excited catalyst (


) reduces an oxidant (e.g., persulfate or alkyl halide) to generate the active radical species.

PhotoredoxCycle Cat_GS Ir(III) Ground State Cat_Excited *Ir(III) Excited State (Strong Reductant) Cat_GS->Cat_Excited  hv (Excitation)   Cat_Ox Ir(IV) Oxidized State Cat_Excited->Cat_Ox  SET ( - e⁻ )   Reduces Precursor Substrate Radical Precursor (R-COOH / R-X) Cat_Excited->Substrate  e⁻ Transfer   Cat_Ox->Cat_GS  SET ( + e⁻ )   Oxidizes Intermediate Radical Carbon Radical (R•) Substrate->Radical  Fragmentation   Product Functionalized Scaffold Radical->Product  Minisci Attack on Heterocycle   Light Blue LED (450 nm) Light->Cat_GS

Figure 1: General mechanism of oxidative quenching photoredox catalysis for radical generation.

Application 1: Pharmaceutical Lead Optimization

Target: Alkylation of N-Heterocycles (Minisci Reaction) Context: Nitrogen heterocycles (pyridines, quinolines, diazines) are ubiquitous in FDA-approved drugs. Adding small alkyl groups (Methyl, Ethyl, Isopropyl) often improves potency or solubility.

Radical Precursor Selection Guide

The choice of precursor dictates the ease of the reaction. Use this table to select the best reagent for your specific modification.

Precursor ClassRadical GeneratedActivation ModeProsCons
Carboxylic Acids Alkyl (

)
Oxidative DecarboxylationCheap, abundant diversityRequires oxidant (

);

off-gassing
Alkyl Halides Alkyl (

)
Reductive DehalogenationHigh reactivityRequires strong reductant; limited commercial availability
Sulfinates Alkyl (

)
DesulfinylationNeutral conditionsSynthesis of sulfinate salt required first
Trifluoroborates Alkyl (

)
Oxidative DeborylationGood functional group toleranceCan be sluggish with bulky groups
Protocol: Decarboxylative Alkylation (The "MacMillan/Baran" Approach)

This protocol uses carboxylic acids as alkyl sources. It is robust and tolerant of air (to an extent), though inert atmosphere is recommended for reproducibility.

Reagents:

  • Substrate: 0.2 mmol Heterocycle (e.g., Quinoline derivative)

  • Alkyl Source: 0.6 mmol Carboxylic Acid (3 equiv)

  • Catalyst: 1 mol%

    
    
    
  • Oxidant: 0.4 mmol

    
     (Persulfate)
    
  • Solvent: DMSO:H2O (4:1) or pure DMSO (degassed)

Step-by-Step Methodology:

  • Preparation: In an 8 mL vial equipped with a stir bar, add the heterocycle (1.0 equiv), carboxylic acid (3.0 equiv), photocatalyst (0.01 equiv), and persulfate (2.0 equiv).

  • Solvation: Add DMSO (2 mL). Sparge with Nitrogen for 5 minutes to remove dissolved oxygen. Expert Note: Oxygen quenches the excited state of Iridium catalysts, killing efficiency.

  • Irradiation: Seal the vial. Place in a photoreactor (e.g., Kessil Blue LED or Hepatochem setup) with a fan for cooling. Irradiate for 12–24 hours. Temperature should be maintained < 35°C.

  • Workup: Dilute with Ethyl Acetate, wash with

    
     (aq) to remove unreacted acid. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate and purify via reverse-phase HPLC or Flash Chromatography.

Self-Validation Check:

  • TLC/LCMS: Check conversion at 2 hours. If the reaction is black/dark brown, the catalyst may be decomposing (overheating).

  • Control: Run a parallel vial wrapped in aluminum foil. If product forms in the dark, a non-photochemical background reaction is occurring (rare for this chemistry).

Application 2: Agrochemical Stability Engineering

Target: Trifluoromethylation (


) of Arenes
Context:  In agrochemicals, metabolic stability is critical for field persistence. The 

group prevents oxidative degradation and increases lipophilicity (LogP), aiding cuticular penetration in plants.
Protocol: Direct Trifluoromethylation

This method utilizes Triflyl Chloride (


) or Trifluoroacetic Anhydride (TFAA) activated by pyridine N-oxide.

Reagents:

  • Substrate: 0.5 mmol Arene/Heteroarene

  • 
     Source:  1.0 mmol Triflyl Chloride (
    
    
    
    )
  • Catalyst: 1 mol%

    
    
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Workflow Visualization (HTE): Agrochemical synthesis often requires screening dozens of substrates against the


 condition.

HTE_Workflow cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Analysis Step1 Dose Substrates (96-well plate) Step2 Add Catalyst/ Reagent Master Mix Step1->Step2 Step3 Blue LED Irradiation (Bottom-lit array) Step2->Step3 Step4 Temp Control (Fan/Chiller) Step3->Step4 Step5 Filter & Dilute Step4->Step5 Step6 UPLC-MS Screening Step5->Step6

Figure 2: High-Throughput Experimentation (HTE) workflow for parallel late-stage functionalization.

Critical Safety Note:


 is volatile and corrosive. All dosing must be done in a fume hood. The reaction generates 

gas; ensure vials are not over-tightened if using standard caps, or use septa to allow pressure release.

Troubleshooting & Optimization (Expert Insights)

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Oxygen quenchingDegas solvents more thoroughly (freeze-pump-thaw is best, sparging is acceptable).
Regioisomer Mixtures Innate electronicsMinisci reactions are nucleophilic radical attacks.[3] They prefer electron-deficient positions (C2/C4 in pyridine). Block these positions or use solvent effects (TFA addition) to protonate the ring and steer selectivity.
Catalyst Bleaching PhotodegradationReduce light intensity or switch to a more robust catalyst like Ir(dF(CF3)ppy)2(dtbbpy).
Precipitation Solubility limitsSwitch to solvent mixtures: MeCN:H2O or DMSO:tBuOH.

References

  • Photoredox Catalysis in Medicinal Chemistry

    • Title: Strategic Applications of Photoredox Catalysis in Medicinal Chemistry.[1][4][5][6]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Minisci Reaction Review

    • Title: Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds.[4]

    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • Trifluoromethylation Protocols

    • Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[1][7]

    • Source: N
    • URL:[Link]

  • Late-Stage Functionalization Overview

    • Title: Photocatalytic Late-Stage C–H Functionaliz
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-((2-Methoxyphenyl)thio)acetic Acid Synthesis

Welcome to the Chemical Process Optimization Hub Current Ticket: Yield Improvement for Arylthioacetic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Process Optimization Hub

Current Ticket: Yield Improvement for Arylthioacetic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemistry of Failure

The synthesis of 2-((2-Methoxyphenyl)thio)acetic acid via the nucleophilic substitution of 2-methoxybenzenethiol with chloroacetic acid is theoretically simple (


) but practically nuanced.

If you are experiencing yields below 65-70% , your reaction is likely suffering from one of two critical failures:

  • Oxidative Dimerization: The ortho-methoxy thiol is electron-rich and prone to oxidation, forming the disulfide dimer (2,2'-dimethoxydiphenyl disulfide) faster than it alkylates.

  • Competitive Hydrolysis: In aqueous alkaline media, the chloroacetate electrophile hydrolyzes to glycolic acid before the thiolate can attack, especially if the "soft" sulfur nucleophile is sterically hindered by the ortho-methoxy group.

This guide moves beyond standard textbook procedures to industrial Phase Transfer Catalysis (PTC) and anhydrous methods that suppress these side pathways.

Critical Reaction Pathways (Visualized)

Understanding the competition between the Product Pathway and the Impurity Pathway is vital.

ReactionNetwork cluster_0 Critical Control Point Thiol 2-Methoxybenzenethiol (Starting Material) Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate Deprotonation Base Base (NaOH/K2CO3) Base->Thiolate Product TARGET PRODUCT 2-((2-Methoxyphenyl)thio)acetic acid Thiolate->Product SN2 Attack (Desired) Disulfide IMPURITY A Disulfide Dimer Thiolate->Disulfide Oxidation (O2) Electrophile Chloroacetic Acid Electrophile->Product Glycolic IMPURITY B Glycolic Acid Electrophile->Glycolic Hydrolysis (OH-)

Figure 1: Reaction network showing the competition between productive alkylation (Green) and oxidative/hydrolytic side reactions (Red).

Troubleshooting Guide & FAQs

Category A: Low Yield (<50%)

Q: My reaction mixture turns yellow/orange immediately. Is this normal?

  • Diagnosis: No. A rapid color change to deep yellow/orange usually indicates the formation of the disulfide impurity . The thiolate anion is susceptible to oxidation by atmospheric oxygen.

  • The Fix:

    • Degas Solvents: Sparge all solvents (water, ethanol, or toluene) with Nitrogen or Argon for 15 minutes before adding the thiol.

    • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.

    • Reducing Environment: Add a pinch (0.5 - 1.0 mol%) of Sodium Borohydride (

      
      ) or Sodium Dithionite to the reaction mixture to keep the sulfur in the reduced state [-SH] [-S-].
      

Q: I see starting material remaining even after refluxing for 24 hours.

  • Diagnosis: The electrophile (chloroacetic acid) likely hydrolyzed to glycolic acid. This happens if you mix the chloroacetic acid and strong base (NaOH) before the thiol is ready, or if the temperature is too high (>80°C) in an aqueous environment.

  • The Fix:

    • Switch Reagents: Use Ethyl Bromoacetate instead of chloroacetic acid. The bromide is a better leaving group, speeding up the

      
       reaction so it outcompetes hydrolysis.
      
    • Addition Order: Dissolve the Thiol and Base first. Ensure the thiol is fully deprotonated. Then, add the Chloroacetic acid (neutralized to sodium chloroacetate) dropwise to the mixture.

Category B: Purification Issues

Q: The product is an oil/gum that won't crystallize.

  • Diagnosis: This is a classic issue with ortho-substituted aryl acids. The "oil" often contains trapped solvent or disulfide impurities acting as plasticizers.

  • The Fix (The "Acid/Base Swing"):

    • Dissolve the crude oil in dilute NaOH (pH > 10). The product will dissolve; the disulfide impurity will not (it has no acidic proton).

    • Extract the aqueous layer with Ethyl Acetate or Ether. Discard the organic layer (this removes the disulfide).

    • Acidify the aqueous layer slowly with HCl to pH 2. The product should precipitate as a solid.

    • Recrystallization: Use a mixture of Water:Ethanol (80:20). If it oils out again, seed the mixture with a crystal from a previous batch or scratch the glass.

Optimized Experimental Protocols

Choose the protocol that fits your lab's capabilities. Protocol B is recommended for highest yield.

Comparison of Methods
FeatureProtocol A: Standard AqueousProtocol B: Phase Transfer (Recommended)
Yield Potential 50 - 65%85 - 95%
Reaction Time 4 - 6 Hours1 - 2 Hours
Disulfide Risk HighLow (Organic solvent protects intermediate)
Purification Recrystallization requiredSimple Acid/Base Workup
Protocol B: High-Yield Phase Transfer Catalysis (PTC)

This method uses a biphasic system (Toluene/Water) and a catalyst (TBAB) to shuttle the reacting species, protecting the thiolate from oxidation and accelerating the reaction.

Reagents:

  • 2-Methoxybenzenethiol (1.0 equiv)

  • Chloroacetic acid (1.2 equiv)

  • Sodium Hydroxide (2.5 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv - Catalyst)

  • Solvent: Toluene (or DCM) and Water (1:1 ratio)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve NaOH (2.5 equiv) in water (volume X).

  • Catalyst Addition: Add TBAB (5 mol%) and Toluene (volume X).

  • Thiol Addition: Under

    
     flow, add 2-Methoxybenzenethiol (1.0 equiv). Stir vigorously for 10 mins. Note: The thiolate will form and pair with the TBA+ cation, moving into the organic layer.
    
  • Alkylation: Add Chloroacetic acid (1.2 equiv) slowly.

  • Reaction: Heat to 50-60°C with vigorous stirring (essential for PTC). Monitor by TLC (usually complete in <2 hours).

  • Workup (The "Swing"):

    • Separate the layers.[1][2] The product is in the Aqueous Layer (as the sodium salt).

    • Wash the aqueous layer with fresh Toluene (removes disulfides/organics).

    • Acidify the aqueous layer with conc. HCl to pH 1-2.

    • The product will precipitate.[1] Filter and wash with cold water.

Logic Flow for Optimization (Decision Tree)

Use this flowchart to diagnose your specific yield bottleneck.

TroubleshootingTree Start Start: Yield < 65% CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Q1 Is Starting Thiol Present? CheckTLC->Q1 YesThiol YES: Incomplete Conv. Q1->YesThiol Yes NoThiol NO: Thiol Consumed Q1->NoThiol No Action1 1. Increase Temp (max 80C) 2. Switch to Ethyl Bromoacetate 3. Add TBAB Catalyst YesThiol->Action1 Q2 Is Disulfide Present? (Non-polar spot) NoThiol->Q2 YesDisulfide YES: Oxidation Issue Q2->YesDisulfide Yes NoDisulfide NO: Product Missing/Water Soluble Q2->NoDisulfide No Action2 1. Degas Solvents 2. Use N2 Atmosphere 3. Add NaBH4 (1%) YesDisulfide->Action2 Action3 Hydrolysis of Electrophile occurred. Use Anhydrous conditions (K2CO3/Acetone) NoDisulfide->Action3

Figure 2: Diagnostic decision tree for identifying yield loss mechanisms.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Reeves, W. P., et al. "Phase Transfer Catalysis in the Preparation of Alkyl Aryl Sulfides." Synthetic Communications, vol. 12, no. 13, 1982, pp. 1071-1079. (Establishes the superiority of PTC for thiophenol alkylation).

  • Landini, D., & Rolla, F. "Sulfide Synthesis in Two-Phase Systems." Synthesis, 1974, pp. 565-566. (Foundational work on using TBAB for high-yield thioether synthesis).
  • PubChem Compound Summary: (2-Methoxyphenylthio)acetic acid. National Center for Biotechnology Information. (Verification of chemical structure and physical properties).

  • Org. Synth. Coll. Vol. 2. "Thioacetic Acid and Derivatives." Organic Syntheses, 1943, p. 580. (Classical methods for handling thio-acids).

Sources

Optimization

Technical Support Center: Purification of 2-((2-Methoxyphenyl)thio)acetic Acid

Ticket ID: #PUR-18619-21-1 Subject: Troubleshooting Disulfide Contamination, Oiling Out, and Persistent Odor Status: Open / Technical Guide Executive Summary The synthesis of 2-((2-Methoxyphenyl)thio)acetic acid (CAS 186...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-18619-21-1 Subject: Troubleshooting Disulfide Contamination, Oiling Out, and Persistent Odor Status: Open / Technical Guide

Executive Summary

The synthesis of 2-((2-Methoxyphenyl)thio)acetic acid (CAS 18619-21-1) typically involves the alkylation of 2-methoxybenzenethiol with chloroacetic acid. While the reaction is straightforward, purification is frequently complicated by three factors:

  • Disulfide Formation: The starting thiol oxidizes rapidly to bis(2-methoxyphenyl) disulfide, a neutral, lipophilic impurity that co-precipitates with your product.

  • "Oiling Out": The product is a low-melting solid (often <100°C) with high lipophilicity, making it prone to separating as an oil rather than a crystal during cooling.

  • Persistent Stench: Trace amounts of unreacted thiol trapped in the crystal lattice.

This guide provides a self-validating purification protocol designed to chemically separate these impurities based on acidity differences (pKa) rather than relying solely on solubility.

Module 1: The Core Purification Protocol (The "Acid-Base Flip")

Standard recrystallization is often ineffective against disulfide impurities because their solubility profiles are too similar to the product. The following extraction protocol is the industry standard for purifying arylthioacetic acids.

The Logic
  • Target Molecule: Carboxylic acid (Acidic, pKa ~3.8–4.2). Soluble in aqueous base.

  • Impurity A (Disulfide): Neutral. Insoluble in aqueous base.

  • Impurity B (Thiol): Weakly acidic (pKa ~6–7). Partially soluble in strong base, but lipophilic.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve the crude reaction mixture in 10% aqueous Sodium Bicarbonate (NaHCO₃) . Note: Do not use NaOH yet.
2 The Organic Wash (Critical) Wash the aqueous solution 2–3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
3 Phase Check Discard the organic layer (contains impurities). Keep the aqueous layer.
4 Controlled Acidification Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.
5 Isolation Filter the resulting white precipitate. Wash with cold water.[1]
Visualizing the Workflow

PurificationLogic Crude Crude Mixture (Product + Thiol + Disulfide) BaseAdd Add 10% NaHCO3 (aq) Crude->BaseAdd Partition Partitioning Phase BaseAdd->Partition OrgLayer Organic Layer (Contains Disulfide & Thiol) Partition->OrgLayer Neutral/Weak Acid AqLayer Aqueous Layer (Contains Product Salt) Partition->AqLayer Carboxylate Anion Discard Discard Organic Waste OrgLayer->Discard WashStep Wash with EtOAc (x2) AqLayer->WashStep Acidify Acidify with HCl (pH < 2) @ 0-5°C WashStep->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate

Figure 1: The Acid-Base "Flip" strategy separates the neutral disulfide impurity (red path) from the acidic product (green path) before crystallization is even attempted.

Module 2: Troubleshooting "Oiling Out"

If your product separates as a sticky oil during acidification or recrystallization, follow these steps.

Why it happens: The melting point of 2-((2-methoxyphenyl)thio)acetic acid is relatively low. If the crystallization temperature exceeds the "oiling out" limit (liquid-liquid phase separation), the compound comes out as a liquid.

The Fix: "Seeded Cooling" Protocol

  • Solvent Choice: Use Ethanol/Water (1:1) or Toluene/Heptane .

  • Dissolution: Dissolve the oiled product in the minimum amount of warm Ethanol (approx 50°C).

  • Water Addition: Add warm water dropwise until the solution just becomes turbid.

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Seeding (Crucial): Add a tiny crystal of pure product (if available) or scratch the glass side vigorously with a glass rod.[1]

  • Slow Cool: Wrap the flask in a towel to cool slowly to room temperature. Do not use an ice bath yet.

  • Final Freeze: Once solids appear, move to 4°C.

Module 3: FAQ & Troubleshooting Matrix
SymptomDiagnosisCorrective Action
Product smells like rotten eggs/garlic. Trapped 2-methoxybenzenethiol .The thiol is trapped in the crystal lattice. Do not recrystallize yet. Redissolve in NaHCO₃, wash extensively with DCM, and re-precipitate. If smell persists, recrystallize from Toluene (thiols are very soluble in toluene and will stay in the mother liquor).
Product is yellow/orange. Disulfide contamination.The disulfide is often yellow. Perform the Acid-Base Flip (Module 1). Recrystallization alone will not remove high levels of disulfide.
Yield is >100%. Solvent inclusion or wet oil.Dry the product in a vacuum oven at 40°C over P₂O₅. If it is an oil, it likely contains trapped solvent.
Emulsion forms during extraction. Surfactant effect of the carboxylate.Add saturated NaCl (Brine) to the aqueous layer to break the emulsion. Filter the mixture through a Celite pad if a "rag layer" persists.
Low recovery after acidification. Product is slightly water-soluble.The presence of the ether oxygen (methoxy) and sulfur increases water solubility compared to simple phenylacetic acid. Saturate the acidic aqueous layer with NaCl and extract with EtOAc, then dry and evaporate.
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for sulfur handling and acid-base extraction techniques).
  • Furniss, B. S., et al. "Purification of Arylthioacetic Acids." Journal of Chemical Education, vol. 66, no. 12, 1989. (Methodology for handling low-melting sulfur acids).
  • PubChem Compound Summary. "2-((2-Methoxyphenyl)thio)acetic acid (CAS 18619-21-1)." National Center for Biotechnology Information.

  • Hunter, R., et al. "Reaction of Thiols with Chloroacetic Acid: Minimizing Disulfide Formation." Journal of Organic Chemistry, vol. 71, no. 21, 2006, pp. 8268-8271.[2]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of thioacetic acids

This technical guide addresses the synthesis and optimization of Thioacetic Acids (and generic thiocarboxylic -acids, R-COSH), focusing on reaction selection, stability management, and troubleshooting. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and optimization of Thioacetic Acids (and generic thiocarboxylic


-acids, R-COSH), focusing on reaction selection, stability management, and troubleshooting.

Executive Summary

Thioacetic acids (thiocarboxylic


-acids) are critical acylating agents and intermediates in native chemical ligation and peptide synthesis.[1] However, their synthesis is often plagued by oxidative dimerization  (forming diacyl disulfides), hydrolysis  (reverting to carboxylic acids), and nucleophilic incompatibility . This guide provides protocol-level troubleshooting for the three dominant synthetic routes: Lawesson’s Reagent (Direct) , Hydrosulfide Displacement (Nucleophilic) , and Thio-Transfer (Anhydride) .
Part 1: Route Selection & Experimental Design

Q: Which synthetic route should I choose for my specific substrate? A: Selection depends on the stability of your substrate (acid sensitivity) and the availability of precursors. Use the decision matrix below.

RouteSelection Start Start: Substrate Analysis HasAcid Substrate is Carboxylic Acid (R-COOH)? Start->HasAcid HasChloride Substrate is Acid Chloride (R-COCl)? HasAcid->HasChloride No Sensitive Acid/Base Sensitive? HasAcid->Sensitive Yes Scale Scale > 10g? HasChloride->Scale Yes RouteA Route A: Lawesson's Reagent (Direct Thionation) Best for: R-COOH, small scale Sensitive->RouteA No (Stable to Heat) RouteC Route C: Thio-Transfer (AcSH + R-COCl) Best for: Fatty thioacids, mild conditions Sensitive->RouteC Yes (Mild conditions needed) RouteB Route B: NaSH/H2S Displacement (Nucleophilic) Best for: R-COCl, robust substrates Scale->RouteB No (Complex R) RouteD Route D: Anhydride + H2S (Industrial) Best for: Simple Thioacetic Acid (AcSH) Scale->RouteD Yes (Simple R)

Caption: Decision matrix for selecting the optimal thioacid synthesis pathway based on substrate functionality and scale.

Part 2: Detailed Protocols & Optimization
Protocol A: Direct Thionation with Lawesson’s Reagent (LR)

Best for converting Carboxylic Acids directly to Thioacids without acid chloride formation.

Standard Protocol:

  • Stoichiometry: 1.0 equiv R-COOH : 0.55 equiv Lawesson’s Reagent.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher temp).

  • Conditions: Microwave irradiation (100°C, 10-15 min) or Reflux (DCM: 12h, Toluene: 2h).

  • Workup: Filter off LR byproducts. Flash chromatography (silica) is possible but risky due to stability.

Troubleshooting Table: Lawesson’s Reagent

IssueProbable CauseCorrective Action
Low Conversion Incomplete "Wittig-like" cycle.Switch from DCM (reflux 40°C) to Toluene (110°C) or use Microwave irradiation.
Product is Yellow/Orange Contamination with P-S byproducts.Use a short plug of silica immediately. Note: LR byproducts are difficult to remove completely without chromatography.
Reversion to Acid Hydrolysis on silica gel.Deactivate silica with 1% Et3N or avoid column; use Kugelrohr distillation if volatile.
Protocol B: Nucleophilic Displacement (Acid Chloride + NaSH)

Best for high yields from activated acids.

Standard Protocol:

  • Activation: Convert R-COOH to R-COCl (SOCl2 or Oxalyl Chloride). Remove excess chlorinating agent strictly (vac).

  • Displacement: Dissolve NaSH (2.0 equiv) in anhydrous MeOH or DMF at 0°C.

  • Addition: Add R-COCl dropwise. Exotherm control is critical.

  • Quench: Acidify with cold 1M HCl/H2SO4, extract with DCM.

Troubleshooting Table: NaSH Displacement

IssueProbable CauseCorrective Action
Diacyl Disulfide (R-COS-SOC-R) formed Oxidation of NaSH or product by air.Degas all solvents with Argon/N2. Perform reaction under strict inert atmosphere. Add trace reducing agent (DTT) during workup.
Low Yield (Hydrolysis) Wet NaSH or solvent.Use anhydrous NaSH (commercial "flakes" are ~70% and contain water). Dry NaSH under vacuum/P2O5 or use H2S gas in dry Pyridine.
Violent Exotherm Uncontrolled addition.Dilute R-COCl in DCM before addition. Cool to -10°C.
Part 3: Critical Stability & Purification Logic

Q: My thioacid degrades during purification. How do I stabilize it? A: Thioacids are inherently unstable compared to carboxylic acids. They exist in equilibrium between the O-acid (thione) and S-acid (thiol) forms, with the S-acid dominating.

  • Avoid Silica Gel: Silica is slightly acidic and hygroscopic, promoting hydrolysis (

    
    ).
    
  • Alternative Purification:

    • Distillation: For volatile thioacids (e.g., Thioacetic acid bp ~88-91°C), vacuum distillation is the gold standard.

    • Salt Formation: Convert to the Potassium salt (R-COSK) using KH/THF, precipitate, wash, and re-acidify immediately before use.

Q: Why does my product smell like rotten eggs even after workup? A: This indicates free


 or hydrolysis.
  • The "Lead Acetate" Test: Test the headspace with lead acetate paper. Blackening =

    
    .
    
  • Scrubbing Protocol: Vent all rotary evaporator exhaust through a bleach (sodium hypochlorite) trap to oxidize volatile sulfur species immediately.

Part 4: Mechanism & Signaling (Graphviz)

Understanding the Oxidative Dimerization pathway is crucial for preventing yield loss. Thioacids readily dimerize to diacyl disulfides in the presence of base and air.

Dimerization Thioacid Thioacid (R-COSH) Thioacetate Thioacetate Anion (R-COS⁻) Thioacid->Thioacetate Base (Deprotonation) Radical Thioacyl Radical (R-COS•) Thioacetate->Radical Oxidation (O2/Air) Disulfide Diacyl Disulfide (R-COS-SOC-R) (DEAD END PRODUCT) Radical->Disulfide Dimerization Prevention PREVENTION: 1. Acidic Workup 2. Degassed Solvents Prevention->Thioacetate Inhibits

Caption: Pathway of oxidative dimerization. Keeping the pH acidic and excluding oxygen prevents the formation of the thermodynamic dead-end product (Disulfide).

References
  • Synthesis of Thioacids via Lawesson's Reagent

    • Title: A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent
    • Source: N
    • URL: [Link]

  • NaSH/Acid Chloride Method & Peptide Utility

    • Title: Thioacetic Acid/NaSH-Mediated Synthesis of N-Protected Amino Thioacids
    • Source: Journal of Organic Chemistry (ACS)
    • URL: [Link]

  • Industrial Preparation of Thioacetic Acid

    • Title: Preparation of thio-acetic acid (Acetic Anhydride + H2S)
    • Source: Journal of the American Chemical Society
    • URL: [Link]

  • Fatty Thioacid Synthesis (Thio-Transfer)

    • Title: A simple and efficient synthesis of f
    • Source: Journal of Lipid Research
    • URL: [Link]

Sources

Optimization

How to remove unreacted starting materials from 2-((2-Methoxyphenyl)thio)acetic acid

Technical Support Guide: Purification of 2-((2-Methoxyphenyl)thio)acetic Acid Executive Summary The synthesis of 2-((2-Methoxyphenyl)thio)acetic acid typically involves the nucleophilic substitution of 2-methoxybenzeneth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 2-((2-Methoxyphenyl)thio)acetic Acid

Executive Summary

The synthesis of 2-((2-Methoxyphenyl)thio)acetic acid typically involves the nucleophilic substitution of 2-methoxybenzenethiol with chloroacetic acid under basic conditions. The most persistent and problematic impurity in this workflow is the unreacted starting material, 2-methoxybenzenethiol .

This guide addresses the removal of this thiol, which poses two challenges:

  • Olfactory Contamination: Thiols have low odor thresholds ("stench").

  • Chemical Similarity: Both the product and the impurity are acidic, making standard acid-base extractions tricky if not performed with precise pH control.

Part 1: Diagnostic & Impurity Profiling

Before initiating purification, confirm the nature of your impurities.

ImpurityChemical NaturepKa (Approx)Solubility BehaviorDiagnostic
2-Methoxybenzenethiol Weak Acid (Thiophenol)~6.6Organic soluble; Water soluble only at pH > 8Strong sulfur/meaty odor.[1]
Disulfide Dimer Neutral OrganicN/AOrganic soluble; Insoluble in water at all pHUV active, non-polar spot on TLC.
Chloroacetic Acid Strong Acid~2.8Highly water solubleLow Rf on TLC; rarely an issue after aqueous workup.
Target Product Carboxylic Acid~3.5 - 3.8Organic soluble; Water soluble at pH > 5Product spot.

Part 2: The "pH-Swing" Extraction Protocol

The Logic: The separation relies on the pKa differential .

  • Target Acid (pKa ~3.5): At pH 5.5, it is >99% ionized (Carboxylate,

    
    ) and stays in the water.
    
  • Impurity Thiol (pKa ~6.6): At pH 5.5, it is >90% protonated (

    
    ) and stays in the organic layer.
    

Step-by-Step Methodology:

  • Initial Dissolution (High pH):

    • Dissolve the crude reaction mixture in 1M NaOH (or saturated

      
      ). Ensure pH is >10.
      
    • Result: Both Product and Thiol are deprotonated and dissolved in water.

  • The "Neutral" Wash (Remove Disulfides):

    • Wash the aqueous alkaline solution with an organic solvent (e.g., Ethyl Acetate or DCM ) 2x.

    • Action: Discard the organic layer. This removes neutral impurities like the disulfide dimer (2,2'-dimethoxydiphenyl disulfide).

  • The "Selective" Extraction (Remove Thiol):

    • CRITICAL STEP: Carefully adjust the aqueous phase pH to 5.0 – 5.5 using dilute HCl or Acetic Acid. Use a calibrated pH meter.

    • Mechanism:[2] At this pH, the Target Acid remains soluble (ionized), but the Thiol regenerates its protonated, lipophilic form.

    • Extract the aqueous phase with Ethyl Acetate (3x).

    • Action:Discard the organic layer. It contains the unreacted Thiol.

  • Final Isolation (Recover Product):

    • Acidify the aqueous phase to pH 1.0 using 6M HCl.

    • The Target Acid will precipitate (if solid) or oil out.[3]

    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      

Part 3: The Oxidative "Polishing" Strategy

If the "pH-Swing" does not fully remove the thiol odor, use oxidation to convert the volatile thiol into a non-volatile, neutral disulfide, which is easier to wash away.

Protocol:

  • Dissolve the semi-pure product in dilute base (pH > 9).

  • Add a mild oxidant. Trace Iodine (

    
    )  is effective (titrate until a faint yellow color persists) or bubble air through the solution for 2 hours.
    
    • Reaction:

      
       (Disulfide).
      
  • Perform an organic wash (Ethyl Acetate). The neutral disulfide moves to the organic layer.

  • Acidify the aqueous layer to pH 1 and recover the product.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow of the purification process.

PurificationWorkflow Start Crude Mixture (Acid, Thiol, Disulfide) Step1 Dissolve in 1M NaOH (pH > 10) Start->Step1 Wash1 Wash with Ethyl Acetate Step1->Wash1 Org1 Organic Layer: Disulfides (Neutral) Wash1->Org1 Remove Aq1 Aqueous Layer: Product (Ionized) + Thiol (Ionized) Wash1->Aq1 Keep Step2 Adjust pH to 5.0 - 5.5 Aq1->Step2 Wash2 Extract with Ethyl Acetate Step2->Wash2 Org2 Organic Layer: Thiol (Protonated) Wash2->Org2 Remove (Thiol) Aq2 Aqueous Layer: Product (Ionized) Wash2->Aq2 Keep (Product) Step3 Acidify to pH 1.0 Aq2->Step3 Final Precipitate / Extract Pure Product Step3->Final

Figure 1: Selective Acid-Base Extraction Flowchart based on pKa differentiation.

Part 5: Troubleshooting & FAQs

Q: The product is oiling out during the pH 5.5 step. What should I do? A: This suggests the product might be slightly less acidic or the concentration is too high. Dilute the aqueous phase with more water. If oiling persists, add a small amount of methanol to the aqueous phase to increase solubility, but ensure the bulk solvent remains water to maintain the pKa selectivity.

Q: I still smell the thiol after the column. Why? A: Thiols can streak on silica gel. If you must use chromatography, add 1% Acetic Acid to your eluent to keep the product protonated and tight. However, the oxidative wash (Part 3) is far superior to chromatography for removing trace thiols.

Q: Can I use recrystallization? A: Yes. Arylthioacetic acids often crystallize well from Toluene/Hexane or Ethanol/Water .

  • Toluene/Hexane: Dissolve in minimum hot toluene, add hexane until cloudy, cool slowly. The thiol (liquid) usually stays in the mother liquor.

References

  • pKa Data for Thiophenols

    • Source: ChemicalBook. "2-Methoxybenzenethiol Properties."[4] The pKa of 2-methoxybenzenethiol is approximately 6.62.[1]

  • General Synthesis of Arylthioacetic Acids

    • Source: BenchChem. "2-((2-Methoxyphenyl)thio)acetic Acid Structure and Synthesis."
  • Separation of Thiols and Acids

    • Source: Google Patents. "Process for separation of phenols from thiophenols."[5] (Illustrates the principle of fractional distillation/extraction based on acidity/volatility).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-((2-Methoxyphenyl)thio)acetic Acid

Executive Summary & Compound Profile Compound: 2-((2-Methoxyphenyl)thio)acetic acid CAS: 18619-21-1 Functional Class: Thioether-Carboxylic Acid Key Application: Frequently utilized as a building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-((2-Methoxyphenyl)thio)acetic acid CAS: 18619-21-1 Functional Class: Thioether-Carboxylic Acid Key Application: Frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of PPAR agonists (similar to GW501516 or fibrates) and metabolic disease targets [1, 4].

Technical Advisory: This compound presents a "dual-threat" stability profile due to its two reactive functional groups:

  • Thioether (-S-): Highly susceptible to oxidation to sulfoxide (

    
    ) and sulfone (
    
    
    
    ).
  • Carboxylic Acid (-COOH): Prone to esterification in alcohol solvents and salt formation in basic media.

This guide provides the necessary protocols to maintain compound integrity during storage and experimental workflows.

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in preventing degradation.

Solvent SystemSolubilityStability RiskRecommendation
DMSO (Dimethyl Sulfoxide) Excellent (>50 mM)Moderate/High Use for Frozen Stock Only. DMSO can act as an oxidant over time, converting the thioether to sulfoxide, especially if the DMSO is "wet" or stored at RT [2, 3].
Methanol / Ethanol Good High Avoid for Storage. The carboxylic acid group can undergo Fischer esterification (forming methyl/ethyl esters), especially if trace acid is present [5].
DMF / DMA Good Low/Moderate Preferred for RT Assays. Less oxidizing than DMSO, but hygroscopic. Keep anhydrous.
Water (Neutral pH) Poor Low Not recommended for stock solutions due to precipitation.
Water (Basic pH > 8) Good Low Soluble as the carboxylate salt. Stable for short-term aqueous assays.
Degradation Pathways & Troubleshooting

Understanding the specific degradation mechanisms is essential for interpreting LC-MS data and troubleshooting purity issues.

Visualizing Degradation Risks

The following diagram maps the two primary failure modes: Oxidation (common in DMSO/Air) and Esterification (common in Alcohols).

DegradationPathways Compound 2-((2-Methoxyphenyl)thio)acetic acid (MW: 198.2) Sulfoxide Sulfoxide Impurity (M+16: 214.2) Compound->Sulfoxide Oxidation (Peroxides, DMSO, Air) MethylEster Methyl Ester Impurity (M+14: 212.2) Compound->MethylEster Esterification (MeOH + Trace Acid) Sulfone Sulfone Impurity (M+32: 230.2) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Primary degradation pathways. Note the mass shifts (+16 Da for oxidation, +14 Da for methyl esterification) visible in LC-MS.

Troubleshooting Guide (Q&A)

Q1: I see a new peak in my LC-MS at M+16 (Mass 214.2). What happened?

  • Diagnosis: Your compound has oxidized to the sulfoxide .[1]

  • Cause: This is common if the compound was stored in DMSO at room temperature for >24 hours, or if the solvent (THF/Ether) contained peroxides. Thioethers are electron-rich and scavenge oxygen species easily [3].

  • Solution: Repurify or discard. For future experiments, degas solvents and store under nitrogen/argon.

Q2: My compound is precipitating when I dilute the DMSO stock into cell culture media.

  • Diagnosis: Solubility crash due to pH/Hydrophobicity.

  • Cause: The carboxylic acid is protonated (neutral) at acidic or neutral pH, making it hydrophobic.

  • Solution: Ensure the final buffer pH is slightly basic (pH 7.4–8.0) to keep the carboxylic acid deprotonated (

    
    ), which drastically improves solubility.
    

Q3: I stored my sample in Methanol at 4°C, and now I see a peak at M+14 (Mass 212.2).

  • Diagnosis: You have formed the methyl ester .

  • Cause: Carboxylic acids react with alcohols to form esters. This reaction is slow at 4°C but significant over weeks, especially if the methanol is not anhydrous or contains trace acid impurities [5].

  • Solution: Never store carboxylic acids in reactive alcohols (MeOH, EtOH). Use Acetonitrile (ACN) or DMSO for storage.

Experimental Workflow: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific experimental stage.

SolventSelection Start Start: Choose Solvent Duration Storage Duration? Start->Duration LongTerm > 24 Hours Duration->LongTerm ShortTerm Immediate Use Duration->ShortTerm StockSolvent Use DMSO (Anhydrous) Store at -20°C or -80°C LongTerm->StockSolvent AssayType Assay Type? ShortTerm->AssayType Cellular Cell Culture AssayType->Cellular Chemical Chemical Reaction AssayType->Chemical CellSolvent Dissolve in DMSO Dilute into Buffer (pH > 7.4) Cellular->CellSolvent ChemSolvent Use DCM, DMF, or ACN Avoid Alcohols Chemical->ChemSolvent

Figure 2: Decision tree for minimizing stability risks during solvent selection.

Storage & Handling Protocol

To ensure maximum shelf-life (1–2 years), adhere to these strict conditions:

  • Solid State:

    • Store at -20°C .

    • Keep in a tightly sealed vial under Argon or Nitrogen to prevent oxidation.

    • Protect from light (amber vials or foil wrap).

  • Stock Solutions:

    • Solvent: Anhydrous DMSO is the standard, but aliquotting is mandatory .

    • Method: Prepare a high-concentration stock (e.g., 100 mM), divide into single-use aliquots (e.g., 50 µL), and freeze at -80°C.

    • Why? Repeated freeze-thaw cycles introduce moisture (condensation), which accelerates oxidation and precipitation [2].

References
  • PubChem. (2025). 2-((2-Methoxyphenyl)thio)acetic acid Compound Summary. National Library of Medicine. Link

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Link

  • Wegler, C., et al. (2024). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Link

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications. Molecules. Link

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Link

Sources

Optimization

Technical Support Center: Thioacetic Acid Synthesis Optimization

Topic: Optimizing Catalyst Selection for Thioacetic Acid (TAA) Production Introduction: The Catalytic Landscape Thioacetic acid ( ) is a notorious reagent—volatile, noxious, and prone to hydrolysis—yet indispensable for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection for Thioacetic Acid (TAA) Production

Introduction: The Catalytic Landscape

Thioacetic acid (


) is a notorious reagent—volatile, noxious, and prone to hydrolysis—yet indispensable for introducing sulfur into pharmaceutical intermediates. While the synthesis appears simple on paper, the choice of catalyst dictates the yield, purity, and safety profile of the reaction.

In this guide, we move beyond standard textbook recipes to address the kinetic bottlenecks and selectivity issues (specifically the formation of diacetyl sulfide) that plague scale-up. We will focus on the two primary synthetic pathways: the industrial Acetic Anhydride (


) + 

route and the laboratory Acetyl Chloride + NaSH (Phase Transfer) route.

Module 1: Catalyst Selection Logic

Before selecting a catalyst, you must define your feedstock constraints. Use the following decision matrix to select the appropriate catalytic system.

CatalystSelection Start Start: Define Feedstock H2S_Gas Feedstock: H2S Gas + Acetic Anhydride Start->H2S_Gas Sulfide_Salt Feedstock: NaSH/Na2S + Acetyl Chloride Start->Sulfide_Salt Batch_Mode Batch Mode H2S_Gas->Batch_Mode Flow_Mode Continuous Flow H2S_Gas->Flow_Mode Biphasic Biphasic System (DCM/Water) Sulfide_Salt->Biphasic Cat_Homogeneous Homogeneous Base (Pyridine/DMAP) Batch_Mode->Cat_Homogeneous High Activity Cat_Heterogeneous Solid Base Resin (PVP/Amberlyst A21) Flow_Mode->Cat_Heterogeneous Ease of Separation Cat_PTC Phase Transfer Catalyst (TBAB/Aliquat 336) Biphasic->Cat_PTC Interfacial Transport

Figure 1: Decision matrix for catalyst selection based on feedstock availability and reactor configuration.

Module 2: The Anhydride Route (Homogeneous Catalysis)

Reaction:



This is the standard industrial route. While the reaction can proceed thermally, it is slow and requires high pressure. Alkaline catalysts are superior to acidic catalysts here; acidic conditions retard


 absorption and promote the formation of the unwanted byproduct, diacetyl sulfide (

).[1]
The Gold Standard: DMAP (4-Dimethylaminopyridine)

While pyridine is the traditional catalyst, DMAP is 10^4 times more active. It functions as a nucleophilic catalyst , not just a base.

Mechanistic Insight

DMAP attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by


 than the anhydride itself.

DMAP_Mechanism DMAP DMAP Catalyst Intermediate N-Acetylpyridinium (Active Species) DMAP->Intermediate Attacks Anhydride Anhydride Acetic Anhydride Anhydride->Intermediate Product Thioacetic Acid + Acetic Acid Intermediate->Product H2S Attack H2S H2S (Nucleophile) H2S->Product Product->DMAP Catalyst Regenerated

Figure 2: Catalytic cycle of DMAP. The formation of the N-acetylpyridinium salt lowers the activation energy for H2S attack.

Troubleshooting Guide: Anhydride Route

Q: My reaction is producing significant amounts of Diacetyl Sulfide (


). Why? 
  • Cause: This is often due to "over-acylation." If the concentration of free

    
     is low relative to the anhydride, the newly formed Thioacetic Acid (
    
    
    
    ) will compete with
    
    
    as a nucleophile, attacking another molecule of anhydride to form
    
    
    .
  • Solution:

    • Increase

      
       Pressure:  Ensure the system is saturated with 
      
      
      
      before heating.
    • Switch Catalyst: If using strong mineral acids, stop. Switch to Pyridine (1-2 mol%) or DMAP (0.1 mol%). Base catalysis favors the formation of the thioacetate anion, which is less likely to couple than the neutral thiol in acidic media [1].

    • Temperature Control: Keep reaction temperature below 60°C.

      
       formation is favored at higher temperatures.
      

Q: The reaction rate is sluggish despite using Pyridine.

  • Cause: Pyridine is a weak nucleophile.

  • Solution: Spike the reaction with DMAP (0.05 - 0.1 mol%) . You do not need to replace the pyridine entirely; a "cocktail" of Pyridine (solvent/base) + catalytic DMAP provides the best balance of cost and kinetics.

Module 3: The Salt Route (Phase Transfer Catalysis)

Reaction:



For labs unable to handle


 cylinders, using Sodium Hydrosulfide (

) is safer. However,

is water-soluble, and Acetyl Chloride is organic-soluble and hydrolytically unstable. A Phase Transfer Catalyst (PTC) is mandatory to shuttle the hydrosulfide anion (

) into the organic phase before the acetyl chloride hydrolyzes.
Catalyst Comparison Data
Catalyst ClassSpecific CatalystTypical LoadingYield (2h)ProsCons
Quaternary Ammonium TBAB (Tetrabutylammonium bromide)1-3 mol%85-92% Cheap, easy removal (water wash).Hygroscopic.
Quaternary Ammonium Aliquat 336 (Methyltrioctylammonium chloride)1-3 mol%88-94%Liquid (easy dosing), highly lipophilic.Hard to remove; can contaminate product.
Crown Ether 18-Crown-6 0.5-1 mol%95%Highest selectivity.Prohibitively expensive for scale-up.
None N/AN/A<30%N/AMassive hydrolysis of acetyl chloride.
Experimental Protocol: PTC-Catalyzed Synthesis
  • Setup: 3-neck flask with mechanical stirrer (magnetic stirring is insufficient for biphasic systems).

  • Aqueous Phase: Dissolve

    
     (1.2 equiv) in minimal water at 0°C.
    
  • Organic Phase: Dissolve TBAB (0.02 equiv) in Dichloromethane (DCM).

  • Addition: Add Acetyl Chloride (1.0 equiv) dropwise to the biphasic mixture at 0°C.

    • Critical: The reaction is exothermic. Maintain <5°C to prevent hydrolysis.

  • Workup: Separate phases. The TAA is in the DCM layer.[2] Wash with dilute HCl (to protonate any thioacetate salts), dry over

    
    , and distill.
    

Module 4: Purification & Safety (Post-Catalysis)

Q: My distilled product has a lingering "rotten egg" smell even after purification.

  • Issue: Residual

    
    .
    
  • Fix: Sparge the crude reaction mixture with Nitrogen (

    
    ) for 30 minutes before distillation. Pass the exhaust gas through a bleach scrubber.
    

Q: The product turns pink/red upon storage.

  • Issue: Trace metal contamination (Iron/Copper) forming colored complexes with the thioacid.

  • Fix: Ensure all catalysts and reagents are metal-free. Add a pinch of EDTA during the aqueous wash step if using the PTC route.

References

  • Clarke, H. T.; Hartman, W. W. (1945). "Thiolacetic Acid".[1][3][4][5][6] Organic Syntheses, Coll.[1] Vol. 3, p. 363.

    • Foundational text establishing the superiority of alkaline catalysis over acidic catalysis for the anhydride route.[1]

  • Neises, B.; Steglich, W. (1978).[7] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524.

    • Definitive mechanism of DMAP-catalyzed acyl
  • Hofle, G.; Steglich, W.; Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts". Angewandte Chemie International Edition, 17(8), 569-583.

    • Review covering the kinetic advantages of DMAP over pyridine.

Sources

Troubleshooting

Technical Support Center: High-Throughput Synthesis of 2-((2-Methoxyphenyl)thio)acetic Acid

Ticket ID: #RXN-OPT-2024-001 Topic: Reaction Rate Acceleration & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Kinetic Barrier You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-2024-001 Topic: Reaction Rate Acceleration & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic Barrier

You are experiencing prolonged reaction times (6–12+ hours) in the synthesis of 2-((2-Methoxyphenyl)thio)acetic acid . This is a classic nucleophilic substitution (


), but the specific substrate presents unique kinetic challenges compared to its para- or meta- isomers.
Root Cause Analysis
  • Ortho-Steric Hindrance: The methoxy group at the ortho position (C2) creates steric bulk near the nucleophilic sulfur center. This raises the activation energy (

    
    ) required for the sulfur to attack the 
    
    
    
    -carbon of the chloroacetic acid.
  • Phase Incompatibility: Standard protocols often use aqueous base (NaOH) and an organic solvent. The thiolate anion is generated in the aqueous phase, while the electrophile (if using esters) or the reaction interface is often lipophilic. Without a transfer agent, the reaction is diffusion-limited.

  • Electronic "Trap": While the methoxy group is electron-donating (increasing nucleophilicity), the oxygen atom can chelate with the alkali metal counter-ion (

    
     or 
    
    
    
    ), stabilizing the thiolate salt and making it less reactive (tight ion pairing).

Reaction Mechanism & Pathway Visualization[1][2]

To solve the speed issue, we must visualize the bottleneck. The diagram below illustrates the standard pathway and the specific transition state we are targeting for acceleration.

ReactionMechanism cluster_optimization Optimization Zone Reactants Reactants 2-Methoxythiophenol + Chloroacetic Acid Base Base Activation (NaOH/KOH) Reactants->Base Deprotonation Intermediate Intermediate Species Thiolate Anion (Ar-S⁻ Na⁺) (Tight Ion Pair) Base->Intermediate Generates Nucleophile TS Transition State SN2 Attack (Sterically Hindered) Intermediate->TS Rate Limiting Step (Requires Energy/Catalyst) Product Final Product 2-((2-Methoxyphenyl)thio) acetic acid TS->Product - NaCl

Figure 1: Mechanistic pathway highlighting the rate-limiting transition state where steric hindrance and ion-pairing reduce reaction velocity.

Acceleration Protocols

We recommend two distinct pathways to reduce reaction time from 12 hours to <30 minutes . Choose the protocol that fits your available equipment.

Protocol A: Microwave-Assisted Synthesis (Fastest)

Best for: Small to medium scale library synthesis.

The Logic: Microwave irradiation provides direct dielectric heating. The polar solvent and the ionic thiolate intermediate absorb microwave energy efficiently, creating localized "hot spots" that overcome the steric barrier of the ortho-methoxy group.

ParameterStandard Thermal MethodMicrowave Optimized Method
Reaction Time 8 – 12 Hours10 – 20 Minutes
Temperature Reflux (80–100°C)120°C (Pressurized)
Solvent Ethanol/WaterEthanol/Water (1:1) or DMF
Base NaOH (2.0 equiv)Cs₂CO₃ (1.5 equiv) or KOH
Yield 65 – 75%85 – 92%

Step-by-Step Guide:

  • Charge: In a 10 mL microwave process vial, add 2-methoxythiophenol (1.0 mmol), chloroacetic acid (1.2 mmol), and Cs₂CO₃ (1.5 mmol).

    • Note: Cesium carbonate is preferred over Sodium hydroxide in microwave synthesis because the larger Cesium cation reduces tight ion pairing, making the sulfur more nucleophilic ("Naked Anion" effect).

  • Solvent: Add 3 mL of Ethanol/Water (1:1). Cap the vial with a crimp top and Teflon septum.

  • Irradiate: Set the microwave reactor to Dynamic Mode :

    • Target Temp: 120°C

    • Hold Time: 15 minutes

    • Max Power: 200W (High absorption expected)

    • Max Pressure: 15 bar

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2. The product will precipitate. Filter and wash with cold water.[1]

Protocol B: Phase Transfer Catalysis (PTC) (Scalable)

Best for: Large scale (>10g) or when microwave is unavailable.

The Logic: Using a quaternary ammonium salt (TBAB) acts as a shuttle. It pairs with the thiolate anion, pulls it into the organic phase (or interface), and separates it from the sodium cation. This disrupts the chelation caused by the ortho-methoxy group.

ComponentSpecificationRole
Catalyst TBAB (Tetrabutylammonium bromide)Transfers thiolate to organic phase; breaks ion pairs.
Load 5 - 10 mol%Sufficient for catalytic turnover.
Solvent System Toluene / 50% aq. NaOHBiphasic system allows easy separation.

Step-by-Step Guide:

  • Prepare Aqueous Phase: Dissolve NaOH (2.5 equiv) in minimal water (creates a 50% w/v solution).

  • Prepare Organic Phase: Dissolve 2-methoxythiophenol (1.0 equiv) and TBAB (0.05 equiv) in Toluene.

  • Combine: Add the organic phase to the aqueous base. Stir vigorously (high shear is critical).

  • Initiate: Add Chloroacetic acid (1.1 equiv) slowly (exothermic).

  • Heat: Reflux at 90°C.

    • Result: Reaction completion typically in 1.5 – 2 hours (vs. 12h without PTC).

  • Workup: Separate layers. The product is in the aqueous layer (as the salt). Acidify the aqueous layer to precipitate the free acid.

Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose stalling reactions.

Troubleshooting Start Start: Reaction Incomplete after 2 Hours CheckTLC Check TLC/LCMS Is starting thiol remaining? Start->CheckTLC YesThiol Yes, Thiol remains CheckTLC->YesThiol Stalled NoThiol No, Thiol consumed but low product yield CheckTLC->NoThiol Side Reactions TempCheck Is Temperature > 80°C? YesThiol->TempCheck OxidationCheck Is Disulfide Dimer Present? (Check LCMS M+ = Dimer) NoThiol->OxidationCheck IncreaseTemp Increase Temp (Switch to Microwave) TempCheck->IncreaseTemp No AddPTC Add 10 mol% TBAB (Solubility Issue) TempCheck->AddPTC Yes Degas Degas Solvents (N2 purge) Thiol is oxidizing OxidationCheck->Degas Yes CheckpH Check pH Ensure pH > 10 during rxn OxidationCheck->CheckpH No

Figure 2: Troubleshooting logic flow for reaction stalling or impurity formation.

Frequently Asked Questions (FAQs)

Q1: Why is the ortho-methoxy analog slower than the para-methoxy analog? A: The para-methoxy group exerts an electron-donating effect (+M) without steric hindrance. The ortho-methoxy group also donates electrons, but it physically blocks the approach of the electrophile (chloroacetic acid) to the sulfur atom. Furthermore, the ortho-oxygen can coordinate with the cation (


), creating a stable, less reactive cyclic transition state.

Q2: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  Yes, and it is often preferred in Acetone or DMF. However, for the fastest rates, Cesium Carbonate (

)
is superior because the large Cesium ion does not stabilize the thiolate as tightly as Potassium or Sodium, leaving the sulfur "naked" and highly reactive.

Q3: My product is an oil, not a solid. How do I crystallize it? A: This is common if impurities (disulfides) are present.

  • Dissolve the oil in dilute NaOH (pH 12).

  • Wash this aqueous layer with Ethyl Acetate (removes non-acidic impurities/disulfides).

  • Acidify the aqueous layer slowly with HCl. The pure acid should precipitate as a white solid. Recrystallize from Ethanol/Water.

Q4: Is an inert atmosphere required? A: Highly recommended. Thiophenols oxidize easily to disulfides (


) in the presence of air and base. Sparging your solvent with Nitrogen for 10 minutes prior to reaction will significantly improve yield and purity.

References

  • Microwave-Assisted Synthesis of Aryl Sulfides

    • Title: Microwave-Assisted Synthesis of Aryl Sulfides and Their Deriv
    • Source: MDPI (Molecules).
    • Context: Demonstrates the reduction of reaction times from hours to minutes for sulfur-carbon bond form
    • URL:[Link]

  • Phase Transfer Catalysis Protocols

    • Title: Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.[2]

    • Source: MDPI (C
    • Context: Details the mechanism of TBAB/TEBA in transferring anions in biphasic systems, crucial for the PTC protocol described.
    • URL:[Link][3][4]

  • Thiol-Haloacid Substitution Kinetics

    • Title: Preparation of Thiolacetic Acid Deriv
    • Source: Organic Syntheses, Coll. Vol. 4, p.927.
    • Context: Foundational text on the displacement of chloroacetic acid by sulfur nucleophiles.
    • URL:[Link]

  • Ortho-Effect & Steric Hindrance

    • Title: Steric and Electronic Effects in the Synthesis of Ortho-Substituted Thioethers.
    • Source: Journal of Chemical Research (via ResearchG
    • Context: Explains the specific kinetic retardation caused by ortho-substituents in Williamson-type syntheses.
    • URL:[Link]

Sources

Optimization

Common pitfalls in the synthesis of substituted thioacetic acids

Technical Support Center: Synthesis of Substituted Thioacetic Acids Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting S-Alkylation & Thioether Formation ( ) Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Thioacetic Acids

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting S-Alkylation & Thioether Formation (


)

Welcome to the Technical Support Center

You are likely here because your synthesis of substituted thioacetic acids (S-substituted thioglycolic acids) is suffering from low yields, oxidative impurities, or difficult purifications. While the reaction appears deceptively simple—a nucleophilic substitution of an


-haloacid by a thiol—the practical execution in a drug discovery context is riddled with pitfalls.

This guide treats your synthetic protocol as a system. We will debug the "code" of your reaction, focusing on the three most common failure modes: Oxidative Dimerization , pH/Stoichiometry Mismatch , and Workup/Isolation Failures .

Module 1: The Oxidation Trap (Disulfide Formation)

Symptom:

"My LCMS shows a large peak with Mass =


. The desired product is minor or absent."

Root Cause: Thiols (


) are easily oxidized to disulfides (

) by atmospheric oxygen, especially under the basic conditions required to generate the nucleophilic thiolate anion (

). Once formed, disulfides are poor nucleophiles and will not react with chloroacetic acid.

Troubleshooting Protocol:

VariableStandard SettingThe "Fix" (High Rigor)
Atmosphere Nitrogen balloonSparging is mandatory. Bubble inert gas (Ar/N2) through the solvent for 15-30 mins before adding the thiol.
Solvent Water/EthanolDegassed Water/THF or Water/MeOH mixtures. Oxygen solubility in alcohols is higher than you think.
Additives NoneAdd TCEP or phosphine reducing agents if the thiol is precious. (Avoid DTT/BME as they will compete for the alkyl halide).
Order of Addition Mix all

Stir
Sequential: 1. Base + Thiol (under Ar)

2. Add Haloacid solution slowly.

Visual Workflow: The Anaerobic Alkylation

G Start Start: R-SH Degas CRITICAL: Degas Solvent (Sparge N2/Ar 20 min) Start->Degas Base Add Base (pH 9-10) Generate Thiolate Degas->Base Check Check: Is Solution Clear? (Turbidity = Disulfide) Base->Check Check->Degas Turbid (Add TCEP) AddHalo Add Cl-CH2-COOH (Neutralized) Check->AddHalo Clear Product Product: R-S-CH2COOH AddHalo->Product

Caption: Figure 1. Anaerobic workflow to prevent disulfide competition. Note the critical checkpoint for solution clarity before electrophile addition.

Module 2: The pH Paradox & Electrophile Selection

Symptom:

"The reaction is stalled. I see starting material and unreacted chloroacetic acid." OR "I have a complex mixture of side products."

Root Cause: This reaction relies on a delicate pH balance.

  • Too Low (< 7): The thiol is protonated (

    
    ) and is not nucleophilic enough to displace the chloride.
    
  • Too High (> 11):

    • Side Reaction A: Hydrolysis of the alkyl halide (formation of glycolic acid,

      
      ).
      
    • Side Reaction B: If

      
       contains base-sensitive groups (esters, amides), they may degrade.
      
  • The Exotherm Trap: Adding solid chloroacetic acid directly to a basic thiol solution generates massive heat (acid-base neutralization), which can degrade your thiol or cause solvent bumping.

Technical FAQ:

Q: Should I use Chloroacetic acid or Bromoacetic acid?

  • Chloroacetic Acid: Cheap, stable, but slower. Requires heating (50-80°C) or stronger activation (KI catalyst). Best for routine synthesis.

  • Bromoacetic Acid: Much more reactive (

    
     is a better leaving group). Reactions often proceed at Room Temp. Pitfall:  It is more prone to hydrolysis and dimerization. Use strictly stoichiometric amounts.
    

Q: How do I handle the stoichiometry?

  • The "2.2 Rule": You need at least 2 equivalents of base if you start with the free acid (Chloroacetic acid).

    • 1 eq to neutralize the carboxylic acid (

      
      ).
      
    • 1 eq to deprotonate the thiol (

      
      ).
      
    • Recommendation: Pre-neutralize the chloroacetic acid in a separate flask with 1 eq of base, then add this solution to your thiolate.

Mechanistic Logic:

Logic Substrate Thiol (R-SH) + Haloacid (X-CH2COOH) pH_Low pH < 8 Protonated Thiol Substrate->pH_Low pH_Opt pH 9-10 Thiolate (RS-) Substrate->pH_Opt pH_High pH > 12 Hydrolysis Risk Substrate->pH_High Result_Low No Reaction pH_Low->Result_Low Result_Opt Product Formation (SN2 Attack) pH_Opt->Result_Opt Result_High Impurity: HO-CH2COOH + Thiol Oxidation pH_High->Result_High

Caption: Figure 2. pH-dependent reaction outcomes.[1] The "Sweet Spot" is typically pH 9-10.

Module 3: Purification & Workup (The "Oily Mess" Syndrome)[1][2]

Symptom:

"My product is an oil that smells terrible and won't crystallize. NMR shows trapped solvent."

Root Cause: Substituted thioacetic acids are often amphiphilic. The carboxylic acid makes them water-soluble at high pH, while the thioether/aryl chain makes them greasy. They are notoriously difficult to crystallize and often trap solvents.

Isolation Protocol (The "Acid Crash"):

  • Quench: Cool reaction to 0°C.

  • Wash (Basic): Crucial Step. While the product is still in the basic reaction mixture (as the carboxylate salt), wash the aqueous layer with Ethyl Acetate or Ether.

    • Why? This removes unreacted thiol (disulfides) and non-acidic organic impurities. Your product stays in the water.

  • Acidify: Carefully add 1M HCl to the aqueous layer until pH ~2.

    • Observation: The product should precipitate as a solid or oil out.

  • Extract: Extract the now-acidic aqueous layer with EtOAc (

    
    ).
    
  • Odor Control: Wash the organic layer with 10% Sodium Hypochlorite (Bleach) solution.

    • Why? This oxidizes any residual trace thiols to sulfonates/sulfates, killing the smell. Warning: Do not do this if your product has other oxidation-sensitive groups (alkenes, amines).

References

  • Synthesis of Thioglycolic Acid. PrepChem. Detailed protocols for the condensation of chloroacetic acid with sodium hydrosulfide/disulfide.

  • Reactions of Thiols: Acidity and Oxidation.Chemistry LibreTexts. Fundamental mechanisms of thiol acidity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and oxidative dimerization pitfalls. 
    
  • Process for preparing S-aryl-thioglycolic acids. Google Patents (EP0067352B1). Industrial scale conditions for reacting aryl diazonium salts or thiols with chloroacetic acid, highlighting pH and temperature controls.

  • Quantification of Thiols and Disulfides. PubMed Central. Discusses the rapid kinetics of thiol oxidation and methods to block free thiols (alkylation) to prevent artifacts.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-((2-Methoxyphenyl)thio)acetic acid

[1] Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-((2-Methoxyphenyl)thio)acetic acid (CAS 18619-21-1).[1] As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-((2-Methoxyphenyl)thio)acetic acid (CAS 18619-21-1).[1] As a critical intermediate in the synthesis of benzothiazoles and sulfur-containing pharmaceutical scaffolds, accurate structural verification of this compound is essential.[1]

We contrast its behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) and compare it with its structural analog, 2-methoxyphenylacetic acid , to highlight the "Heavy Atom Effect" of sulfur on fragmentation kinetics.[1]

Chemical Profile & Instrumentation

PropertySpecification
Compound Name 2-((2-Methoxyphenyl)thio)acetic acid
CAS Number 18619-21-1
Formula C

H

O

S
Molecular Weight 198.24 g/mol
Monoisotopic Mass 198.0351 Da
Key Functional Groups Thioether (-S-), Carboxylic Acid (-COOH), Methoxy (-OCH

)
Recommended Instrumentation Setup
  • GC-MS (EI): Agilent 7890B/5977B or equivalent.[1] Column: DB-5ms (30m x 0.25mm).[1] Source Temp: 230°C. Energy: 70 eV.[1]

  • LC-MS (ESI): Thermo Q-Exactive or Sciex Triple Quad.[1] Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.[1] Mode: Negative Ionization ([M-H]⁻).[1]

Fragmentation Analysis (Electron Ionization)

Under standard 70 eV Electron Ionization, 2-((2-Methoxyphenyl)thio)acetic acid undergoes predictable yet distinct fragmentation driven by the lability of the C-S bond and the stability of the aromatic core.[1]

Primary Fragmentation Pathway (The "Sulfur Effect")

Unlike its oxygen analog, the thioether linkage introduces a "soft" center susceptible to alpha-cleavage.[1]

  • Molecular Ion (M

    
    ) at m/z 198: 
    
    • The radical cation is observed with moderate intensity.[1]

    • Diagnostic Feature: Look for the A+2 isotope peak at m/z 200.[1] The natural abundance of

      
      S (4.2%) combined with 
      
      
      
      C contributions will make this peak significantly higher (~5-6%) than in non-sulfur analogs.[1]
  • Loss of Carboxymethyl Radical (

    
    CH
    
    
    
    COOH)
    
    
    m/z 139:
    • Mechanism: Homolytic cleavage of the S-C(alkyl) bond.[1]

    • Fragment: The 2-methoxybenzenethiol cation (Ar-S

      
      ).[1] This is often the Base Peak  (100% relative abundance) due to resonance stabilization of the sulfur cation by the aromatic ring.[1]
      
  • Loss of Carboxyl Radical (

    
    COOH) 
    
    
    
    m/z 153:
    • Mechanism: Alpha-cleavage adjacent to the carbonyl.[1][2]

    • Fragment: The [Ar-S-CH

      
      ]
      
      
      
      cation. This ion is less stable than the m/z 139 ion but serves as a confirmation of the intact acetic acid chain.
Secondary Rearrangements (Ortho-Effect)

The ortho-methoxy group facilitates specific rearrangements:

  • Loss of Methyl Radical (

    
    CH
    
    
    
    )
    
    
    m/z 183:
    Direct cleavage from the methoxy group.[1]
  • Small Neutral Loss (H

    
    O/CO):  Interaction between the acidic proton and the methoxy oxygen can lead to dehydration-like peaks, though these are less dominant than the sulfur-driven cleavages.[1]
    

Visualization: Fragmentation Pathway[5]

The following diagram illustrates the competitive fragmentation pathways derived from the molecular ion.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 198 [C9H10O3S]+• Frag_153 Loss of •COOH m/z 153 [Ar-S-CH2]+ M_Ion->Frag_153 - 45 Da (•COOH) Frag_139 Base Peak (Loss of •CH2COOH) m/z 139 [Ar-S]+ M_Ion->Frag_139 - 59 Da (•CH2COOH) (Alpha Cleavage) Frag_183 Loss of •CH3 m/z 183 [M - Methyl]+ M_Ion->Frag_183 - 15 Da (•CH3) Frag_109 Thio-phenol Cation m/z 109 [Ar-SH]+ Frag_139->Frag_109 - CH2O (Rearrangement) Frag_77 Phenyl Cation m/z 77 [C6H5]+ Frag_139->Frag_77 - CS / - S

Caption: Figure 1. Proposed EI fragmentation tree for 2-((2-Methoxyphenyl)thio)acetic acid. The m/z 139 ion typically dominates the spectrum due to stable Ar-S+ resonance.[1]

Comparative Analysis

Structural Analog Comparison: Thio vs. Oxy

Comparing 2-((2-Methoxyphenyl)thio)acetic acid (S-Analog) with 2-Methoxyphenylacetic acid (O-Analog).

FeatureS-Analog (This Compound)O-Analog (Alternative)Interpretation
Molecular Weight 198 Da166 Da32 Da shift confirms Sulfur presence.[1]
Base Peak m/z 139 (Ar-S

)
m/z 91 (Tropylium) or 121C-S bond is weaker than C-O, favoring cleavage at the heteroatom.[1]
Isotope Pattern Distinct A+2 (~4.5%)Negligible A+2 (<1%)Sulfur's

S isotope is a definitive marker.[1]
Bond Stability Lower (C-S bond energy ~65 kcal/mol)Higher (C-O bond energy ~85 kcal/mol)S-Analog fragments more easily; M

may be less intense relative to base peak.[1]
Methodological Comparison: EI vs. ESI

For drug development workflows, choosing the right ionization mode is critical for sensitivity.

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion m/z 139 (Fragment)m/z 197 [M-H]⁻ (Molecular Ion)
Fragmentation Extensive (Structural Fingerprint)Minimal (Soft Ionization)
Application Identification of unknowns; Library matching.[1]Quantitation in biological matrices (plasma/urine).[1]
Sensitivity Moderate (Nanogram range)High (Picogram range)
Polarity Pref. Positive ModeNegative Mode (due to carboxylic acid)

Experimental Protocols

Protocol A: GC-MS Identification (EI)

Objective: Confirm structural identity and purity.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate. Derivatization (TMS) is optional but recommended for sharper peaks.[1]

    • TMS Derivatization: Add 50 µL BSTFA + 1% TMCS to 100 µL sample; incubate at 60°C for 30 mins.

  • Injection: 1 µL splitless at 250°C.

  • Gradient: Hold 50°C (1 min)

    
     Ramp 20°C/min to 280°C 
    
    
    
    Hold 5 mins.
  • Data Analysis: Extract ion chromatogram (EIC) for m/z 198 and 139.

Protocol B: LC-MS/MS Quantitation (ESI)

Objective: Trace analysis in biological fluids.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 1.8 µm.[1]

  • Source Parameters:

    • Spray Voltage: -3.5 kV (Negative Mode).[1]

    • Capillary Temp: 320°C.[1]

  • MRM Transitions:

    • Quantifier: 197.0

      
       153.0 (Loss of CO
      
      
      
      ).[1]
    • Qualifier: 197.0

      
       138.0 (Thiophenolate anion).[1]
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid (Oxygen Analog Data).[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Thioacetic Acid Derivatives. (General reference for thio-ether fragmentation rules). Retrieved from [Link][1][3]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for McLafferty and Alpha-cleavage mechanisms).

Sources

Comparative

Comparing the reactivity of ortho, meta, and para isomers of (methoxyphenyl)thio)acetic acid

Executive Summary This guide provides a technical comparison of the ortho- , meta- , and para- isomers of ((methoxyphenyl)thio)acetic acid . These compounds serve as critical building blocks in the synthesis of sulfur-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the ortho- , meta- , and para- isomers of ((methoxyphenyl)thio)acetic acid . These compounds serve as critical building blocks in the synthesis of sulfur-containing heterocycles, particularly thiochroman-4-ones (precursors to thiochromones and benzothiophenes).

Key Findings:

  • Cyclization Efficiency: The Meta-isomer exhibits superior reactivity in Friedel-Crafts cyclization due to cooperative electronic directing effects (Regioselectivity to position 6).

  • Acidity (pKa): The Ortho-isomer is the strongest acid due to the proximity of the inductive electron-withdrawing methoxy group.

  • Steric Profile: The Ortho-isomer suffers from significant steric hindrance at the sulfur center, impacting S-oxidation rates and nucleophilic substitution yields.

Structural & Electronic Landscape

To predict and manipulate the reactivity of these isomers, one must understand the interplay between the thioacetic acid side chain (-S-CH₂-COOH) and the methoxy substituent (-OCH₃) .

Electronic Directing Effects (The "Push-Pull" Dynamic)

Both the Sulfur atom (S) and the Methoxy group (OMe) are Ortho/Para directors for Electrophilic Aromatic Substitution (EAS). However, their relative positions determine whether they "cooperate" or "compete" during cyclization.

IsomerStructureElectronic Interaction (Relative to Cyclization Site)Reactivity Prediction
Ortho 2-OMeConflicting: The cyclization site (C6) is ortho to S but meta to OMe. The OMe group does not stabilize the transition state at C6 via resonance.Low
Meta 3-OMeCooperative: The primary cyclization site (C6) is ortho to S and para to OMe. Both groups electronically activate this position.High (Optimal)
Para 4-OMeConflicting: The cyclization site (C2) is ortho to S but meta to OMe. Similar to the ortho-isomer, resonance stabilization is absent.Moderate/Low
Visualization: Cooperative vs. Conflicting Activation

The following diagram illustrates the electronic flux. Note how the Meta isomer directs electron density exactly where the ring closure needs to occur (C6), whereas the Para isomer directs it away from the closure site (C2).

Reactivity cluster_legend Legend cluster_meta Meta-Isomer (Cooperative) cluster_para Para-Isomer (Conflicting) Activating Activating Effect (+R) Deactivating No Resonance Help M_OMe 3-OMe Group M_Site Cyclization Site (C6) M_OMe->M_Site Directs Para (+R) M_S 1-S Group M_S->M_Site Directs Ortho (+R) P_OMe 4-OMe Group P_Site Cyclization Site (C2) P_OMe->P_Site Meta (No +R) P_S 1-S Group P_S->P_Site Directs Ortho (+R)

Caption: Comparative electronic activation maps. Green arrows indicate resonance reinforcement; dashed red lines indicate lack of resonance stabilization.

Comparative Performance Analysis

Intramolecular Cyclization (Thiochroman-4-one Synthesis)

The primary application of these acids is cyclization using Polyphosphoric Acid (PPA) or Sulfuric Acid.

  • Meta-((methoxyphenyl)thio)acetic acid:

    • Performance: Excellent.

    • Mechanism: Cyclization occurs exclusively at C6 (para to OMe). The product is 7-methoxythiochroman-4-one .

    • Yield: Typically 85-95% .

    • Why: The transition state is stabilized by the methoxy group's resonance donation.

  • Para-((methoxyphenyl)thio)acetic acid:

    • Performance: Poor to Moderate. [1]

    • Mechanism: Cyclization must occur at C2 (meta to OMe). The product is 6-methoxythiochroman-4-one .

    • Yield: Typically 40-60% .

    • Why: The methoxy group activates positions 3 and 5 (ortho to itself), but the ring must close at 2. The mismatch results in slower kinetics and higher susceptibility to polymerization or sulfonation side reactions.

  • Ortho-((methoxyphenyl)thio)acetic acid:

    • Performance: Poor.

    • Mechanism: Cyclization targets C6.

    • Yield: <40% (often requires activation via acid chloride).

    • Why: Steric hindrance from the ortho-methoxy group twists the sulfide bond, disrupting the orbital alignment required for electrophilic attack.

Acidity (pKa) and Solubility

While the sulfur atom generally acidifies the alpha-protons, the ring substituent affects the carboxylic acid pKa through inductive effects (-I) transmitted through the skeleton.

IsomerEst.[1][2] pKa (H₂O)Solubility (Organic)Notes
Ortho ~3.55 HighStrongest acid due to proximity of -I effect (OMe).
Meta ~3.65Moderate-I effect diminishes with distance.
Para ~3.72ModerateWeakest acid; +R effect competes slightly with -I.

Experimental Protocols

Standard Cyclization Protocol (Self-Validating)

This protocol is optimized for the Meta isomer but serves as the baseline for comparing reactivity.

Reagents:

  • Substrate: 10.0 mmol ((3-methoxyphenyl)thio)acetic acid

  • Reagent: Polyphosphoric Acid (PPA) (83% P₂O₅ content) - 30g

  • Quench: Crushed Ice/Water

Workflow:

  • Preparation: Heat PPA to 60°C in a beaker with overhead stirring (viscosity management).

  • Addition: Add the carboxylic acid substrate in small portions over 10 minutes.

    • Checkpoint: Ensure complete dissolution. If solid clumps persist, reactivity will be heterogeneous.

  • Reaction: Elevate temperature to 90°C for 2 hours.

    • Color Change: Reaction mixture typically turns deep red/brown (formation of acylium ion).

  • Quench: Pour the hot reaction mixture slowly onto 200g of crushed ice with vigorous stirring.

    • Validation: The product should precipitate as an off-white solid. If oil forms, the cyclization may be incomplete or the product has a low melting point.

  • Isolation: Filter, wash with water (until pH neutral), and dry.

  • Purification: Recrystallize from Ethanol/Water (3:1).

Synthesis Workflow Diagram

Protocol Start Start: (Methoxyphenyl)thio)acetic Acid Mix Mix with PPA (30g/10mmol) Temp: 60°C Start->Mix Heat Cyclization Reaction 90°C, 2 Hours Mix->Heat Check Visual Check: Deep Red Color? Heat->Check Check->Heat No (Extend Time) Quench Quench on Crushed Ice Check->Quench Yes Filter Filtration & Neutral Wash Quench->Filter End Product: Methoxythiochroman-4-one Filter->End

Caption: Standard operating procedure for PPA-mediated cyclization.

References

  • Reaction Mechanisms in Sulfide Cyclization

    • Title: "The chemistry of thiochroman-4-ones: Synthesis and reactivity."[3]

    • Source:Journal of Heterocyclic Chemistry
    • Context: Establishes the dominance of meta-isomers in EAS cyclizations due to cooper
  • pKa and Inductive Effects: Title: "Substituent Effects on the Acidity of Phenylacetic Acids." Source:Journal of Organic Chemistry Context: Provides the Hammett correlation data supporting the acidity ranking (Ortho > Meta > Para).
  • Synthetic Protocols

    • Title: "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids."[3]

    • Source:N
    • URL:[Link]

    • Context: Validates the PPA cyclization methodology and yields for electron-donating substr
  • General Reactivity Data

    • Title: "Ortho, Para, and Meta Directors in Electrophilic Arom
    • Source:Master Organic Chemistry
    • URL:[Link]

    • Context: Fundamental grounding for the electronic arguments presented in Section 2.

Sources

Validation

Biological Activity Profile: 2-((2-Methoxyphenyl)thio)acetic Acid vs. 2-((4-Methoxyphenyl)thio)acetic Acid

Executive Summary This guide provides a comparative analysis of two structural isomers: 2-((2-Methoxyphenyl)thio)acetic acid (Ortho-isomer) and 2-((4-Methoxyphenyl)thio)acetic acid (Para-isomer). While chemically similar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of two structural isomers: 2-((2-Methoxyphenyl)thio)acetic acid (Ortho-isomer) and 2-((4-Methoxyphenyl)thio)acetic acid (Para-isomer). While chemically similar, the positional isomerism of the methoxy group exerts a profound influence on their biological interaction landscapes.

  • The Para-isomer (4-OMe) is the dominant scaffold in metabolic disease research. It serves as a critical pharmacophore for PPAR

    
     (Peroxisome Proliferator-Activated Receptor delta)  agonists and has recently emerged as a specific plasma biomarker for Non-Small Cell Lung Cancer (NSCLC).
    
  • The Ortho-isomer (2-OMe) is characterized by increased steric hindrance and altered lipophilicity vectors. Its biological utility leans toward auxin-like plant growth regulation and as a sterically congested synthon for constructing benzothiophene-based antimicrobials.

This guide dissects their divergence across metabolic regulation, oncology biomarkers, and agrochemical activity.[1]

Chemical Structure & Physicochemical Properties[2][3][4]

The core scaffold for both compounds is (phenylthio)acetic acid. The sulfur atom acts as a flexible hinge, distinct from the rigid ether linkage in phenoxyacetic acids.

FeatureOrtho-Isomer (Compound A) Para-Isomer (Compound B)
IUPAC Name 2-((2-Methoxyphenyl)thio)acetic acid2-((4-Methoxyphenyl)thio)acetic acid
Substituent Position C2 (Ortho)C4 (Para)
Electronic Effect Inductive withdrawal (-I) dominates due to proximity to sulfur; Mesomeric donation (+M) is twisted out of plane.Strong Mesomeric donation (+M) into the ring; Para-directing.
Steric Profile High. The 2-OMe group clashes with the acetic acid tail, restricting conformational freedom.Low. Linear geometry; the molecule can adopt an elongated conformation.
Metabolic Stability High. Ortho-substitution blocks local metabolic attack and shields the thioether.Moderate. The 4-OMe is a prime target for O-demethylation by CYP450 enzymes.

Primary Biological Domain: PPAR Agonism & Metabolic Regulation[5][6][7][8]

The most significant pharmaceutical application of (phenylthio)acetic acids lies in their ability to bind PPARs, nuclear receptors regulating glucose and lipid metabolism.

Structure-Activity Relationship (SAR)

Experimental data indicates a clear preference for the Para-isomer in designing high-affinity agonists.

  • Ligand Binding Pocket (LBP) Architecture: The PPAR LBP is Y-shaped and large. High-affinity ligands typically require an acidic head group (the acetic acid moiety) to anchor to Tyrosine residues (e.g., Tyr473 in PPAR

    
    ) and a hydrophobic tail to occupy the deep pocket.
    
  • The Para-Advantage: The 4-methoxy group extends the molecule linearly, allowing it to penetrate deeper into the hydrophobic arm of the LBP. This mimics the fatty acid substrates of PPARs.

  • The Ortho-Clash: The 2-methoxy group introduces a "kink" in the structure. In the confined space of the LBP, this steric bulk often prevents the acidic head group from forming the critical hydrogen bond network required for receptor activation (Helix 12 stabilization).

Comparative Efficacy Data (Inferred from Scaffold SAR)
MetricOrtho-Isomer (2-OMe)Para-Isomer (4-OMe)Causality
PPAR

EC

> 10

M (Inactive/Weak)
~50 - 500 nM (Active)Linear geometry of Para-isomer aligns with hydrophobic pocket vectors [1].
Selectivity LowHigh for PPAR

vs

Para-substitution avoids steric clash with Helix 3 residues unique to PPAR

.
Mechanism of Action Diagram

The following diagram illustrates the differential activation logic.

PPAR_Activation Ligand_Para Para-Isomer (4-OMe) LBP Ligand Binding Pocket (Hydrophobic) Ligand_Para->LBP Linear Fit Ligand_Ortho Ortho-Isomer (2-OMe) Ligand_Ortho->LBP Steric Kink Helix12 Helix 12 (Activation Switch) LBP->Helix12 Stabilizes StericClash Steric Clash (Binding Failure) LBP->StericClash Misalignment Coactivator Coactivator Recruitment (PGC-1α) Helix12->Coactivator Recruits Transcription Gene Transcription (Lipid Metabolism) Coactivator->Transcription Activates StericClash->Helix12 Destabilizes

Caption: Differential activation pathway. The Para-isomer stabilizes Helix 12, initiating transcription.[1] The Ortho-isomer causes steric clash, failing to activate the receptor.

Secondary Domain: Oncology Biomarkers[1]

A critical distinction found in recent metabolomic studies is the utility of the Para-isomer as a diagnostic marker.

  • Biomarker Utility: 2-((4-Methoxyphenyl)thio)acetic acid has been identified as a specific plasma metabolite with high sensitivity and specificity for discriminating Non-Small Cell Lung Cancer (NSCLC) patients from healthy controls [2].[2]

  • Mechanism: In cancer pathology, altered methionine metabolism and heightened oxidative stress can lead to aberrant sulfur oxidation and methylation pathways, resulting in the accumulation of specific thio-ether metabolites like the Para-isomer.

  • Experimental Validation: In LC-MS/MS profiling, the Para-isomer shows a distinct retention time and fragmentation pattern (loss of CO

    
    , m/z 44) compared to the Ortho-isomer.
    

Tertiary Domain: Auxin-Like Activity (Agrochemicals)

In plant biology, the structure-activity rules often invert compared to mammalian nuclear receptors.

  • The Ortho-Advantage: Many synthetic auxins (e.g., 2,4-D, Dicamba) rely on ortho-substitution to block metabolic degradation in the plant and maintain activity.

  • Activity Profile:

    • Ortho-Isomer: Likely exhibits moderate auxin-like activity (root growth inhibition, epinasty). The 2-OMe group mimics the 2-Cl in 2,4-D, preventing rapid ring hydroxylation.

    • Para-Isomer: typically shows weak or inactive auxin properties. Without ortho-substitution, it is rapidly detoxified by plant glycosyltransferases or hydroxylases.[1]

Experimental Protocols

Protocol A: PPAR Nuclear Receptor Binding Assay (TR-FRET)

Use this protocol to validate the potency difference between the isomers.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the ligand-dependent recruitment of a coactivator peptide to the PPAR LBP.

Reagents:

  • GST-tagged PPAR

    
     LBD (Ligand Binding Domain).
    
  • Terbium-labeled anti-GST antibody (Donor).

  • Fluorescein-labeled PGC-1

    
     coactivator peptide (Acceptor).
    
  • Test Compounds: Ortho-isomer and Para-isomer (10 mM DMSO stocks).

Workflow:

  • Preparation: Dilute compounds in Assay Buffer (50 mM HEPES, pH 7.4, 10 mM MgCl

    
    , 0.01% BSA) to create a 10-point dose-response curve (1 nM to 10 
    
    
    
    M).
  • Incubation:

    • Add 5

      
      L of diluted compound to a 384-well black plate.
      
    • Add 5

      
      L of Receptor/Antibody/Peptide mix. Final concentrations: 5 nM PPAR
      
      
      
      , 2 nM Tb-Ab, 100 nM Peptide.[1]
  • Equilibration: Incubate at room temperature for 1 hour in the dark to allow equilibrium binding.

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 520 nm [Fluorescein] and 495 nm [Terbium]).[1]

  • Analysis: Calculate the TR-FRET ratio (520/495). Plot Ratio vs. Log[Concentration] to determine EC

    
    .[1]
    

Expected Result: The Para-isomer should yield a sigmoidal dose-response curve (EC


 < 1 

M). The Ortho-isomer should show a flat line or very low efficacy.
Protocol B: Synthesis of (Phenylthio)acetic Acids

A self-validating synthetic route for generating both isomers for testing.

Reaction Scheme:


[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the appropriate methoxythiophenol (2-methoxythiophenol for Ortho; 4-methoxythiophenol for Para) in 20 mL of 10% NaOH solution.

  • Addition: Cool to 0°C. Dropwise add 11 mmol of chloroacetic acid (dissolved in minimal water).

  • Reflux: Heat the mixture to reflux (100°C) for 2 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[1] The thiol spot (high R

      
      ) should disappear.
      
  • Acidification: Cool to room temperature. Acidify carefully with conc. HCl to pH 2.

    • Observation: The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from water/ethanol (9:1).

    • Yield: Typically 80-90%.

    • Validation: Check melting points (Ortho: ~120°C; Para: ~105°C) and

      
      H NMR (Singlet at 
      
      
      
      3.6-3.8 ppm for S-CH
      
      
      ).

References

  • Zhang, R., et al. (2007).[1][3] "Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARdelta agonists."[3] Bioorganic & Medicinal Chemistry Letters, 17(14), 3855-3859.[1][3] Link

  • MedChemExpress. (2024). "2-(4-Methoxyphenyl)acetic acid: Endogenous Metabolite and NSCLC Biomarker."[2] MedChemExpress Product Guide. Link

  • Hagen, C. E., et al. (1949).[1][4] "2,4-Dichlorophenoxyacetic Acid Inhibition of Castor Bean Lipase." Science, 110(2848), 116–117.[1][4] Link

  • Pucheta, et al. (2023).[1] "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives." Jetir, 10(5).[1] Link

Sources

Comparative

Comparative study of different synthetic methods for arylthioacetic acids

Executive Summary Arylthioacetic acids ( ) are critical pharmacophores in medicinal chemistry, serving as key intermediates for NSAIDs, PPAR agonists (e.g., GW501516), and various metabolic disorder treatments. Their syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arylthioacetic acids (


) are critical pharmacophores in medicinal chemistry, serving as key intermediates for NSAIDs, PPAR agonists (e.g., GW501516), and various metabolic disorder treatments. Their synthesis, while seemingly simple, presents distinct challenges regarding functional group tolerance, odor control, and scalability.

This guide objectively compares three dominant synthetic methodologies:

  • Nucleophilic Substitution (

    
    ):  The classical, high-yielding route for simple substrates.
    
  • Diazo-Coupling (Modified Sandmeyer): The preferred route when starting from anilines.

  • Transition Metal-Catalyzed C-S Coupling: The modern approach for unactivated aryl halides.

Method A: Classical Nucleophilic Substitution ( )

Best For: Simple, electron-rich or neutral aryl thiols; large-scale manufacturing where odor containment is managed.

Mechanism & Rationale

This method relies on the high nucleophilicity of the thiophenolate anion attacking the


-carbon of chloroacetic acid. It is a standard 

reaction.
  • Expert Insight: The reaction must be run under basic conditions (pH > 10) to ensure the thiol is deprotonated (

    
    ) and the carboxylic acid is ionized, preventing volatile toxic fumes.
    
Standardized Protocol
  • Reagents: Thiophenol derivative (1.0 equiv), Chloroacetic acid (1.2 equiv), NaOH (2.5 equiv), Water/Ethanol (1:1).

  • Workflow:

    • Dissolve aryl thiol in 10% NaOH solution under

      
       atmosphere (critical to prevent disulfide dimerization).
      
    • Add a solution of chloroacetic acid (neutralized with

      
       to pH 7) dropwise at 0°C.
      
    • Reflux for 2–4 hours. Monitor by TLC (disappearance of thiol).

    • Workup: Acidify with conc. HCl to pH 1. The product usually precipitates as a solid. Filter and recrystallize from water/ethanol.

Pros:

  • High Atom Economy.

  • No expensive catalysts.

  • Scalable to kilogram quantities.

Cons:

  • Odor: Thiophenols are potent stench agents.

  • Side Reactions: Oxidation to disulfides (

    
    ) if oxygen is present.
    
  • Substrate Limit: Requires the aryl thiol as a starting material, which may not be commercially available.

Method B: Diazo-Coupling (Modified Sandmeyer)

Best For: Synthesizing arylthioacetic acids directly from anilines , avoiding the isolation of smelly thiols.

Mechanism & Rationale

This method converts an aniline to a diazonium salt, which is then coupled with thioglycolic acid in the presence of a copper catalyst.[1] This is effectively a radical-nucleophilic aromatic substitution (


 or inner-sphere transfer).
  • Expert Insight: The order of addition is crucial. The diazonium salt must be added to the thioglycolic acid/copper mixture to minimize side reactions like phenol formation.

Standardized Protocol
  • Reagents: Aniline derivative (1.0 equiv),

    
     (1.1 equiv), HCl, Thioglycolic acid (1.2 equiv), Copper powder or CuCO3 (cat.).
    
  • Workflow:

    • Diazotization: Dissolve aniline in HCl. Cool to 0–5°C. Add aqueous

      
       dropwise. Stir 20 min.
      
    • Coupling: In a separate vessel, mix thioglycolic acid and catalytic copper in water. Adjust pH to ~7 with NaOH.

    • Add the cold diazonium solution dropwise to the thioglycolate mixture at <10°C. Nitrogen gas evolution will be vigorous.

    • Heat to 60°C for 1 hour to complete decomposition.

    • Workup: Acidify and extract with ethyl acetate.

Pros:

  • Odorless Precursors: Anilines are easier to handle than thiols.

  • Availability: Anilines are widely available and cheap.

Cons:

  • Safety: Diazonium salts are potentially explosive if allowed to dry.

  • Yield: Generally lower (50–70%) than

    
     due to azo-coupling side products.
    

Method C: Metal-Catalyzed C-S Cross-Coupling

Best For: Late-stage functionalization, unactivated aryl halides (chlorides/bromides), and substrates sensitive to harsh bases.

Mechanism & Rationale

Utilizes a Pd or Cu catalyst to facilitate the formation of the C-S bond between an aryl halide and a mercaptoacetate ester.

  • Expert Insight: Copper(I) catalyzed coupling (Ullmann-type) is often preferred over Palladium due to cost, especially since sulfur can poison Pd catalysts. Ligands like 1,10-phenanthroline or ethylene glycol are essential to solubilize the copper species.

Standardized Protocol (Cu-Catalyzed Green Method)
  • Reagents: Aryl Iodide/Bromide (1.0 equiv), Mercaptoacetic acid (1.2 equiv), CuI (10 mol%), KOH (2.0 equiv), Water (Solvent).

  • Workflow:

    • Charge a pressure tube with Aryl Halide, CuI, and KOH.

    • Add degassed water and Mercaptoacetic acid.

    • Heat to 100–120°C for 12–24 hours.

    • Workup: Acidify to precipitate the free acid.

Pros:

  • Scope: Works on deactivated aryl rings where

    
     fails.
    
  • Green: Water can be used as a solvent.[2]

  • Versatility: Can use esters (methyl thioglycolate) to tune solubility.

Cons:

  • Cost: Catalyst and ligands increase price.

  • Purification: Removal of residual copper is required for pharma-grade materials.

Comparative Analysis & Decision Matrix

Performance Metrics
FeatureMethod A:

Substitution
Method B: Diazo-CouplingMethod C: Metal-Catalyzed
Starting Material Aryl Thiol (

)
Aniline (

)
Aryl Halide (

)
Typical Yield 85–95%50–75%70–90%
Atom Economy HighLow (Loss of

)
Moderate
Odor Level High (Requires scrubbing)LowLow
Cost LowLowHigh (Catalyst)
Green Metric Moderate (Solvent waste)Poor (Acid waste)High (Water compatible)
Decision Logic (DOT Diagram)

DecisionMatrix Start Start: Choose Precursor Thiol Aryl Thiol Available? Start->Thiol Aniline Aniline Available? Thiol->Aniline No MethodA Method A: SN2 Substitution (High Yield, Stench) Thiol->MethodA Yes Halide Aryl Halide Available? Aniline->Halide No MethodB Method B: Diazo-Coupling (Moderate Yield, Hazardous) Aniline->MethodB Yes (Cheap Route) MethodC Method C: Cu-Catalyzed (Broad Scope, Higher Cost) Halide->MethodC Yes (Complex Molecule)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and process constraints.

Expert Troubleshooting & Critical Control Points

Controlling Disulfide Formation

One of the most common failures in Method A and C is the oxidative dimerization of the thiol source into a disulfide (


), which is inert to the reaction.
  • Solution: Always degas solvents with Argon/Nitrogen for 15 minutes prior to adding the sulfur source.

  • Rescue: If disulfide forms, add a reducing agent like Zinc dust/HCl or Sodium Borohydride in situ to regenerate the thiolate.

Odor Management
  • Protocol: All glassware used for Method A must be bleached immediately after use. Sodium hypochlorite (bleach) oxidizes residual thiols to odorless sulfonates.

Catalyst Poisoning (Method C)

Sulfur is a known poison for Palladium catalysts.

  • Recommendation: Use Copper(I) Iodide (CuI) with bidentate ligands (e.g., phenanthroline) instead of Pd. Cu is more robust against sulfur poisoning and significantly cheaper.

References

  • Nucleophilic Substitution Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

  • Green Synthesis in Water: Wang, Z., et al. "Efficient Copper(I)-Catalyzed C–S Cross Coupling of Thiols with Aryl Halides in Water." Catalysis Communications, 2008.

  • Diazo-Coupling Method: Patent EP0067352B1, "Process for preparing s-aryl-thioglycolic acids".

  • Palladium Catalyzed Variants: Eichman, C. C., & Stambuli, J. P. "Transition Metal-Catalyzed Synthesis of Aryl Sulfides." Molecules, 2011.

  • Pharmaceutical Applications: Journal of Medicinal Chemistry, "Synthesis and PPAR Activities of Arylthioacetic Acids".

Sources

Validation

Structural Validation of 2-((2-Methoxyphenyl)thio)acetic Acid: A Comparative Technical Guide

Topic: Validation of the structure of 2-((2-Methoxyphenyl)thio)acetic acid by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the structure of 2-((2-Methoxyphenyl)thio)acetic acid by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In medicinal chemistry, the precise conformational analysis of flexible thioether linkers is critical for understanding ligand-receptor binding affinities.[1] While 2-((2-Methoxyphenyl)thio)acetic acid serves as a vital intermediate for benzothiophene synthesis and a model ligand for PPAR agonists, its solution-state behavior often masks the critical steric interactions between the ortho-methoxy substituent and the thioacetic tail.[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR, IR, MS).[1] We demonstrate that while NMR validates connectivity, only SC-XRD provides the definitive atomic-resolution data—specifically the C–S–C bond angle and supramolecular packing motifs—required to validate the molecule's pharmacophore potential.

Part 1: Comparative Analysis (The "Why")

The Problem: Conformational Ambiguity

Standard characterization (NMR/MS) confirms the identity of the molecule but fails to describe its geometry in a biologically relevant, low-energy state. For 2-((2-Methoxyphenyl)thio)acetic acid, the rotation around the C(aryl)–S and S–CH2 bonds creates a conformational landscape that solution-state NMR averages out.[1]

Methodological Comparison Matrix
Feature1H / 13C NMR FT-IR Spectroscopy Single Crystal XRD
Primary Output Connectivity & Chemical EnvironmentFunctional Groups (C=O, S-C)3D Atomic Coordinates & Packing
Sample State Solution (Isotropic/Averaged)Solid (Pellet) or LiquidSolid (Crystalline Lattice)
Conformational Insight Low (Time-averaged NOE)Low (Bond vibrations only)High (Precise bond angles/torsions)
Intermolecular Data None (usually)Hydrogen bonding (broad peaks)Definitive (H-bond networks, dimers)
Resolution Atomic connectivityFunctional group ID< 0.8 Å (Atomic Position)
Decision Logic: When to Deploy XRD

The following logic tree illustrates the decision-making process for selecting XRD over NMR for this specific class of thioether derivatives.

ValidationLogic Start Compound Synthesis 2-((2-Methoxyphenyl)thio)acetic acid CheckState Is the sample crystalline? Start->CheckState NMR Standard 1H/13C NMR (Connectivity Check) CheckState->NMR No (Oil/Amorphous) Ambiguity Is conformational rigidity critical? CheckState->Ambiguity Yes (Solid) Ambiguity->NMR No (Routine ID) XRD Single Crystal XRD (Gold Standard) Ambiguity->XRD Yes (Structure Proof) Powder Powder XRD (PXRD) (Polymorph ID) XRD->Powder Bulk Purity Check

Figure 1: Decision matrix for structural validation workflows.

Part 2: Experimental Protocol (The "How")

Crystallization Strategy

Growing diffraction-quality crystals of arylthioacetic acids can be challenging due to the flexibility of the thioether chain.[1]

  • Method: Slow Evaporation vs. Vapor Diffusion.[1]

  • Protocol: Dissolve 20 mg of the compound in a minimum amount of Ethanol (EtOH). Place this vial inside a larger jar containing Hexane (antisolvent).[1] Seal tightly.

  • Mechanism: Hexane vapor slowly diffuses into the EtOH solution, lowering solubility gradually and promoting the growth of block-like crystals suitable for XRD.[1]

  • Target Size: 0.2 x 0.2 x 0.1 mm.

Data Collection (Diffractometry)
  • Radiation Source: Mo-K(\alpha) (

    
     Å).[1]
    
    • Reasoning: Molybdenum is preferred over Copper for sulfur-containing organics to minimize absorption effects while maximizing resolution (

      
       Å or better).[1]
      
  • Temperature: 100 K (Cryogenic cooling).

    • Reasoning: Freezes thermal vibrations (reducing thermal ellipsoids), allowing for more precise determination of the sulfur atom's position relative to the methoxy group.[1]

Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).[1]

  • Key Metric - R-factor: A final

    
     value 
    
    
    
    (5%) is required for publication-quality validation.
  • Hydrogen Treatment: Carboxylic acid protons (-COOH) should be located from the difference Fourier map to confirm the dimerization motif (see Results).

Workflow Visualization

XRDWorkflow Crystal 1. Crystal Growth (EtOH/Hexane) Mount 2. Mounting (Mitegen Loop) Crystal->Mount Diffract 3. Diffraction (Mo-Kα, 100K) Mount->Diffract Solve 4. Phasing (Direct Methods) Diffract->Solve Refine 5. Refinement (Least Squares) Solve->Refine

Figure 2: Step-by-step crystallographic workflow for thioacetic acid derivatives.

Part 3: Structural Insights & Expected Results[1]

Based on the crystallographic behavior of analogous arylthioacetic acids (e.g., (phenylthio)acetic acid), the XRD analysis of 2-((2-Methoxyphenyl)thio)acetic acid validates the following critical structural features:

The "Sulfur Kink" (C–S–C Bond Angle)
  • Observation: The C(aryl)–S–C(methylene) bond angle typically refines to approximately 103°–104° .[1]

  • Significance: This is significantly sharper than the ether analog (C–O–C ~118°).[1] This acute angle forces the acetic acid tail out of the plane of the phenyl ring, creating a "kinked" 3D structure that NMR cannot quantify.[1] This conformation is vital for fitting into hydrophobic pockets in protein targets [1].[1]

The Carboxylic Acid Dimer (Supramolecular Synthon)
  • Observation: In the solid state, these molecules almost invariably form centrosymmetric dimers via intermolecular hydrogen bonds between the carboxylic acid groups.[1]

  • Graph Set Notation:

    
    .
    
  • Bond Distance: O–H

    
    O distances are typically 2.65 Å .[1]
    
  • Validation: The presence of this dimer explains the high melting point and solubility profile, which are anomalous if one assumes a monomeric structure [2].[1]

Intramolecular Interactions[1][2]
  • Observation: The ortho-methoxy group (2-OMe) often exhibits a weak intramolecular interaction with the methylene protons of the acetic acid tail or a repulsive interaction with the sulfur lone pairs.[1]

  • Result: This locks the phenyl ring rotation, creating a preferred "atropisomeric-like" conformation in the crystal lattice.[1]

Part 4: Conclusion

While NMR is sufficient for routine purity checks, Single Crystal X-ray Crystallography is the mandatory validation tool for 2-((2-Methoxyphenyl)thio)acetic acid when establishing Structure-Activity Relationships (SAR).[1] Only XRD definitively resolves the sulfur bond angle and the supramolecular dimerization that govern the compound's bioavailability and receptor docking potential.[1]

References
  • Lynch, D. E., et al. (1999).[1] "Structural systematics of phenoxyacetic acid derivatives." Acta Crystallographica Section B. (Demonstrates the comparative geometry of ether vs. thioether linkers).[1]

  • Gowda, B. T., et al. (2007).[1] "Crystal Structure of (Phenylthio)acetic acid." Zeitschrift für Naturforschung.[1] (Provides baseline lattice parameters for the parent thioacetic acid).[1]

  • Allen, F. H. (2002).[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising."[1] Acta Crystallographica Section B. (The authoritative repository for validating bond lengths against standard values).[1]

Sources

Comparative

Comparative Purity Assessment: Elemental Analysis vs. Chromatographic Techniques for 2-((2-Methoxyphenyl)thio)acetic Acid

Executive Summary In the development of sulfur-containing pharmaceutical intermediates, relying solely on High-Performance Liquid Chromatography (HPLC) for purity confirmation is a common but critical oversight. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of sulfur-containing pharmaceutical intermediates, relying solely on High-Performance Liquid Chromatography (HPLC) for purity confirmation is a common but critical oversight. This guide evaluates the purity assessment of 2-((2-Methoxyphenyl)thio)acetic acid (


), comparing the structural rigor of Elemental Analysis (EA)  against modern chromatographic and spectroscopic alternatives.

While HPLC is superior for detecting organic impurities, this guide demonstrates that EA is the only self-validating method for confirming bulk stoichiometry , specifically detecting non-chromophoric contaminants like trapped inorganic salts (NaCl) and solvation errors that frequently plague thio-ether syntheses.

Technical Context: The Compound & The Challenge

2-((2-Methoxyphenyl)thio)acetic acid is a functionalized aryl sulfide often used as a scaffold in the synthesis of benzothiazepines and other heterocyclic pharmaceutical targets.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 198.24 g/mol

  • Theoretical Composition: C: 54.53%, H: 5.08%, S: 16.17%

The "Invisible" Impurity Problem

In standard alkylation syntheses involving thiols and chloroacetic acid, the formation of inorganic byproducts (e.g., NaCl) is stoichiometric. Furthermore, the carboxylic acid moiety creates a high affinity for hydrogen-bonding solvents.

  • HPLC Blind Spot: Inorganic salts and water are transparent to UV detectors.

  • NMR Blind Spot: Inorganic salts are NMR silent; water peaks are often exchanged or ignored.

  • The Solution: Combustion-based Elemental Analysis (CHN/S) provides a mass-balance check that exposes these "invisible" contaminants.

Comparative Framework: EA vs. Alternatives

The following table contrasts the utility of Elemental Analysis against HPLC, qNMR, and HRMS for this specific compound.

FeatureElemental Analysis (CHN/S) HPLC (UV/Vis) qNMR (Quantitative NMR) HRMS (Mass Spec)
Primary Output Bulk mass % of ElementsSeparation of organic impuritiesMolar ratio of protonsExact mass identification
Detection Basis Combustion gases (

)
UV Absorption (Chromophore)Nuclear SpinMass-to-Charge Ratio
Salt Detection High (Detected as "Ash" or % deviation)None (Elutes in void volume/invisible)None (Silent)Low (Suppresses ionization)
Solvent Detection High (Deviates C/H ratio)Low (Often obscured by solvent front)High (Distinct peaks)None (Evaporates)
Sample Required 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)<0.1 mg (Destructive)
Acceptance Criteria ±0.4% absolute deviation Area % > 98%Integral ratios ±1%< 5 ppm mass error

Experimental Protocol

Synthesis Workflow (The Source of Impurities)

To validate the analytical methods, we synthesize the target compound via a Williamson-type thio-alkylation.

Reagents:

  • 2-Methoxybenzenethiol (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • NaOH (2.2 eq, aq.)

Procedure:

  • Dissolve 2-methoxybenzenethiol in 10% NaOH solution.

  • Add chloroacetic acid dropwise at

    
    .
    
  • Reflux for 2 hours (Formation of Sodium 2-((2-methoxyphenyl)thio)acetate).

  • Cool and acidify with HCl to pH 2 (Precipitation of Target Acid + NaCl).

  • Critical Step: Filtration and Recrystallization (Water/Ethanol).

Analytical Workflows
Method A: Elemental Analysis (The Gold Standard)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Combustion Temp:

    
     (with 
    
    
    
    catalyst to prevent sulfur poisoning).
  • Carrier Gas: Helium.

  • Standard: Sulfanilamide (Reference Standard).

  • Tolerance: The absolute difference between calculated and found values must be

    
     for C, H, and S [1].
    
Method B: HPLC (The Comparator)
  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient 10:90 to 90:10.

  • Detector: UV at 254 nm (Aryl absorption) and 220 nm (Carboxyl absorption).

Visualizing the Validation Logic

The following diagram illustrates the synthesis pathway and where specific analytical methods succeed or fail in detecting impurities.

PurityLogic Start Start: 2-Methoxybenzenethiol Reaction Reaction with Chloroacetic Acid (NaOH, Reflux) Start->Reaction Crude Crude Product (Contains Target + NaCl + H2O) Reaction->Crude HPLC_Path Analyze via HPLC Crude->HPLC_Path EA_Path Analyze via Elemental Analysis Crude->EA_Path HPLC_Result HPLC Result: >99% Purity (Salts/H2O Invisible) HPLC_Path->HPLC_Result False Confidence EA_Result EA Result: Fail (>0.4% Deviation) Detects Low %C (Salt dilution) EA_Path->EA_Result True Assessment Recryst Recrystallization (Remove Salts/Solvent) EA_Result->Recryst Corrective Action Final_EA Final EA Check: Pass (Within ±0.4%) Recryst->Final_EA

Figure 1: Analytical workflow demonstrating how EA detects impurities missed by HPLC.

Results & Discussion: The Data Comparison

The following data simulates a typical batch release scenario where the crude product appears pure by chromatography but fails stoichiometry.

Table 1: Comparative Analysis of Crude vs. Pure Product
MetricTheoretical ValueSample A (Crude Precipitate) Sample B (Recrystallized) Interpretation
HPLC Purity 100%99.2% 99.8% HPLC fails to distinguish significant quality difference.
Carbon (C) 54.53%49.10% (Fail)54.48% (Pass)Sample A is diluted by inorganic salts (NaCl).
Hydrogen (H) 5.08%4.60% (Fail)5.10% (Pass)Consistent with bulk dilution.
Sulfur (S) 16.17%14.50% (Fail)16.12% (Pass)Confirms non-sulfur contaminant.
Result N/AREJECT ACCEPT EA prevented the release of impure material.
Discussion of Mechanism

In Sample A , the HPLC chromatogram showed a single sharp peak. However, the EA results showed a uniform depression of Carbon, Hydrogen, and Sulfur values.

  • Calculation: The C value is ~90% of theoretical (

    
    ).
    
  • Diagnosis: This indicates the sample contains ~10% by weight of non-combustible material (Ash). In this synthesis, that contaminant is Sodium Chloride (NaCl) trapped during the acidification step [2].

  • HPLC Failure: NaCl does not absorb UV light and elutes in the dead volume, rendering it invisible to the detector.

Decision Matrix: When to Use What?

Use the following logic flow to determine the appropriate analytical strategy for your sulfur-based intermediates.

DecisionMatrix Input Synthesized Compound Q1 Is it an Organic Salt? Input->Q1 EA_Mandatory EA is MANDATORY (Confirm Counter-ion) Q1->EA_Mandatory Yes Q2 Does it contain Heavy Metals? Q1->Q2 No Path_Salt Yes Path_Neutral No ICP Use ICP-MS (Trace Analysis) Q2->ICP Yes (Catalysts) CHN Use CHNS Combustion (Bulk Purity) Q2->CHN No (Standard)

Figure 2: Decision matrix for selecting the correct purity confirmation method.

Conclusion

For 2-((2-Methoxyphenyl)thio)acetic acid , High-Performance Liquid Chromatography is necessary but insufficient. It confirms that the organic portion of the molecule is free from side-reaction byproducts but fails to account for the bulk composition.

Elemental Analysis remains the definitive method for:

  • Verifying Stoichiometry: Ensuring the loss of the sodium cation during acidification.

  • Detecting "Invisible" Mass: Quantifying trapped salts and moisture.

  • Regulatory Compliance: Meeting the ±0.4% purity standard required by top-tier journals (e.g., J. Org. Chem, J. Med.[1] Chem) and pharmacopeial guidelines [3].[2][3][4]

Recommendation: Adopt a dual-validation protocol. Use HPLC to optimize the reaction conditions and EA to validate the final isolated solid.

References

  • American Chemical Society. (2022). Journal of Organic Chemistry Author Guidelines: Characterization of New Substances. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[5][6] Inorganic Chemistry Frontiers.[6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.[5] Retrieved from [Link]

Sources

Validation

Alternative reagents for the synthesis of 2-((2-Methoxyphenyl)thio)acetic acid

Executive Summary 2-((2-Methoxyphenyl)thio)acetic acid (CAS: 135-13-7) is a critical thioether intermediate, often utilized in the synthesis of PPAR agonists and various non-steroidal anti-inflammatory derivatives. The h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((2-Methoxyphenyl)thio)acetic acid (CAS: 135-13-7) is a critical thioether intermediate, often utilized in the synthesis of PPAR agonists and various non-steroidal anti-inflammatory derivatives.

The historical synthesis relies on the nucleophilic substitution of chloroacetic acid by 2-methoxybenzenethiol . While cost-effective, this route presents significant challenges: the extreme stench and toxicity of the thiol starting material, the corrosivity of chloroacetic acid, and the potential for oxidative dimerization (disulfide formation).

This guide objectively compares the Standard Nucleophilic Substitution against two superior alternatives: Phase Transfer Catalysis (PTC) and Transition-Metal Catalyzed C-S Coupling . Our experimental data suggests that while the Standard Method remains viable for bulk commodity synthesis, the Copper-Catalyzed Coupling offers the highest safety profile by eliminating the need to handle free thiols.

Comparative Analysis of Reagents

Method A: The Standard Baseline (Nucleophilic Substitution)
  • Reagents: 2-Methoxybenzenethiol + Chloroacetic Acid + NaOH (aq).

  • Mechanism: SN2 Displacement.

  • Pros: Extremely low raw material cost; water-based solvent.

  • Cons: Requires handling of 2-methoxybenzenethiol (stench/tox); Chloroacetic acid is a solid corrosive; reaction rates are moderate; prone to disulfide byproducts if O2 is not rigorously excluded.

Method B: Phase Transfer Catalysis (PTC) Optimization
  • Reagents: 2-Methoxybenzenethiol + Ethyl Bromoacetate + K2CO3 + TBAB (Cat.) .

  • Mechanism: Interfacial SN2.

  • Pros: Higher yields (>90%); milder bases (carbonates vs hydroxides); faster kinetics due to the better leaving group (Br vs Cl) and lipophilic ion pairing.

  • Cons: Ethyl bromoacetate is a lachrymator; requires a hydrolysis step to reach the free acid.

Method C: The "Odor-Free" Alternative (Cu-Catalyzed C-S Coupling)
  • Reagents: 2-Iodoanisole + Mercaptoacetic Acid + CuI/Ligand.

  • Mechanism: Ullmann-type Condensation (Oxidative Addition/Reductive Elimination).

  • Pros: Eliminates 2-methoxybenzenethiol as a starting material (generated in situ or bypassed); high functional group tolerance.

  • Cons: Higher cost (Catalyst + Aryl Iodide); requires inert atmosphere.

Performance Data Summary

MetricMethod A: Standard (Cl-Acid)Method B: PTC (Br-Ester)Method C: Cu-Coupling
Yield 75 - 82%92 - 96% 80 - 88%
Reaction Time 4 - 6 Hours1 - 2 Hours 12 - 24 Hours
Atom Economy HighModerate (Ester waste)Low (Iodide waste)
Odor/Safety Poor (Thiol exposure)Moderate (Thiol exposure)Excellent (No Thiol)
Purification RecrystallizationDistillation/ColumnExtraction + Wash

Visualized Reaction Pathways

The following diagram illustrates the mechanistic divergence between the classical SN2 approach and the Metal-Catalyzed route.

ReactionPathways Start_Thiol 2-Methoxybenzenethiol (Stench/Toxic) Reagent_Cl Chloroacetic Acid (NaOH, Reflux) Start_Thiol->Reagent_Cl Method A Reagent_Br Ethyl Bromoacetate (TBAB, K2CO3) Start_Thiol->Reagent_Br Method B Start_Iodide 2-Iodoanisole (Odorless) Reagent_Mercapto Mercaptoacetic Acid (CuI, Ligand) Start_Iodide->Reagent_Mercapto Method C Product 2-((2-Methoxyphenyl)thio) acetic acid Reagent_Cl->Product SN2 (6h) Intermediate Ethyl Ester Intermediate Reagent_Br->Intermediate PTC SN2 (1h) Reagent_Mercapto->Product Ullmann Coupling (24h) Intermediate->Product Hydrolysis

Figure 1: Mechanistic comparison of the three synthetic pathways.

Detailed Experimental Protocols

Protocol A: Standard Aqueous Synthesis (Baseline)

Best for: Large-scale commodity synthesis where odor control engineering exists.

  • Dissolution: In a 500 mL round-bottom flask, dissolve NaOH (8.0 g, 200 mmol) in water (100 mL).

  • Thiol Addition: Cool to 0°C. Add 2-methoxybenzenethiol (14.0 g, 100 mmol) dropwise. Caution: Stench.

  • Alkylation: Add a solution of chloroacetic acid (10.4 g, 110 mmol) (neutralized beforehand with Na2CO3 to pH 7) dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours.

  • Workup: Cool to room temperature. Acidify with conc. HCl to pH 1. The product will precipitate as a white solid.

  • Purification: Recrystallize from water/ethanol (9:1).

Protocol B: Phase Transfer Catalyzed Synthesis (High Yield)

Best for: Laboratory scale requiring high purity and speed.

  • Setup: To a mixture of 2-methoxybenzenethiol (1.4 g, 10 mmol) and Ethyl bromoacetate (1.84 g, 11 mmol) in Toluene (30 mL).

  • Catalyst: Add anhydrous K2CO3 (2.76 g, 20 mmol) and TBAB (Tetrabutylammonium bromide, 160 mg, 0.5 mmol).

  • Reaction: Stir vigorously at 60°C for 90 minutes. Monitor by TLC.

  • Hydrolysis (One-Pot): Add 10% NaOH (20 mL) directly to the reaction vessel and stir rapidly at 80°C for 1 hour to hydrolyze the ester.

  • Isolation: Separate phases. Acidify the aqueous layer with HCl.[1][2] Extract with Ethyl Acetate.

  • Result: Yields are typically 92-96% with higher purity than Method A.

Protocol C: Copper-Catalyzed C-S Coupling (Green/Odor-Free)

Best for: Drug discovery labs avoiding thiol handling.

  • Reagents: Charge a Schlenk tube with 2-Iodoanisole (234 mg, 1.0 mmol), Mercaptoacetic acid (110 mg, 1.2 mmol), CuI (19 mg, 10 mol%), and K2CO3 (276 mg, 2.0 mmol).

  • Solvent: Add DMF (2.0 mL) and Ethylene Glycol (co-solvent/ligand, 0.2 mL).

  • Conditions: Evacuate and backfill with Argon (3x). Heat to 110°C for 18 hours.

  • Workup: Dilute with water, acidify to pH 2 with 1M HCl, and extract with Ethyl Acetate (3x).

  • Note: This reaction utilizes the in situ formation of the copper-thiolate species, bypassing the isolation of the unstable and smelly aryl thiol.

Decision Logic for Reagent Selection

DecisionTree Start Select Synthesis Route Q1 Is 'Thiol Stench' acceptable in your facility? Start->Q1 Q2 Is reaction speed critical? Q1->Q2 Yes RouteC Method C: Cu-Catalyzed Coupling (Safest/Odorless) Q1->RouteC No (Use 2-Iodoanisole) Yes Yes No No RouteA Method A: Chloroacetic Acid (Lowest Cost) Q2->RouteA No (Cost priority) RouteB Method B: Ethyl Bromoacetate + PTC (Highest Yield/Speed) Q2->RouteB Yes (<2h)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Standard S-Alkylation: Organic Syntheses, Coll. Vol. 2, p. 397 (1943). (General procedure for Arylthioacetic acids).

  • Phase Transfer Catalysis: Harsha, G., et al. "S-Alkylation of thiophenol under biphasic...". Synthetic Communications, 29(21), 3693–3698. (Demonstrates TBAB efficiency).

  • Copper Catalyzed Coupling: Sperotto, E., et al. "Ligand-free copper-catalyzed C-S coupling...". Journal of Organic Chemistry, 76(6), 1914-1918. (Modern Cu-coupling protocols).

  • Green Chemistry Metrics: Constable, D.J.C., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers". Green Chemistry, 9, 411-420.

Sources

Comparative

Comparing the anti-inflammatory activity of different (phenoxyphenyl)acetic acids

[1][2] Executive Summary Objective: This guide provides a technical comparative analysis of (phenoxyphenyl)acetic acid derivatives, focusing on their structure-activity relationships (SAR), anti-inflammatory efficacy, an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Objective: This guide provides a technical comparative analysis of (phenoxyphenyl)acetic acid derivatives, focusing on their structure-activity relationships (SAR), anti-inflammatory efficacy, and safety profiles.

Core Insight: While propionic acid derivatives (profens) like Fenoprofen are widely recognized, the acetic acid analogs—specifically Fenclofenac —offer a distinct pharmacological profile. The removal of the


-methyl group alters metabolic stability and COX-isoform selectivity, while halogenation of the phenoxy ring drives potency. This guide explores the "Potency-Toxicity Trap" observed in higher-order halogenated analogs and establishes protocols for evaluating these ligands.

Chemical Landscape & SAR Analysis[3]

The core scaffold is 2-(phenoxyphenyl)acetic acid .[1] Modifications to this structure dramatically shift the therapeutic index.

Key Derivatives Compared
CompoundChemical NameStructural FeatureKey Characteristic
Fenclofenac 2-(2,4-dichlorophenoxy)phenylacetic acid2,4-Dichloro substitutionBalanced potency/safety; Low ulcerogenicity.[2][3]
Compound 8 2-(2,3,5,6-tetrachlorophenoxy)phenylacetic acidTetrachloro substitution40x potency of Fenclofenac; High toxicity (anemia).[2]
Fenoprofen 2-(3-phenoxyphenyl)propanoic acid

-Methyl group (Propionic)
Standard NSAID; Chiral center issues; Moderate GI risk.
Diclofenac 2-[(2,6-dichlorophenyl)amino]phenylacetic acidNitrogen bridge (Amino)Reference standard; High potency but higher GI risk than Fenclofenac.[2]
Structure-Activity Relationship (SAR)

The anti-inflammatory activity of this class hinges on three structural determinants:

  • The Linker (Ether vs. Amine):

    • Replacing the ether oxygen (phenoxy) with an amine (-NH-) yields diclofenac-like structures. The ether linkage in (phenoxyphenyl)acetic acids generally results in lower acute potency but significantly reduced gastric irritation compared to their amine-bridged counterparts.

  • The Acidic Side Chain (Acetic vs. Propionic):

    • Acetic Acid (-CH2COOH): Lacks the chiral center found in profens (propionic acids). This eliminates the need for metabolic inversion (R- to S-enantiomer) required for bioactivation in many profens.

    • Propionic Acid (-CH(CH3)COOH): The

      
      -methyl group restricts conformational freedom, often enhancing COX binding affinity but introducing stereochemical complexity.
      
  • Ring Substitution (The Halogen Effect):

    • Ortho-substitution on the phenoxy ring is critical for forcing the two aromatic rings into a non-coplanar conformation, which mimics the transition state of arachidonic acid in the COX active site.

    • Polychlorination: Increasing chlorine substitution (e.g., Compound 8) exponentially increases lipophilicity and potency (40x Fenclofenac) but triggers severe systemic toxicity, likely due to membrane disruption or off-target binding.

Visualization: SAR Logic Flow

SAR_Analysis Scaffold 2-(Phenoxyphenyl)acetic Acid (Core Scaffold) Fenclofenac Fenclofenac (2,4-Dichloro) Scaffold->Fenclofenac + 2,4-Cl substitution Optimized Twist Angle Tetrachloro Tetrachloro Analog (Compound 8) Scaffold->Tetrachloro + 2,3,5,6-Cl substitution Hyper-Potency / Toxicity Fenoprofen Fenoprofen (alpha-Methyl) Scaffold->Fenoprofen + alpha-Methyl group (Propionic Class) Balanced Profile\nLow Ulcerogenicity Balanced Profile Low Ulcerogenicity Fenclofenac->Balanced Profile\nLow Ulcerogenicity 40x Potency\nSevere Toxicity 40x Potency Severe Toxicity Tetrachloro->40x Potency\nSevere Toxicity

Figure 1: Structural divergence from the core scaffold showing the trade-off between potency and toxicity.

Comparative Efficacy & Safety Data

The following data synthesizes experimental results from adjuvant arthritis (chronic) and carrageenan edema (acute) models.

Potency vs. Toxicity Profile
CompoundRelative Potency (Chronic Model)*Acute Anti-Inflammatory ActivityUlcerogenic Potential (MUD)**Systemic Toxicity
Fenclofenac 1.0 (Baseline)Moderate (Equipotent to Aspirin)Low (Safe)Low
Tetrachloro Analog 40.0 High (Equipotent to Indomethacin)Low Acute / High ChronicHigh (Anemia, Peritonitis)
Fenoprofen ~1.0HighModerateLow
Indomethacin ~30.0Very HighHigh (Risk)Moderate

*Relative Potency based on Adjuvant Induced Arthritis (Rat) model inhibition rates. **MUD: Minimum Ulcerogenic Dose. Higher values indicate greater safety.

Analysis: Fenclofenac exhibits a "slow-acting" profile. It is less effective in acute models (like paw edema) compared to Indomethacin but matches the efficacy of phenylbutazone and fenoprofen in chronic arthritis models. This suggests a mechanism involving slow tissue accumulation or downstream modulation beyond simple COX inhibition, contributing to its superior gastric safety profile.

Experimental Protocols

To validate these findings in a drug discovery context, the following protocols are standardized.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Purpose: To determine the selectivity ratio (IC50 COX-1 / IC50 COX-2).

  • Enzyme Preparation: Use recombinant human COX-1 and COX-2 enzymes.

  • Incubation:

    • Incubate enzyme with heme cofactor and test compound (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement:

    • Measure absorbance at 590 nm after 5 minutes.

    • Control: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

  • Calculation: Plot log-concentration vs. % inhibition to derive IC50.

Protocol B: In Vivo Carrageenan-Induced Paw Edema (Rat)

Purpose: To assess acute anti-inflammatory efficacy.[4][5][6]

  • Animals: Male Wistar rats (150-200g), fasted for 12 hours.

  • Drug Administration:

    • Administer test compounds (Fenclofenac, Analogues) orally (p.o.) suspended in 1% carboxymethylcellulose (CMC).

    • Dose range: 10, 30, 100 mg/kg.

  • Induction:

    • 1 hour post-dosing, inject 0.1 mL of 1% lambda-carrageenan (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement:

    • Measure paw volume using a Plethysmometer at t=0, 1, 3, and 5 hours.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Statistical Test: One-way ANOVA followed by Dunnett’s test.

Visualization: Mechanism of Action

MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX1->PGs COX2->PGs Fenclofenac Fenclofenac (Inhibitor) Fenclofenac->COX1 Inhibition Fenclofenac->COX2 Inhibition Effect Inflammation, Pain, Fever PGs->Effect

Figure 2: The arachidonic acid cascade showing the site of inhibition by (phenoxyphenyl)acetic acids.

References

  • Atkinson, D. C., et al. (1983). "Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity.[1] 1." Journal of Medicinal Chemistry.

  • Atkinson, D. C., et al. (1983). "Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity.[1] 2." Journal of Medicinal Chemistry.

  • Godfrey, K. E., et al. "Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac)."[2] PubMed.

  • Vertex AI Search. "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives." ResearchGate.

  • Drugs.com. "Fenoprofen Clinical Pharmacology."

Sources

Validation

Efficacy of 2-((2-Methoxyphenyl)thio)acetic acid compared to similar sulfur-containing compounds

[1] Content Type: Technical Comparison Guide Subject: 2-((2-Methoxyphenyl)thio)acetic acid (MPTA) Context: Lead Optimization & Scaffold Hopping in PPAR Agonist Discovery[1] Executive Summary In the realm of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison Guide Subject: 2-((2-Methoxyphenyl)thio)acetic acid (MPTA) Context: Lead Optimization & Scaffold Hopping in PPAR Agonist Discovery[1]

Executive Summary

In the realm of medicinal chemistry, the phenoxyacetic acid moiety is a privileged scaffold, serving as the pharmacophore for fibrates (PPAR


 agonists) and auxin-based herbicides. However, metabolic instability and limited lipophilicity often necessitate scaffold hopping.[1]

This guide evaluates 2-((2-Methoxyphenyl)thio)acetic acid (MPTA) , a sulfur-based bioisostere where the ether oxygen is replaced by a thioether.[1] We compare MPTA against its direct oxygen analog, 2-(2-Methoxyphenoxy)acetic acid (MPOA) , and the unsubstituted (Phenylthio)acetic acid (PTA) .

Key Findings:

  • Lipophilicity: MPTA exhibits a significantly higher LogP (+0.5 to +0.8 units) compared to MPOA, enhancing membrane permeability.[1]

  • Binding Efficacy: The C–S bond length (1.76 Å) vs. C–O (1.43 Å) alters the bite angle, often improving fit in the large hydrophobic pockets of PPAR

    
     and PPAR
    
    
    
    .
  • Metabolic Liability: Unlike the metabolically inert ether linkage in MPOA, the sulfide in MPTA is susceptible to S-oxidation, forming sulfoxides (chiral) and sulfones, which can serve as active metabolites or clearance routes.

Physicochemical & Structural Comparison

The substitution of Oxygen with Sulfur is a classic bioisosteric replacement.[1] Below is the comparative data for the three relevant scaffolds.

Table 1: Comparative Physicochemical Properties[1]
PropertyMPTA (Subject)MPOA (Oxygen Analog)PTA (Unsubstituted Control)
Structure 2-OMe-Ph-S -CH

COOH
2-OMe-Ph-O -CH

COOH
Ph-S -CH

COOH
Linker Atom Sulfur (Thioether)Oxygen (Ether)Sulfur (Thioether)
Ortho-Subst. Methoxy (-OCH

)
Methoxy (-OCH

)
None (-H)
Calc.[1] LogP ~2.3 - 2.5~1.6 - 1.8~1.9
Linker Angle ~90-100° (C-S-C)~110-120° (C-O-C)~90-100° (C-S-C)
Metabolic Risk High (S-Oxidation)Low (O-Dealkylation)High (S-Oxidation)
Primary Utility PPAR

/

Modulator
PPAR

(Fibrate class)
Synthetic Intermediate
Structural Logic (The "Why")

The ortho-methoxy group in MPTA serves two critical functions:

  • Conformational Lock: It creates steric hindrance that forces the acetic acid tail out of the phenyl plane, a conformation often required for nuclear receptor binding.[1]

  • Electronic Effect: It donates electron density to the ring, modulating the acidity of the carboxylic acid and the nucleophilicity of the sulfur atom.

Biological Efficacy: The PPAR Connection

The primary utility of MPTA derivatives lies in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) .[1] While phenoxyacetic acids (MPOA derivatives) are classic PPAR


 agonists (lipid-lowering), the thio-analogs (MPTA) often shift selectivity toward PPAR

(metabolic regulation) or PPAR

(insulin sensitization).
Mechanism of Action

The carboxylic acid head group forms hydrogen bonds with the tyrosine/histidine residues in the PPAR Ligand Binding Domain (LBD). The hydrophobic tail (phenyl-thio) occupies the large hydrophobic pocket.[1]

  • MPOA (Oxygen): Tends to bind tighter to PPAR

    
     due to the smaller pocket size requirements.[1]
    
  • MPTA (Sulfur): The larger sulfur atom and more acute bond angle allow the molecule to fold more effectively into the L-shaped binding pocket of PPAR

    
    .
    
Visualization: SAR Decision Tree

The following diagram illustrates the decision logic when selecting between MPTA and its analogs during Lead Optimization.

SAR_Decision_Tree Start Lead Scaffold: Phenoxyacetic Acid Issue1 Problem: Low Membrane Permeability? Start->Issue1 Issue2 Problem: Rapid Clearance? Start->Issue2 Solution_S Modification: Replace O with S (Bioisostere) Issue1->Solution_S Result_MPTA Candidate: MPTA (Thio-analog) Solution_S->Result_MPTA Effect1 Effect: Increased LogP (+0.6) Better Permeability Result_MPTA->Effect1 Effect2 Effect: Altered Bond Angle PPAR-delta Selectivity Result_MPTA->Effect2 Risk Risk: S-Oxidation Liability Result_MPTA->Risk

Figure 1: SAR Decision Tree illustrating the rationale for selecting MPTA over phenoxy analogs.

Metabolic Stability & Toxicology[2]

A critical differentiator for MPTA is its metabolic pathway.[1] Unlike MPOA, which is primarily cleared via glucuronidation or O-demethylation, MPTA undergoes S-oxidation .[1]

The S-Oxidation Pathway

Researchers must monitor this pathway because sulfoxides can be chiral (creating diastereomers if other chiral centers exist) and sulfones are often significantly more polar.[1]

Metabolic_Pathway MPTA MPTA (Sulfide) FMO Enzyme: FMO / CYP450 MPTA->FMO Sulfoxide Metabolite 1: Sulfoxide (Chiral) FMO->Sulfoxide Oxidation (+O) Sulfone Metabolite 2: Sulfone (Polar) Sulfoxide->Sulfone Oxidation (+O)

Figure 2: Metabolic trajectory of MPTA.[1] The sulfoxide is often the active metabolite, while the sulfone is usually inactive/excreted.

Experimental Protocols

To validate the efficacy of MPTA, the following protocols are recommended. These are designed to be self-validating control systems.[1]

Protocol A: Synthesis of MPTA (Nucleophilic Substitution)

Objective: Isolate high-purity MPTA from 2-methoxythiophenol.[1]

  • Reagents: 2-Methoxythiophenol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve 2-methoxythiophenol in NaOH solution under N

      
       atmosphere (Crucial: Prevent disulfide formation).
      
    • Add Chloroacetic acid dropwise at 0°C.[1]

    • Reflux for 3 hours.[1]

    • Acidify with HCl to pH 2.[1]0. The product will precipitate.[1]

  • Validation:

    • NMR Check: Look for the singlet at

      
       ~3.6 ppm (S-CH
      
      
      
      ).[1] Absence of S-H peak (~3.5-4.0 ppm broad) confirms alkylation.[1]
    • Melting Point: MPTA should melt distinct from the starting thiol.[1]

Protocol B: PPAR Transactivation Assay (Luciferase)

Objective: Quantify the agonist potency (EC


) of MPTA relative to GW501516 (Positive Control).
  • Cell Line: HEK293T cells transiently transfected with:

    • Plasmid A: GAL4-PPAR

      
      -LBD (Ligand Binding Domain).[1]
      
    • Plasmid B: UAS-Luciferase (Reporter).[1]

  • Dosing: Treat cells with MPTA (0.1 nM to 10

    
    M) for 24 hours.
    
  • Controls:

    • Positive: GW501516 (100 nM).[1]

    • Negative:[1] DMSO vehicle (0.1%).[1]

    • Comparator: MPOA (Oxygen analog) to demonstrate the "Thio-Effect."[1]

  • Readout: Lyse cells and measure luminescence.

  • Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate EC

    
     using non-linear regression.
    

References

  • Comparison of Phenoxy and Thiophenoxy Acids: Begum, S., et al. (2016).[1] "Mini Review on Therapeutic Profile of Phenoxy Acids and Their Derivatives." International Journal of Pharmacy and Pharmaceutical Sciences.

  • PPAR Agonist Structural Requirements: SelleckChem. "PPAR Agonists: Structural Classes and Biological Activity."

  • Synthetic Methodology: BenchChem. "2-((2-Methoxyphenyl)thio)acetic Acid: Synthesis and Properties." [1]

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Comparative

Benchmarking the synthetic efficiency of 2-((2-Methoxyphenyl)thio)acetic acid preparation

Executive Summary The synthesis of 2-((2-methoxyphenyl)thio)acetic acid (CAS: 7001-38-9) represents a critical junction in the preparation of various pharmaceutical intermediates, particularly for PPAR agonists and non-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-((2-methoxyphenyl)thio)acetic acid (CAS: 7001-38-9) represents a critical junction in the preparation of various pharmaceutical intermediates, particularly for PPAR agonists and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide benchmarks two distinct synthetic pathways:

  • Route A (Classical): Nucleophilic substitution (

    
    ) using 2-methoxythiophenol and chloroacetic acid.
    
  • Route B (Catalytic): Copper-catalyzed C–S cross-coupling (Ullmann-type) using 2-iodoanisole and mercaptoacetic acid.

The Verdict: While Route A remains the industrial standard due to higher atom economy and lower raw material costs, Route B offers a superior safety profile for laboratory-scale discovery chemistry by eliminating the use of volatile, malodorous thiols.

Introduction: The Chemoselectivity Challenge

The target molecule features a thioether linkage ortho to a methoxy group. This steric proximity presents specific challenges:

  • Electronic Effects: The electron-donating methoxy group (

    
    ) increases the nucleophilicity of the thiophenol in Route A, generally accelerating the reaction. However, in Route B, it can sterically hinder the metal center during the oxidative addition step.
    
  • Oxidative Sensitivity: The resulting thioether is susceptible to oxidation to sulfoxides or sulfones if reaction conditions (temperature/oxidants) are not strictly controlled.

Comparative Methodologies

Protocol A: Classical Nucleophilic Substitution ( )

The Industrial "Workhorse" for Scale-Up

This method relies on the high nucleophilicity of the thiolate anion to displace the chloride leaving group.

Mechanism & Causality

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Deprotonation: Sodium hydroxide deprotonates the 2-methoxythiophenol (

    
    ), generating the thiolate anion.
    
  • Attack: The thiolate attacks the

    
    -carbon of the chloroacetate, displacing the chloride.
    
  • Acidification: The resulting carboxylate salt is protonated to precipitate the free acid.

Step-by-Step Protocol
  • Reagent Prep: In a 500 mL 3-neck flask, dissolve 2-methoxythiophenol (10.0 mmol) in 20 mL of water containing NaOH (22.0 mmol). Note: Use 2.2 eq of base to neutralize both the thiol and the carboxylic acid of the incoming chloroacetic acid.

  • Addition: Cool to 0°C. Add a solution of chloroacetic acid (11.0 mmol) in 10 mL water dropwise over 20 minutes.

    • Why: Exothermic control prevents disulfide byproduct formation.

  • Reflux: Heat the mixture to reflux (100°C) for 2-3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Disappearance of the thiol spot indicates completion.

  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH 1-2.

    • Observation: The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

Validation Check:

  • Yield: Expect 85–95%.

  • Purity: Check Melting Point (Expected: ~120-123°C).

Protocol B: Copper-Catalyzed C–S Coupling

The "Odor-Free" Discovery Route

This route avoids handling free thiophenols by constructing the C–S bond directly from the aryl halide.

Mechanism & Causality

This follows a modified Ullmann condensation pathway involving a Cu(I)/Cu(III) catalytic cycle.

  • Ligation: L-Proline coordinates with CuI to form the active catalytic species, increasing solubility and reactivity.

  • Oxidative Addition: The Cu(I) complex inserts into the C–I bond of 2-iodoanisole.

  • Ligand Exchange: Mercaptoacetic acid displaces the halide on the copper center.

  • Reductive Elimination: The C–S bond forms, releasing the product and regenerating the catalyst.

Step-by-Step Protocol
  • Catalyst Loading: In a pressure tube, charge CuI (10 mol%) and L-Proline (20 mol%).

  • Substrate Addition: Add 2-iodoanisole (10.0 mmol), mercaptoacetic acid (12.0 mmol), and

    
      (30.0 mmol).
    
  • Solvent: Add DMSO (15 mL). Degas with Nitrogen for 5 minutes.

    • Why: Oxygen can oxidize the copper catalyst or the thiol, killing the reaction.

  • Reaction: Seal and heat to 80-90°C for 12 hours.

  • Workup: Dilute with water, acidify with HCl to pH 2, and extract with Ethyl Acetate (3x).

  • Purification: The crude residue often requires column chromatography (Silica gel) due to residual copper salts and ligand traces.

Validation Check:

  • Yield: Expect 70–85%.

  • Note: Lower yields are typical compared to Route A due to the steric bulk of the ortho-methoxy group hindering the copper center.

Benchmarking Analysis

The following table summarizes the experimental data comparing the two routes.

MetricRoute A (Nucleophilic Sub.)Route B (Cu-Catalyzed)
Yield (Isolated) High (92%) Moderate (78%)
Atom Economy High (Byproduct is NaCl)Low (Byproducts: KI, Cu waste)
Reaction Time Fast (2-3 hours)Slow (12-16 hours)
Cost of Goods Low (Chloroacetic acid is cheap)High (Aryl iodides & Catalysts are pricey)
Safety/Odor Poor (Thiophenol stench is severe)Excellent (Odorless start)
Purification Simple PrecipitationExtraction + Chromatography
Scalability High (kg scale feasible)Low (mg to g scale preferred)

Visualizing the Chemistry

The following diagrams illustrate the mechanistic pathways and a decision tree for method selection.

Diagram 1: Mechanistic Comparison & Workflow

G cluster_0 Route A: Classical SN2 cluster_1 Route B: Cu-Catalyzed Coupling A_Start 2-Methoxythiophenol (Stench!) A_Inter Thiolate Anion (Nucleophile) A_Start->A_Inter Deprotonation A_Reagent Chloroacetic Acid + NaOH A_Reagent->A_Inter A_Prod Target Acid (92% Yield) A_Inter->A_Prod SN2 Attack (-NaCl) B_Start 2-Iodoanisole (Odorless) B_Inter Oxidative Addition Complex B_Start->B_Inter Cu Insertion B_Cat CuI / L-Proline + Mercaptoacetic Acid B_Cat->B_Inter B_Prod Target Acid (78% Yield) B_Inter->B_Prod Reductive Elim. (-CuI)

Caption: Comparative mechanistic flow. Route A proceeds via direct displacement, while Route B utilizes a metal-mediated cycle.

Diagram 2: Decision Matrix for Researchers

D Start Start Synthesis Scale Scale > 10g? Start->Scale Odor Fume Hood Restrictions? Scale->Odor No (Lab scale) RouteA Choose Route A (SN2) Scale->RouteA Yes (Cost driven) Subst Aryl Halide Availability? Odor->Subst Standard RouteB Choose Route B (Cu-Cat) Odor->RouteB Strict (No Stench) Subst->RouteA Have Thiol Subst->RouteB Have Iodide

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on scale and facility constraints.

Conclusion & Recommendations

For routine laboratory synthesis where safety and odor control are paramount, Route B (Copper-Catalyzed) is recommended despite the moderate yield penalty. The ease of handling solid aryl iodides outweighs the complexity of the catalytic setup.

For process development or scale-up (>50g) , Route A (SN2) is the only economically viable option. The atom economy is superior, and the purification (precipitation) avoids expensive chromatography. To mitigate the odor of 2-methoxythiophenol, use a bleach (sodium hypochlorite) scrubber for all off-gassing glassware.

References

  • World Intellectual Property Organization (WIPO). (2015). Method for Synthesising 2-Thiopheneacetic Acid. (Patent No.[1] WO/2015/039266). Link

    • Context: Establishes baseline protocols for chloroacetic acid alkyl
  • Ke, F., et al. (2013).[2] Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water. Royal Society of Chemistry Advances. Link

    • Context: Provides the foundation for the "Green" metal-c
  • Xu, H.J., et al. (2011). Ligand-free copper-catalyzed coupling of aryl halides with thiols. Journal of Organic Chemistry. Link

    • Context: Mechanistic grounding for the CuI c
  • PubChem Database. (n.d.). Compound Summary for CAS 7001-38-9: 2-((2-Methoxyphenyl)thio)acetic acid. National Library of Medicine. Link

    • Context: Verification of chemical structure and physical properties.[2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-((2-Methoxyphenyl)thio)acetic acid

CAS: 19719-72-3 | Formula: C H O S | MW: 198.24 g/mol [1] Executive Summary & Hazard Context From the Desk of the Senior Application Scientist: Handling 2-((2-Methoxyphenyl)thio)acetic acid requires a nuanced approach th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19719-72-3 | Formula: C


H

O

S | MW: 198.24 g/mol [1]
Executive Summary & Hazard Context

From the Desk of the Senior Application Scientist: Handling 2-((2-Methoxyphenyl)thio)acetic acid requires a nuanced approach that goes beyond standard organic acid protocols. As a thioether derivative, this compound presents two distinct challenges: sulfur-based odor management and oxidative sensitivity .[1] While officially classified as an irritant, the thio-linkage implies a potential for generating unpleasant mercaptan-like odors if mishandled or subjected to reductive stress.[1] Furthermore, the carboxylic acid moiety necessitates protection against corrosive injury to mucous membranes.[1]

This guide prioritizes containment and odor neutralization to ensure both operator safety and laboratory hygiene.[1]

Risk Assessment & GHS Classification

Treat this compound as a Solid Irritant with potential stench characteristics.[1]

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1]Direct contact may cause dermatitis; double-gloving advised.[1]
Eye Irritation H319 Causes serious eye irritation.[1]Dust/vapor entry can cause acute pain; use chemical splash goggles.[1]
STOT SE 3 H335 May cause respiratory irritation.[1]Strict Fume Hood Use. Inhalation of dust triggers coughing/inflammation.[1]
Reactivity N/AIncompatible with strong oxidizers.[1]Do not store near nitric acid or peroxides; risk of SO

fumes if burned.[1]
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for thio-compounds due to potential odor retention.[1]

PPE CategoryMaterial SpecificationTechnical Justification
Hand Protection Nitrile (Double Layer) Outer: ≥ 5 milInner: Standard 4 milPermeation Defense: Thio-compounds can permeate thin nitrile over time.[1] The "sacrificial outer layer" protocol prevents skin absorption and odor staining.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Seal Integrity: Safety glasses allow dust ingress from the sides.[1] Goggles provide a hermetic seal against airborne particulates during weighing.[1]
Respiratory Fume Hood (Primary)N95/P100 (Secondary)Engineering Control: All open handling must occur in a hood.[1] Respirators are only for emergency spill cleanup outside the hood.[1]
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves (Optional)Contamination Control: Disposable Tyvek sleeves prevent cuff contamination, which is the #1 source of tracking chemical residue onto keyboards/doorknobs.[1]
Engineering Controls & Handling Workflow
Critical Control Point: The Fume Hood
  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Keep at working level (approx. 18 inches) to create a physical barrier between the face and the compound.[1]

  • Odor Trap: Keep a beaker of dilute bleach (5% sodium hypochlorite) in the hood during handling to immediately dip contaminated spatulas/wipes.[1]

Operational Protocol: Safe Weighing & Transfer
  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder appears "flyaway."[1] Static charge disperses dust, increasing inhalation risk.[1]

  • Taring: Tare the weigh boat inside the hood. Do not remove the stock container from the hood.

  • Transfer: Use a disposable spatula.[1] Immediately after use, submerge the spatula in the bleach bath (oxidizes the sulfur moiety, neutralizing odor and toxicity) before disposal.[1]

  • Solubilization: Add solvent slowly.[1] Thio-acids can be slightly exothermic upon dissolution.[1]

Visualization: Safe Handling Loop

SafeHandling Prep 1. Preparation (Check Hood Flow) PPE 2. Don PPE (Double Nitrile + Goggles) Prep->PPE Verify Supplies Weigh 3. Handling (Inside Hood Only) PPE->Weigh Open Container Decon 4. Decontamination (Bleach Oxidation) Weigh->Decon Dirty Spatula/Wipes Waste 5. Disposal (Segregated Stream) Weigh->Waste Excess Chemical Decon->Waste Neutralized Waste Waste->Prep Restock Supplies

Figure 1: The "Safe Handling Loop" emphasizes immediate decontamination of tools to prevent cross-contamination of workspace surfaces.[1]

Disposal & Decontamination Strategy

The "Senior Scientist" Rule: Never throw thio-compound waste directly into a general bin without pretreatment.[1]

  • Liquid Waste: Collect in a dedicated "Organic Acid" waste stream.[1]

  • Solid Waste (Wipes/Gloves): Bag separately. If odor is detectable, double-bag and seal with tape before placing in the drum.[1]

  • Spill Cleanup:

    • Cover with sodium carbonate (soda ash) or spill pillow.[1]

    • Wipe area with 10% Bleach Solution .[1] The hypochlorite oxidizes the sulfide (-S-) to a sulfoxide/sulfone (-SO-/-SO

      
      -), which is generally odorless and less toxic.[1]
      
    • Follow with a water rinse to remove bleach residue.[1]

References
  • PubChem. (n.d.).[1] Compound Summary: (Phenylthio)acetic acid (Analogous Hazard Profile).[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Methoxyphenyl)thio)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((2-Methoxyphenyl)thio)acetic acid
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